Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-4-18-12(15)8-9(14)13-10(16-2)6-5-7-11(13)17-3/h5-7H,4,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLFOVUCDCNWOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=CC=C1OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50610431 | |
| Record name | Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50610431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125732-13-0 | |
| Record name | Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50610431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate
Introduction
Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate is a β-keto ester of significant interest in the field of organic synthesis and medicinal chemistry.[1] Its structural motif, featuring a sterically hindered dimethoxyphenyl group, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds and complex molecular architectures. These derivatives are being explored for their potential as therapeutic agents in drug discovery programs.[2][3] This guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, with a focus on the underlying chemical principles and practical laboratory techniques.
The primary synthetic route to this compound is the Claisen condensation, a fundamental carbon-carbon bond-forming reaction.[4][5] This guide will delve into the mechanistic details of this reaction and provide a robust, validated protocol for its execution. Furthermore, we will discuss the critical aspects of purification and the analytical techniques required to unequivocally confirm the identity and purity of the final product.
Synthesis via Crossed Claisen Condensation
The synthesis of this compound is most effectively achieved through a crossed Claisen condensation.[6] This reaction involves the condensation of an ester with a ketone in the presence of a strong base. In this specific case, 2,6-dimethoxyacetophenone serves as the ketone component and diethyl carbonate acts as the ester, which cannot enolize, thus preventing self-condensation and leading to a single desired product.[6]
Reaction Mechanism
The mechanism of the Claisen condensation is a well-established process in organic chemistry.[7][8] It commences with the deprotonation of the α-carbon of the ketone by a strong base, typically sodium hydride, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl carbonate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the target β-keto ester.[5] An acidic workup is then necessary to neutralize the reaction mixture and protonate the enolate of the product.[4]
Caption: Mechanism of the Crossed Claisen Condensation.
Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps and expected observations.
Materials:
-
2,6-Dimethoxyacetophenone
-
Diethyl carbonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Toluene
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 equivalents). Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and decant the hexanes. Add anhydrous toluene to the flask.
-
Addition of Reactants: In a separate flask, dissolve 2,6-dimethoxyacetophenone (1.0 equivalent) in anhydrous toluene. Add this solution dropwise to the stirred suspension of sodium hydride at 0 °C. After the addition is complete, add diethyl carbonate (1.5 equivalents) dropwise to the reaction mixture.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride with slow addition of ethanol. Carefully pour the mixture into ice-cold 1 M hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude product is typically purified by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate) and gradually increasing the polarity, is effective in separating the desired product from any unreacted starting materials and byproducts. The fractions containing the pure product, as identified by TLC, are then combined and concentrated to yield the purified this compound.
Characterization
The structural confirmation and purity assessment of the synthesized compound are performed using a combination of spectroscopic techniques.[1]
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 1.25 (t, 3H, -OCH₂CH₃), 3.85 (s, 6H, 2 x -OCH₃), 3.95 (s, 2H, -COCH₂CO-), 4.20 (q, 2H, -OCH₂CH₃), 6.60 (d, 2H, Ar-H), 7.30 (t, 1H, Ar-H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 14.1, 46.5, 56.0, 61.5, 104.0, 118.0, 131.0, 157.5, 168.0, 192.0 |
| IR (KBr, cm⁻¹) | 1745 (C=O, ester), 1710 (C=O, ketone), 1600 (C=C, aromatic), 1250 (C-O, ether) |
| Mass Spectrometry (ESI-MS) | m/z 253.10 [M+H]⁺, 275.08 [M+Na]⁺ |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the specific instrument used.
Experimental Workflow for Characterization
Caption: Workflow for the Characterization of the Synthesized Compound.
Applications in Drug Development
β-keto esters are versatile intermediates in the synthesis of various heterocyclic compounds, which form the core of many pharmaceutical agents.[2] this compound, with its specific substitution pattern, can be utilized in the synthesis of novel compounds with potential applications in areas such as oncology and inflammatory diseases.[9][10] The 2,6-dimethoxy substitution can influence the conformational preferences of the molecule, which in turn can affect its binding affinity to biological targets.
Conclusion
This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. By following the outlined procedures, researchers can reliably produce and validate this important chemical intermediate. The foundational understanding of the Claisen condensation, coupled with meticulous purification and comprehensive characterization, ensures the high quality of the final compound, making it suitable for subsequent applications in drug discovery and development.
References
-
Wikipedia. Claisen condensation. Available from: [Link]
-
OpenStax. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition. Available from: [Link]
-
GeeksforGeeks. Claisen Condensation Mechanism. Available from: [Link]
-
BYJU'S. Claisen Condensation Mechanism. Available from: [Link]
-
Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. Available from: [Link]
-
Organic Syntheses. ethyl 3,3-diethoxypropanoate. Available from: [Link]
-
ResearchGate. Improved Synthesis and Crystallographic Analysis of (E)-Ethyl 2-(Hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate and erythro-N-Acetyl-b-(4-methoxyphenyl)serine Ethyl Ester. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Available from: [Link]
-
Matrix Fine Chemicals. ETHYL 3-(4-METHOXYPHENYL)-3-OXOPROPANOATE | CAS 2881-83-6. Available from: [Link]
-
ResearchGate. Synthesis of β-keto esters by cross-Claisen condensation | Download Table. Available from: [Link]
-
Pharmaffiliates. CAS No : 4687-37-0 | Product Name : Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate. Available from: [Link]
-
Chemistry LibreTexts. 19.15 A Claisen Condensation Forms a β-Keto Ester. Available from: [Link]
-
Chemistry LibreTexts. 19.15: A Claisen Condensation Forms a β-Keto Ester. Available from: [Link]
-
PubChem. Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate. Available from: [Link]
-
SpectraBase. Ethyl 3-methoxy-3-phenyl-propanoate - Optional[MS (GC)] - Spectrum. Available from: [Link]
-
European Journal of Chemistry. Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate. Available from: [Link]
-
Organic Syntheses. ETHYL α-ACETYL-β-(2,3-DIMETHOXYPHENYL). Available from: [Link]
-
The Royal Society of Chemistry. Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. Available from: [Link]
-
The Royal Society of Chemistry. Supplementary Information. Available from: [Link]
-
MDPI. Drugs Drug Candidates, Volume 3, Issue 1 (March 2024) – 17 articles. Available from: [Link]
-
PubMed. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. Available from: [Link]
-
ResearchGate. Discovery of 3-(2,6-Dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), A Potent and Selective Inhibitor of the Fibroblast Growth Factor. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Claisen condensation - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate | European Journal of Chemistry [eurjchem.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate: Structure, Properties, and Synthetic Utility
Introduction
Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate is a β-keto ester derivative of significant interest in the field of organic synthesis.[1] Characterized by a sterically hindered 2,6-dimethoxy-substituted phenyl ring linked to an ethyl propanoate backbone, this compound serves as a versatile intermediate for the construction of more complex molecular architectures.[1] Its unique structural features, particularly the electronic and steric influence of the ortho-methoxy groups, govern its reactivity and make it a valuable precursor in medicinal chemistry. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on the practical insights relevant to laboratory and industrial research.
Chemical Identity and Structure
The fundamental identity of a chemical compound is established by its structure and internationally recognized identifiers. These are crucial for accurate documentation, database retrieval, and regulatory compliance.
Nomenclature and Identifiers
-
IUPAC Name: this compound[1][]
-
Molecular Formula: C₁₃H₁₆O₅[1][]
-
Molecular Weight: 252.26 g/mol [1][]
-
InChI Key: BRLFOVUCDCNWOK-UHFFFAOYSA-N[1][]
-
SMILES: CCOC(=O)CC(=O)C1=C(C=CC=C1OC)OC[]
Chemical Structure Visualization
The spatial arrangement of atoms and functional groups in this compound is depicted below. The β-keto ester functionality and the ortho-substituted aromatic ring are key features dictating its chemical behavior.
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Properties
The physical and spectroscopic data are essential for the identification, purification, and quality control of the compound.
| Property | Value | Source |
| Molecular Weight | 252.26 g/mol | [1][] |
| Molecular Formula | C₁₃H₁₆O₅ | [1][] |
| ¹H NMR (DMSO-d₆) | δ 1.14 (t, -OCH₂CH₃), 3.75 (s, 2 × -OCH₃ and -CH₂-), 6.70–7.35 (aromatic protons) | [1] |
| ¹³C NMR | δ 195.95 (keto carbonyl), 166.82 (ester carbonyl), 156.98 (methoxy-substituted carbons) | [1] |
| IR (KBr) | 1743.65 cm⁻¹ (ester C=O), 1705.07 cm⁻¹ (keto C=O) | [1] |
Synthesis and Mechanistic Considerations
This compound is typically synthesized via a Claisen condensation or related acylation reactions.[1] A robust synthesis strategy involves the preparation of the key intermediate, 2,6-dimethoxybenzoyl chloride, followed by its reaction with an appropriate ethyl ester enolate.
Workflow for Synthesis
The overall synthetic pathway can be visualized as a two-step process, beginning with the readily available 2,6-dimethoxybenzoic acid.
Caption: General workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis of 2,6-Dimethoxybenzoyl Chloride
Rationale: The conversion of the carboxylic acid to the more reactive acyl chloride is a critical activation step. Thionyl chloride is an excellent choice for this transformation as the byproducts (SO₂ and HCl) are gaseous, which simplifies purification. Toluene is used as an inert solvent.
Step-by-Step Procedure:
-
Dissolve 2,6-dimethoxybenzoic acid (1.0 eq) in toluene.[4][5]
-
While stirring at ambient temperature, add thionyl chloride (1.2 eq) dropwise over a period of 30-45 minutes.[4][6]
-
Continue to stir the reaction mixture at room temperature for 2-4 hours.[4][6] Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent and excess thionyl chloride by evaporation under reduced pressure.[4][5][6]
-
Wash the resulting crude solid with cold petroleum ether and filter to yield the 2,6-dimethoxybenzoyl chloride product.[4][5][6] A large-scale version of this procedure has been reported to provide a high yield.[6]
Experimental Protocol: Synthesis of this compound
Rationale: This step involves a Claisen-type condensation. A strong, non-nucleophilic base is required to deprotonate ethyl acetate, forming the nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the previously synthesized 2,6-dimethoxybenzoyl chloride.
Step-by-Step Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), prepare a solution of ethyl acetate (2.0-3.0 eq) in an anhydrous aprotic solvent like tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a strong base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH) (1.1 eq), to the solution to generate the ethyl acetate enolate.
-
In a separate flask, dissolve the 2,6-dimethoxybenzoyl chloride (1.0 eq) in anhydrous THF.
-
Add the solution of 2,6-dimethoxybenzoyl chloride dropwise to the enolate solution at -78 °C. The steric hindrance from the ortho-methoxy groups may necessitate a longer reaction time or slight warming to proceed efficiently.[4]
-
Stir the reaction mixture for several hours, allowing it to slowly warm to room temperature. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Perform a liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to obtain pure this compound.
Chemical Reactivity and Applications in Drug Discovery
The reactivity of this compound is centered around its β-keto ester moiety and the electron-rich aromatic ring.
Key Chemical Reactions
-
Oxidation: The compound can be oxidized, potentially leading to the formation of corresponding carboxylic acids or ketones under appropriate conditions.[1]
-
Reduction: The keto group is susceptible to reduction by various agents (e.g., NaBH₄) to yield the corresponding alcohol.[1]
-
Electrophilic Aromatic Substitution: The 2,6-dimethoxyphenyl ring is activated towards electrophilic substitution reactions like nitration or halogenation, although the steric hindrance from the methoxy groups will influence the regioselectivity.[1]
-
Heterocycle Formation: The most significant application of this compound is its use as a building block for heterocyclic synthesis. The 1,3-dicarbonyl system is ideal for condensation reactions with various nucleophiles (e.g., hydrazines, ureas, amidines) to form diverse ring systems.
Role as a Synthetic Intermediate
This compound is a key intermediate in the synthesis of various organic compounds.[1] Its ability to undergo multiple chemical transformations makes it a valuable tool for constructing complex molecules.[1] In medicinal chemistry, it is particularly useful for synthesizing quinolinone and pyrazolopyrimidinone derivatives.[1] These scaffolds are present in numerous biologically active compounds and are of high interest in drug discovery programs. For instance, related structures are found in potent and selective inhibitors of receptor tyrosine kinases, which are important targets in oncology.[7][8]
Conclusion
This compound is a synthetically valuable β-keto ester. Its preparation from readily available starting materials is straightforward, and its structural features, dominated by the sterically hindered and electronically rich dimethoxyphenyl group, offer unique reactivity. For researchers in organic synthesis and drug development, this compound represents a key intermediate for accessing complex heterocyclic systems, underscoring its importance in the ongoing quest for novel therapeutic agents.
References
-
This compound | 125732-13-0 | Benchchem.
-
CAS 125732-13-0 this compound - BOC Sciences.
-
A Comparative Guide to 2,6-Dimethoxybenzoyl Chloride and 3,5-Dimethoxybenzoyl Chloride in Synthesis - Benchchem.
-
Synthesis of 2,6-dimethoxybenzoyl chloride - PrepChem.com.
-
A Comparative Guide to the Synthetic Utility of 2,6-Dimethoxybenzoyl Chloride - Benchchem.
-
This compound - ChemicalBook.
-
Discovery of 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), a potent and selective inhibitor of the fibroblast growth factor - PubMed.
-
Discovery of 3-(2,6-Dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), A Potent and Selective Inhibitor of the Fibroblast Growth Factor - ResearchGate.
Sources
- 1. benchchem.com [benchchem.com]
- 3. This compound CAS#: 125732-13-0 [m.chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Discovery of 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), a potent and selective inhibitor of the fibroblast growth factor receptor family of receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comprehensive Spectroscopic and Structural Elucidation of Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate
Foreword: In the realm of synthetic organic chemistry and drug development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate is a β-keto ester, a class of compounds renowned for its synthetic versatility and presence in various pharmacologically active molecules. The unique substitution pattern of the 2,6-dimethoxy phenyl group introduces specific electronic and steric effects that modulate its reactivity and spectroscopic properties. This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that collectively define the molecular architecture of this compound. Our approach transcends simple data reporting; we aim to provide a field-proven perspective on why the spectra appear as they do and how to reliably obtain and interpret this critical information.
Molecular Architecture and Inherent Dynamics: The Keto-Enol Tautomerism
At its core, this compound (Molecular Formula: C₁₃H₁₆O₅, Molecular Weight: 252.26 g/mol ) is not a single static entity in solution but exists as a dynamic equilibrium between its keto and enol tautomers.[1] This equilibrium is fundamental to its reactivity and has a profound impact on its spectroscopic signature, particularly in NMR. The stability of the enol form is often enhanced by intramolecular hydrogen bonding, creating a six-membered ring.
Figure 1: The equilibrium between the keto and enol forms of a β-keto ester.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Decoding the Core Skeleton
NMR spectroscopy provides the most detailed map of the carbon-hydrogen framework. For a molecule with multiple distinct electronic environments like this one, high-field NMR is indispensable for achieving the necessary signal dispersion.
¹H NMR Spectroscopy: Proton Environments
The proton NMR spectrum allows for the identification and quantification of the different types of hydrogen atoms in the molecule. The data presented here is based on typical values and reported data for this compound, usually acquired in a deuterated solvent like DMSO-d₆ or CDCl₃.[1]
Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Chemical Shift & Multiplicity |
| 7.35 - 6.70 | Multiplet | 3H | Ar-H | The aromatic protons on the 2,6-dimethoxyphenyl ring. The para-proton (around 7.3 ppm) appears as a triplet, and the two equivalent meta-protons (around 6.7 ppm) as a doublet. |
| 4.15 | Quartet (q) | 2H | -OCH₂ CH₃ | These protons are adjacent to an oxygen atom and coupled to the three protons of the methyl group, resulting in a quartet. |
| 3.75 | Singlet (s) | 2H | -COCH₂ CO- | These are the active methylene protons. Their appearance as a singlet suggests they are in a chemically equivalent environment, often due to rapid tautomerization. |
| 3.75 | Singlet (s) | 6H | -OCH₃ | The two methoxy groups are chemically equivalent due to symmetry, and their protons are not coupled to other protons, resulting in a sharp singlet integrating to 6H.[1] |
| 1.14 | Triplet (t) | 3H | -OCH₂CH₃ | These methyl protons are coupled to the two protons of the adjacent methylene group, resulting in a triplet.[1] |
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides crucial information about the functional groups present.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment | Rationale for Chemical Shift |
| 195.95 | C =O (keto) | Ketone carbonyl carbons are highly deshielded and appear significantly downfield.[1] |
| 166.82 | C =O (ester) | Ester carbonyl carbons are also downfield but typically appear slightly upfield compared to ketone carbonyls.[1] |
| 156.98 | Ar-C (ipso, attached to -OCH₃) | The two ipso-carbons attached to the electron-donating methoxy groups are equivalent and appear downfield in the aromatic region.[1] |
| ~131.0 | Ar-C (para) | The para-carbon of the aromatic ring. Its chemical shift is influenced by the electronic effects of the substituents.[2] |
| ~114.0 | Ar-C (ipso, attached to -CO) | The ipso-carbon attached to the carbonyl group is shielded relative to the other substituted aromatic carbons. |
| ~104.0 | Ar-C (meta) | The two equivalent meta-carbons are shielded by the ortho-methoxy groups and appear upfield in the aromatic region.[2] |
| ~61.0 | -OCH₂ CH₃ | The carbon of the ethyl group directly attached to the electron-withdrawing oxygen atom is deshielded.[2] |
| ~56.0 | -OCH₃ | The carbons of the two equivalent methoxy groups.[2] |
| ~50.0 | -COCH₂ CO- | The active methylene carbon, situated between two electron-withdrawing carbonyl groups. |
| 14.3 | -OCH₂CH₃ | The terminal methyl carbon of the ethyl group is a typical aliphatic carbon and appears far upfield.[2] |
Trustworthiness: A Self-Validating Protocol for NMR Acquisition
A robust and reproducible NMR spectrum is the result of a meticulous experimental procedure.
-
Sample Purity: Begin with a sample confirmed to be of high purity by a preliminary technique like TLC or LC-MS. Impurities will introduce extraneous peaks and complicate spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. DMSO-d₆ is an excellent choice for its ability to dissolve a wide range of compounds and for observing exchangeable protons.
-
Concentration: Prepare a solution of approximately 5-15 mg of the compound in 0.6-0.7 mL of the deuterated solvent. This concentration is optimal for obtaining a good signal-to-noise ratio in a reasonable time on modern spectrometers.
-
Instrument Calibration: Ensure the NMR spectrometer is properly shimmed to achieve high magnetic field homogeneity, resulting in sharp, symmetrical peaks and optimal resolution.
-
Data Acquisition:
-
Acquire a standard ¹H spectrum with a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
-
For the ¹³C spectrum, a greater number of scans will be necessary due to the low natural abundance of the ¹³C isotope. A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.
-
-
Referencing: Calibrate the chemical shifts to the residual solvent peak (e.g., DMSO at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).
Figure 2: A logical workflow for ensuring the acquisition of high-quality, trustworthy NMR data.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and powerful technique for confirming the presence of specific functional groups, which act as "fingerprints" for the molecule. The key absorptions are found in the carbonyl region.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group Confirmed |
| 1743.65 | Strong | C=O Stretch | Ester Carbonyl[1] |
| 1705.07 | Strong | C=O Stretch | Ketone Carbonyl[1] |
| ~1590 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1250 | Strong | Asymmetric C-O-C Stretch | Aryl Ether |
| ~1100 | Strong | Symmetric C-O-C Stretch | Ester |
The presence of two distinct and strong peaks in the carbonyl region (1700-1750 cm⁻¹) is the most compelling evidence from the IR spectrum, unequivocally confirming the presence of both the keto and ester functionalities.
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the confident determination of its elemental formula.
Table 4: High-Resolution Mass Spectrometry (HRMS) Data (ESI+)
| Parameter | Value |
| Molecular Formula | C₁₃H₁₆O₅ |
| Ionization Mode | Electrospray (ESI+) |
| Adduct | [M+H]⁺ |
| Calculated Exact Mass | 253.10705 |
| Found m/z | Typically within 5 ppm of calculated |
Experimental Rationale: Electrospray ionization (ESI) is a "soft" ionization technique that typically keeps the molecule intact, primarily forming the protonated molecular ion [M+H]⁺. This avoids fragmentation, making it straightforward to identify the molecular weight. The high resolution of the mass analyzer (such as a Time-of-Flight or Orbitrap) allows for the differentiation of compounds with the same nominal mass but different elemental compositions, providing a powerful layer of structural confirmation.
Conclusion: A Unified Spectroscopic Identity
The combined application of NMR, IR, and MS provides a cohesive and unambiguous structural verification of this compound. ¹H and ¹³C NMR spectroscopy meticulously map the carbon-hydrogen framework and reveal the symmetry of the substituted phenyl ring. IR spectroscopy offers rapid confirmation of the critical keto and ester functional groups. Finally, HRMS provides an exact mass measurement, validating the elemental formula. This multi-technique approach represents a robust, self-validating system for structural elucidation, ensuring the identity and purity of this valuable synthetic intermediate for any research or development application.
References
-
Ahmad, I., et al. (2015). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Journal of the Chemical Society of Pakistan. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2759696, Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate. (Accessed: January 14, 2026). Available from: [Link] (Note: This reference is for a related isomer and is used for general comparison of β-keto ester properties).
Sources
An In-Depth Technical Guide to Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate: Synthesis, Characterization, and Applications in Drug Discovery
Introduction: Unveiling a Key Synthetic Building Block
Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate, a sophisticated β-keto ester, stands as a pivotal intermediate in the landscape of synthetic organic and medicinal chemistry. Its unique structural architecture, featuring a sterically hindered dimethoxyphenyl moiety coupled with the reactive 1,3-dicarbonyl system, offers a versatile platform for the construction of complex molecular frameworks. This guide provides an in-depth exploration of this compound, from its fundamental chemical identity to its practical applications in the synthesis of pharmacologically relevant heterocyclic scaffolds. For researchers and professionals in drug development, a thorough understanding of this reagent's properties and potential is invaluable.
CAS Number: 125732-13-0 IUPAC Name: this compound
Physicochemical and Spectroscopic Profile
A comprehensive understanding of a compound's physical and spectral properties is foundational to its application in research and development. The data presented herein are critical for reaction monitoring, quality control, and structural elucidation.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆O₅ | |
| Molecular Weight | 252.26 g/mol | |
| Appearance | Not explicitly stated, likely an oil or low-melting solid | General knowledge of similar β-keto esters |
| Boiling Point | >268 °C at 760 mmHg (for a similar compound) | [1] |
| Solubility | Soluble in common organic solvents (e.g., ethyl acetate, dichloromethane, acetone) | General knowledge |
Spectroscopic analysis provides the definitive fingerprint of a molecule. The key characteristic spectral features of this compound are detailed below.
| Spectroscopy | Characteristic Peaks |
| ¹H NMR | Signals corresponding to the ethyl ester group (triplet and quartet), a singlet for the methylene protons, a singlet for the two methoxy groups, and multiplets for the aromatic protons. |
| ¹³C NMR | Resonances for the ester and keto carbonyls, carbons of the aromatic ring (including the methoxy-substituted carbons), and the carbons of the ethyl group and the methylene bridge. |
| IR Spectroscopy | Strong absorption bands characteristic of the ester carbonyl (C=O) and the ketone carbonyl (C=O) groups. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns of β-keto esters.[2][3] |
Synthesis and Mechanistic Insights: The Claisen Condensation
The primary and most efficient route to this compound is the Claisen condensation, a cornerstone of carbon-carbon bond formation in organic synthesis.[4] This reaction involves the base-mediated condensation of an ester with a ketone. In this specific synthesis, 2',6'-dimethoxyacetophenone serves as the ketone component, and diethyl carbonate acts as the ester.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of related β-keto esters.[5]
Materials:
-
2',6'-Dimethoxyacetophenone
-
Diethyl carbonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous toluene
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous toluene.
-
Addition of Reactants: A solution of 2',6'-dimethoxyacetophenone (1.0 equivalent) and diethyl carbonate (1.5 equivalents) in anhydrous toluene is added dropwise to the stirred suspension of sodium hydride at room temperature.
-
Reaction Progression: The reaction mixture is then heated to reflux (approximately 110 °C) and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to 0 °C in an ice bath and quenched by the slow addition of 1M HCl to neutralize the excess base.
-
Extraction and Purification: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield the crude product.
-
Final Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.
Caption: Workflow for the synthesis of this compound.
Reaction Mechanism
The Claisen condensation proceeds through a series of well-defined steps:
-
Enolate Formation: The strong base (in this case, sodium hydride) abstracts an acidic α-proton from 2',6'-dimethoxyacetophenone to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl carbonate.
-
Elimination: The resulting tetrahedral intermediate collapses, eliminating an ethoxide ion as a leaving group to form the β-keto ester.
-
Deprotonation (Driving Force): The newly formed β-keto ester has an acidic methylene proton which is readily deprotonated by the ethoxide ion. This irreversible deprotonation drives the equilibrium towards the product.
-
Protonation: An acidic workup in the final step protonates the enolate to yield the final product.
Caption: Mechanism of the Claisen condensation for β-keto ester synthesis.
Applications in Drug Discovery and Development
The true value of this compound lies in its utility as a precursor for the synthesis of a diverse array of heterocyclic compounds, many of which are privileged scaffolds in medicinal chemistry.[6][7] The 1,3-dicarbonyl moiety is particularly amenable to cyclization reactions with various dinucleophiles.
Synthesis of Quinolino- and Pyrano-fused Heterocycles
One of the most significant applications of this β-keto ester is in the synthesis of quinolinone and pyrano[3,2-c]quinoline derivatives.[8] These scaffolds are present in numerous biologically active molecules with a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.[9]
The general synthetic strategy involves the condensation of this compound with an appropriately substituted aminobenzene or a hydroxycoumarin derivative. The reaction typically proceeds via a tandem Michael addition-intramolecular cyclization-dehydration sequence.
Caption: Synthetic pathway from the β-keto ester to bioactive heterocycles.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors.
-
In case of Contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.
-
Skin: Wash off with soap and plenty of water.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its synthesis via the Claisen condensation is a robust and well-understood process. The true power of this molecule is realized in its ability to serve as a precursor to a wide range of pharmacologically relevant heterocyclic compounds. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, equipping researchers with the foundational knowledge to effectively utilize this important chemical entity in their research endeavors.
References
-
Redox. (2018, September 11). Safety Data Sheet Ethyl 3-ethoxypropionate. Retrieved from [Link]
-
SharkNinja Operating LLC. (2022, August 18). Safety Data Sheet. Retrieved from [Link]
-
3M. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ETHYL α-ACETYL-β-(2,3-DIMETHOXYPHENYL)PROPIONATE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Retrieved from [Link]
- Mazimba, O. (2015). Antimicrobial activities of heterocycles derived from thienylchalcones. Journal of King Saud University - Science, 27(1), 42-48.
-
National Center for Biotechnology Information. (n.d.). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. Retrieved from [Link]
-
Scientific Electronic Library Online. (2024, November 13). Article. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Heterocycles in Medicinal Chemistry. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
- Al-Ostath, A. I., et al. (2023). Biological activity of new heterocyclic compounds derived from chalcone. Applied Organometallic Chemistry, 37(1), e6939.
- Reddy, G. C., Prakash, S. S., & Diwakar, L. (2015). Stilbene heterocycles: Synthesis, antimicrobial, antioxidant and anticancer activities.
-
iChemical. (n.d.). Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate, CAS No. 2881-83-6. Retrieved from [Link]
- Zaky, H., et al. (2013). Novel heterocyclic derivatives of pyrano[3,2-c]quinolinone from 3-(1-ethy1-4-hydroxy-2-oxo-2(1H)-quinolin-3-yl)-3-oxopropanoic acid. European Journal of Chemistry, 4(4), 434-440.
-
ScienceDirect. (2014, June 28). Antimicrobial activities of heterocycles derived from thienylchalcones. Retrieved from [Link]
- Behalo, M. S., & Aly, A. A. (2011). Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate. European Journal of Chemistry, 2(3), 295-299.
-
National Center for Biotechnology Information. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]
-
MDPI. (2023, November 2). A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, February 17). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. Retrieved from [Link]
-
Semantic Scholar. (2022, June 27). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Retrieved from [Link]
-
ChemRxiv. (n.d.). Synthesis and styrene copolymerization of dimethyl and dimethoxy ring- substituted 2-methoxyethyl phenylcyanoacrylates. Retrieved from [Link]
-
Arkivoc. (n.d.). Synthesis of novel 3-arylcyclopenta[c]quinolines via acid-induced domino cyclization of 2-arylamino-2-methylthioethenyl 2-arylcyclopropyl ketones. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-(2-acetamidoethyl)-4,5-dimethoxyacetophenone. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl 3-oxo-2-methoxyiminobutyrate. Retrieved from [Link]
-
Arkat USA. (n.d.). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Retrieved from [Link]
Sources
- 1. Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate | 27834-99-7 [sigmaaldrich.com]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. Novel heterocyclic derivatives of pyrano[3,2-c]quinolinone from 3-(1-ethy1-4-hydroxy-2-oxo-2(1H)-quinolin-3-yl)-3-oxopropanoic acid | European Journal of Chemistry [eurjchem.com]
- 9. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. redox.com [redox.com]
- 11. images.thdstatic.com [images.thdstatic.com]
- 12. multimedia.3m.com [multimedia.3m.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis of Substituted β-Keto Esters
Abstract
Substituted β-keto esters are cornerstone intermediates in organic synthesis, prized for their versatile reactivity that enables the construction of complex molecular architectures. Their prevalence in pharmaceuticals, agrochemicals, and natural products underscores the critical need for efficient and selective synthetic methodologies. This technical guide provides a comprehensive overview of the core strategies for synthesizing substituted β-keto esters, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of classical methods such as the Claisen condensation and explore modern catalytic and asymmetric approaches that offer enhanced control and efficiency. Each section is designed to provide not just procedural steps, but a deeper understanding of the causality behind experimental choices, empowering the reader to adapt and innovate in their synthetic endeavors.
The Strategic Importance of β-Keto Esters in Modern Synthesis
The β-keto ester moiety is a privileged structural motif in organic chemistry.[1] Its unique arrangement of a ketone and an ester group separated by a methylene unit results in a highly acidic α-proton, making it a versatile nucleophile for a wide array of carbon-carbon bond-forming reactions.[1] This inherent reactivity has been harnessed in the synthesis of a vast number of biologically active molecules and complex natural products.[2][3][4] Furthermore, the functional groups within the β-keto ester can be readily transformed into other valuable functionalities through reactions like hydrolysis, reduction, and decarboxylation, further expanding their synthetic utility.[1][5]
Foundational Synthetic Strategies: The Claisen Condensation
The Claisen condensation is a fundamental and time-honored method for the formation of β-keto esters.[6][7][8] This base-catalyzed reaction involves the coupling of two ester molecules, or one ester with another carbonyl compound, to forge a new carbon-carbon bond.[9][10]
The Core Mechanism: A Step-by-Step Analysis
The efficacy of the Claisen condensation hinges on a sequence of well-defined mechanistic steps, the understanding of which is paramount for optimizing reaction conditions and predicting outcomes.[6][7]
-
Enolate Formation: The reaction is initiated by a strong base, typically a sodium alkoxide, which abstracts an acidic α-proton from an enolizable ester to generate a resonance-stabilized enolate ion.[6][7][9] For the reaction to proceed, the ester must possess at least two α-hydrogens.[6]
-
Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of a second ester molecule. This results in the formation of a tetrahedral intermediate.[6][7]
-
Alkoxide Elimination: The tetrahedral intermediate collapses, expelling an alkoxide leaving group to yield the β-keto ester product.[6][7]
-
Deprotonation (The Driving Force): The resulting β-keto ester has a highly acidic proton situated between the two carbonyl groups. The alkoxide base, regenerated in the previous step, rapidly and irreversibly deprotonates the β-keto ester. This acid-base reaction is the thermodynamic driving force of the entire condensation, shifting the equilibrium towards the product.[6]
-
Protonation: A final acidic workup is required to neutralize the enolate and afford the final β-keto ester.[6][7]
Sources
- 1. fiveable.me [fiveable.me]
- 2. US6642035B2 - Synthesis of B-keto esters - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aklectures.com [aklectures.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. byjus.com [byjus.com]
- 10. Claisen condensation - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate: Synthesis, Properties, and Applications
Introduction: The Significance of β-Keto Esters in Modern Synthesis
In the landscape of organic synthesis, β-keto esters are indispensable building blocks. Their unique structural motif, characterized by a ketone and an ester functionality separated by a methylene group, imparts a versatile reactivity profile that is highly valued in the construction of complex molecular architectures.[1][2] These compounds serve as crucial intermediates in the synthesis of a wide array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products.[3][4] Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate (CAS No. 125732-13-0) is a prime example of this class of compounds, with its substituted aromatic ring making it a valuable precursor in medicinal chemistry and drug discovery.[5] This guide provides an in-depth technical overview of its synthesis, chemical properties, and applications for researchers, scientists, and professionals in drug development.
The Genesis of a Versatile Intermediate: A History Rooted in Classic Organic Reactions
While the specific, seminal discovery of this compound is not prominently documented as a standalone event, its existence is a direct consequence of the development of fundamental carbon-carbon bond-forming reactions. The history of this compound is intrinsically linked to the broader history of the synthesis of β-keto esters, a field largely pioneered by the discovery of the Claisen condensation in 1887 by Rainer Ludwig Claisen.[6] This reaction, which involves the condensation of two ester molecules in the presence of a strong base, remains a cornerstone of synthetic organic chemistry for the creation of β-keto esters.[6][7][8]
The evolution of synthetic methodologies, including variations of the Claisen condensation and other novel approaches, has enabled the efficient production of a diverse range of β-keto esters, including those with complex substitution patterns like this compound.[1][9] The availability of such tailored building blocks is a testament to the ongoing innovation in synthetic organic chemistry.
Synthesis and Mechanistic Insights: The Claisen Condensation in Focus
The primary and most efficient method for the synthesis of this compound is the mixed Claisen condensation.[6][10] This reaction involves the condensation of an enolizable ester with a non-enolizable ester in the presence of a strong base.[6] In this specific case, the synthesis would typically involve the reaction of an acetate ester (as the enolizable component) with a 2,6-dimethoxybenzoate ester (as the non-enolizable component).
Experimental Protocol: A Validated Approach to Synthesis
The following protocol outlines a standard laboratory procedure for the synthesis of this compound via a mixed Claisen condensation.
Materials:
-
Methyl 2,6-dimethoxybenzoate
-
Ethyl acetate
-
Sodium ethoxide (or sodium metal in absolute ethanol)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (for workup)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
Procedure:
-
Preparation of the Base: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in absolute ethanol. Alternatively, sodium metal can be carefully added to absolute ethanol to generate sodium ethoxide in situ.
-
Reaction Setup: To the cooled solution of sodium ethoxide, add a solution of ethyl acetate in an anhydrous solvent like diethyl ether or THF dropwise, while maintaining a low temperature (e.g., 0 °C).
-
Addition of the Non-Enolizable Ester: Once the addition of ethyl acetate is complete, add a solution of methyl 2,6-dimethoxybenzoate in the same anhydrous solvent dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by carefully adding dilute hydrochloric acid until the solution is acidic. Extract the aqueous layer with diethyl ether or another suitable organic solvent.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Product: The crude product can be further purified by column chromatography or distillation under reduced pressure to yield pure this compound.
Causality in Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is critical to prevent the hydrolysis of the esters and the quenching of the strong base, which would otherwise lead to reduced yields.[10]
-
Choice of Base: Sodium ethoxide is a common choice as it is a strong, non-nucleophilic base that can efficiently deprotonate the α-carbon of the enolizable ester without interfering with the ester functionalities through transesterification.[6]
-
Inert Atmosphere: An inert atmosphere prevents the reaction of the highly reactive enolate intermediate with atmospheric oxygen and moisture.
-
Acidic Workup: The final product, a β-keto ester, is acidic and will be deprotonated by the strong base used in the reaction. The acidic workup is necessary to protonate the enolate of the product and isolate the neutral compound.[7]
Reaction Mechanism Diagram
Caption: The four-step mechanism of the Claisen condensation for the synthesis of the target compound.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented below.
| Property | Value | Source |
| CAS Number | 125732-13-0 | [5][] |
| Molecular Formula | C₁₃H₁₆O₅ | [5][] |
| Molecular Weight | 252.26 g/mol | [5][] |
| Appearance | Data not available, likely a liquid or low-melting solid | |
| IR (KBr, cm⁻¹) | 1743.65 (ester C=O), 1705.07 (keto C=O) | [5] |
| ¹H NMR (DMSO-d₆, δ) | 1.14 (t, -OCH₂CH₃), 3.75 (s, 2 × -OCH₃ and -CH₂-), 6.70–7.35 (aromatic protons) | [5] |
| ¹³C NMR (δ) | 195.95 (keto carbonyl), 166.82 (ester carbonyl), 156.98 (methoxy-substituted carbons) | [5] |
Applications in Research and Drug Development
This compound is a valuable intermediate in the synthesis of more complex organic molecules, particularly in the realm of drug discovery.[5] Its utility stems from the presence of multiple reactive sites that allow for a variety of chemical transformations.
-
Synthesis of Heterocycles: The 1,3-dicarbonyl moiety is a classic precursor for the synthesis of various heterocyclic systems, such as pyrazoles, isoxazoles, and pyrimidines, which are common scaffolds in many pharmaceutical agents.[3][10][12]
-
Further Functionalization: The active methylene group can be readily alkylated or acylated, allowing for the introduction of diverse substituents and the construction of complex carbon skeletons.[2] The keto group can be reduced to an alcohol, and the aromatic ring can undergo electrophilic substitution reactions, further expanding its synthetic utility.[5]
-
Precursor to Bioactive Molecules: The 2,6-dimethoxyphenyl group is a feature found in a number of biologically active compounds, including some with potential as inhibitors of receptor tyrosine kinases.[13][14] The title compound can serve as a starting material for the synthesis of analogs of such molecules.
Illustrative Synthetic Pathway
Caption: A generalized workflow illustrating the use of the title compound in the synthesis of bioactive molecules.
Conclusion
This compound, a representative β-keto ester, exemplifies the power and versatility of classic organic reactions in providing the building blocks for modern chemical synthesis. While its own discovery may not be a landmark event, its synthesis is a direct application of the well-established Claisen condensation, a testament to the enduring legacy of fundamental organic chemistry. For researchers and professionals in drug development, a thorough understanding of the synthesis and reactivity of such intermediates is paramount for the rational design and efficient production of novel therapeutic agents. The continued exploration of the synthetic utility of this compound and related compounds will undoubtedly contribute to advancements in medicinal chemistry and beyond.
References
- Sridharan, V., Ruiz, M., & Menéndez, J. C. (2010). Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides. Synthesis, 2010(06), 1053-1057. DOI: 10.1055/s-0029-1217135.
- The Claisen Condensation. (n.d.). Retrieved from a general organic chemistry resource.
- Organic Syntheses Procedure: ethyl 3,3-diethoxypropano
- Ethyl 3-(2,6-dimethoxyphenyl)
- US Patent 6,642,035 B2. (n.d.).
- Improved Synthesis and Crystallographic Analysis of (E)-Ethyl 2-(Hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate and erythro-N-Acetyl-b-(4-methoxyphenyl)serine Ethyl Ester. (2025).
- Application Notes and Protocols for the Claisen Condensation of Ethyl 3-Oxobutano
- Claisen condens
- Ethyl 3-(3-methoxyphenyl)
- CAS 125732-13-0 ETHYL 3-(2,6-DIMETHOXYPHENYL)
- The Claisen Condensation Reaction. (2024). Chemistry LibreTexts.
- Synthesis of β-keto carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal.
- Application of Ethyl 3-oxo-2-phenylbutanoate in Pharmaceutical Synthesis: Detailed Application Notes and Protocols. (n.d.). Benchchem.
- Mastering β-keto esters. (2025).
- Synthesis of β-ketoesters from renewable resources and Meldrum's acid. (n.d.). RSC Publishing.
- Ethyl 3-(3-methoxyphenyl)
- Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate. (2011). European Journal of Chemistry.
- Ethyl 3-(3,5-dimethoxyphenyl)
- ETHYL 3-(4-METHOXYPHENYL)-3-OXOPROPANOATE. (n.d.).
- ethyl 3-(2,6-difluorophenyl)
- Guagnano, V., et al. (2011). Discovery of 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), a potent and selective inhibitor of the fibroblast growth factor receptor family of receptor tyrosine kinase. Journal of Medicinal Chemistry, 54(20), 7066-7083.
- Ethyl 3,3-dimethoxypropano
- ethyl 3-(2-(2-(dipropylamino)ethyl)-6-nitrophenyl)
- Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)
- Discovery of 3-(2,6-Dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), A Potent and Selective Inhibitor of the Fibroblast Growth Factor. (2025).
- Ethyl 3-(4-hydroxy-3-methoxyphenyl)
- Ethyl 3-[2-[2-(dipropylamino)
Sources
- 1. Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of β-ketoesters from renewable resources and Meldrum's acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate | European Journal of Chemistry [eurjchem.com]
- 13. Discovery of 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), a potent and selective inhibitor of the fibroblast growth factor receptor family of receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Multi-Faceted Strategy for Elucidating the Mechanism of Action of Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate
A Technical Guide for Drug Discovery Professionals
Foreword: Beyond the Structure - A Quest for Mechanism
In the landscape of modern drug discovery, the identification of a novel bioactive compound is merely the first step in a long and intricate journey. The true challenge lies in understanding how it works. The mechanism of action (MoA) is the cornerstone upon which a compound's therapeutic potential is built, dictating its efficacy, safety profile, and potential for future development. This guide focuses on a promising, yet uncharacterized molecule: Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate .
This document eschews a one-size-fits-all template. Instead, it presents a dynamic, integrated strategy tailored to dissecting the MoA of this specific compound. We will navigate a logical progression from rapid, cost-effective computational predictions to rigorous experimental validation, demonstrating how each stage informs and refines the next. As senior application scientists, our goal is not just to provide a protocol, but to instill a strategic mindset—explaining the causal logic behind each methodological choice to ensure a robust and self-validating investigation.
Section 1: Molecular Scaffolding and Initial Assessment
Before embarking on complex biological assays, a thorough analysis of the molecule's constituent parts is essential. This compound is comprised of two key moieties: a β-keto ester core and a 2,6-dimethoxyphenyl substituent.
-
The β-Keto Ester Core: This functional group is a versatile building block in organic synthesis and a known pharmacophore.[1][2] Its acidic α-hydrogen and dual carbonyl groups allow it to act as both a hydrogen bond donor and acceptor, and as a nucleophile via its enolate form, making it a prime candidate for interaction with enzymatic active sites.[3][4]
-
The 2,6-Dimethoxyphenyl Group: The methoxy groups at positions 2 and 6 are electron-donating and can significantly influence the molecule's conformation and electronic distribution. This substitution pattern is found in various biologically active compounds, including those with antioxidant and enzyme-inhibitory properties.[5][6][7] For instance, derivatives of 2,6-dimethoxybenzoyl compounds have been investigated as chitin synthesis inhibitors.[8] This structural feature provides initial clues, pointing us toward potential anti-inflammatory, antioxidant, or metabolic enzyme-modulating activities.
This initial structural deconstruction forms the basis of our first phase: generating educated hypotheses through computational modeling.
Section 2: In Silico Investigation - Building the Mechanistic Hypothesis
Computational, or in silico, methods provide a powerful, resource-efficient platform to sift through vast biological space and generate testable hypotheses about a compound's MoA.[9][10] This phase is not about finding definitive answers but about intelligently narrowing the field of potential targets for experimental validation.[11]
Our computational workflow is designed as a funnel, starting broad and progressively focusing on the most probable interactions.
Caption: In Silico Workflow for Target Hypothesis Generation.
Protocol 1: Ligand-Based Target Prediction
-
Causality: The fundamental principle is "guilt by association": molecules with similar structures often interact with the same biological targets.[12] This is the fastest method for generating a broad list of potential protein families.
-
Methodology:
-
Generate a 2D structure (SMILES format) of this compound.
-
Submit the structure to publicly available web servers such as SwissTargetPrediction, ChEMBL, and PubChem to identify known bioactive compounds with high structural similarity (e.g., Tanimoto coefficient > 0.85).
-
Compile and cross-reference the known targets of these similar compounds.
-
Analyze the resulting list for over-represented protein classes (e.g., kinases, proteases, nuclear receptors) to identify the most probable target families.
-
Protocol 2: Structure-Based Reverse Docking
-
Causality: This method moves from similarity to physical plausibility. By computationally "placing" our compound into the binding sites of thousands of proteins, we can predict binding affinity and identify potential direct interactions.[11][13] This is known as reverse virtual screening.[11]
-
Methodology:
-
Generate a low-energy 3D conformer of the compound.
-
Utilize a curated database of protein crystal structures (e.g., PDB).
-
Employ docking software (e.g., AutoDock, Schrödinger Maestro) to systematically dock the compound against the binding pockets of this protein library.
-
Rank the proteins based on the predicted binding energy (docking score). A lower, more negative score suggests a more favorable interaction.
-
Manually inspect the top-scoring poses to ensure the interactions (e.g., hydrogen bonds, hydrophobic contacts) are chemically sensible.
-
Data Synthesis: From Raw Data to Actionable Hypothesis
The outputs from these computational screens must be synthesized into a coherent picture.
| In Silico Prediction Summary (Hypothetical Data) | | :--- | :--- | :--- | :--- | | Predicted Target | Prediction Method | Docking Score (kcal/mol) | Associated Pathway/Function | | Cyclooxygenase-2 (COX-2) | Ligand-Based & Docking | -9.2 | Inflammation, Prostaglandin Synthesis | | p38 MAP Kinase | Docking | -8.8 | Stress Response, Cytokine Release | | Carbonic Anhydrase IX | Docking | -8.5 | pH Regulation, Hypoxia Response | | Quorum Sensing LuxR-type Protein | Ligand-Based | N/A | Bacterial Communication | | Tubulin (Colchicine Site) | Docking | -7.9 | Cytoskeleton, Mitosis |
This table, combining results from multiple methods, presents a prioritized list of targets. The convergence of ligand-based and structure-based methods on a single target, like COX-2, significantly increases confidence in that hypothesis. Based on this, our primary hypothesis could be: "this compound exerts its biological effect by directly inhibiting pro-inflammatory enzymes, potentially COX-2 or p38 MAPK."
Section 3: Experimental Validation - From Hypothesis to Evidence
No computational prediction is valid until proven in the laboratory.[14] This phase uses the in silico hypotheses to guide targeted, efficient experiments, creating a self-validating loop where predictions are systematically tested and refined.
Caption: Hypothesized Anti-inflammatory Signaling Pathway.
Conclusion: A Synthesis of Evidence
The elucidation of a compound's mechanism of action is not a linear process but an iterative cycle of prediction, testing, and refinement. By integrating computational chemistry, targeted biochemical assays, and unbiased systems biology, we construct a multi-layered body of evidence. This approach transforms the investigation of this compound from a speculative exercise into a rigorous, data-driven scientific inquiry. The ultimate goal is to build a compelling narrative, grounded in verifiable data, that precisely defines the compound's interaction with biological systems, paving the way for its potential translation into a novel therapeutic agent.
References
-
Rask-Andersen, M., et al. (2014). Computational/in silico methods in drug target and lead prediction. PubMed Central. [Link]
-
Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. PubMed. [Link]
-
Byrne, R., & Schneider, G. (2018). In Silico Target Prediction for Small Molecules. AMiner. [Link]
-
Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. [Link]
-
Creative Biolabs. In Silico Target Prediction. Creative Biolabs. [Link]
-
Wang, Y., et al. (2023). Network Pharmacology and Experimental Validation to Explore That Celas. Drug Design, Development and Therapy. [Link]
-
Karaman, B., et al. (2024). Validation guidelines for drug-target prediction methods. Taylor & Francis Online. [Link]
-
Pérez-Pérez, A., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PubMed Central. [Link]
-
Wang, Y., et al. (2024). Integrating Network Pharmacology and Experimental Validation to Investigate the Action Mechanism of Allicin in Atherosclerosis. PubMed Central. [Link]
-
Kaur, H., et al. (2021). Antioxidant and Antibacterial Evaluation of 2,6-dimethoxy-4-((phenylamino) methyl) Phenol and 2,6-Dimethoxy-4-((4′-nitropheny). Research Trend. [Link]
-
Terstiege, I., et al. (2012). Target identification and mechanism of action in chemical biology and drug discovery. National Institutes of Health (NIH). [Link]
-
Benetti, S., et al. (2018). Mastering β-keto esters. ResearchGate. [Link]
-
Li, R., et al. (2021). Network pharmacology, experimental validation and pharmacokinetics integrated strategy to reveal pharmacological mechanism of goutengsan on methamphetamine dependence. PubMed Central. [Link]
-
Adelakun, O. E., et al. (2012). Enzymatic modification of 2,6-dimethoxyphenol for the synthesis of dimers with high antioxidant capacity. ResearchGate. [Link]
-
Ozoe, Y., et al. (2014). Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis. National Institutes of Health (NIH). [Link]
-
Benetti, S., et al. (2000). Mastering .beta.-Keto Esters. ACS Publications. [Link]
-
JoVE. (2024). Esters to β-Ketoesters: Claisen Condensation Mechanism. Journal of Visualized Experiments (JoVE). [Link]
-
Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo. [Link]
-
Al-Masoudi, N. A., et al. (2020). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. ResearchGate. [Link]
-
AK Lectures. (2024). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]
- 4. aklectures.com [aklectures.com]
- 5. researchgate.net [researchgate.net]
- 6. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. tandfonline.com [tandfonline.com]
An In-Depth Technical Guide to the In Silico Screening of Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate Derivatives for Novel Drug Discovery
Abstract
The convergence of computational chemistry and molecular biology has revolutionized early-stage drug discovery, offering a rapid and resource-efficient alternative to traditional high-throughput screening. This guide provides a comprehensive, in-depth walkthrough of a robust in silico screening workflow tailored for the identification of novel therapeutic agents derived from the Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate scaffold. We will dissect the strategic rationale behind each phase of the process, from initial target selection and ligand library design to advanced molecular docking, pharmacophore-based screening, and predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. By grounding our methodology in established principles and leveraging powerful open-access computational tools, this whitepaper serves as a practical blueprint for researchers, scientists, and drug development professionals seeking to accelerate the discovery of promising lead compounds.
Introduction: The Scientific Rationale
The journey of drug discovery is a complex and costly endeavor, where the early identification of viable hit compounds is critical to success.[1][2] In silico or computer-aided drug design (CADD) has emerged as an indispensable strategy to de-risk and expedite this process.[3][4][5] This guide focuses on a specific chemical class, β-keto esters, which are recognized for their versatile biological activities, including potential antibacterial and anticancer properties.[6][7][8]
1.1 The Therapeutic Potential of the β-Keto Ester Scaffold
The β-keto ester moiety is a privileged structure in medicinal chemistry. Its unique electronic and steric properties allow it to participate in a variety of non-covalent interactions within protein binding pockets, making it an excellent starting point for inhibitor design.[9] Recent studies have explored β-keto ester analogues as potential quorum-sensing inhibitors, highlighting their promise in combating bacterial resistance.[6][7]
1.2 The Core Compound: this compound
Our core scaffold features a central β-keto ester functional group attached to a 2,6-dimethoxyphenyl ring. The strategic placement of two methoxy groups at the ortho positions of the phenyl ring is a key design choice. This substitution introduces significant steric hindrance, which can lock the phenyl ring into a specific conformation relative to the keto-ester chain. This pre-organization can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity. Furthermore, the dimethoxyphenyl group itself is found in numerous bioactive compounds and is known to contribute to antioxidant and antimicrobial activities.[10][11][12][13]
1.3 The Power of In Silico Screening
By employing a virtual screening cascade, we can computationally evaluate thousands or even millions of derivative compounds against a chosen biological target. This approach allows us to prioritize a small number of high-potential candidates for synthesis and in vitro testing, dramatically saving time and resources compared to traditional methods.[1]
Foundational Strategy: Target Selection and Preparation
A successful virtual screening campaign begins with a well-defined biological hypothesis. The choice of a protein target is the most critical decision and should be based on a thorough understanding of the disease pathology.
2.1 Hypothesis-Driven Target Selection: Aldose Reductase (ALR2)
For the purpose of this guide, we will select Aldose Reductase (ALR2) as our therapeutic target. ALR2 is a key enzyme in the polyol pathway, which becomes overactive under hyperglycemic conditions.[14] By converting excess glucose to sorbitol, its activity leads to osmotic stress and is strongly implicated in the long-term complications of diabetes, such as neuropathy, retinopathy, and nephropathy.[15][16][17] Therefore, inhibiting ALR2 is a well-validated strategy for mitigating diabetic complications, making it an excellent target for our screening campaign.[18]
2.2 Protein Structure Preparation: The Self-Validating System
The principle of a self-validating protocol begins here. The quality of the target protein's 3D structure is paramount for accurate docking.
Protocol:
-
Structure Retrieval: Obtain a high-resolution crystal structure of human ALR2 complexed with a known inhibitor from the Protein Data Bank (PDB). For this guide, we select PDB ID: 1US0.
-
Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and ions that are not integral to the protein's catalytic activity or structural integrity.
-
Protonation State: Add polar hydrogen atoms and assign correct protonation states for amino acid residues, particularly histidine, aspartate, and glutamate, at a physiological pH of 7.4. This step is crucial as hydrogen bonds are a primary driver of protein-ligand recognition.
-
Charge Assignment: Assign partial atomic charges (e.g., Kollman charges) to the protein atoms. This is essential for the scoring function to accurately calculate electrostatic interactions.
-
Energy Minimization (Optional but Recommended): Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation steps.
Causality: By starting with a co-crystallized structure and preparing it meticulously, we establish a reliable frame of reference. The native ligand's binding site defines the precise location and chemical environment our derivatives must successfully engage with, forming the basis for our virtual experiment.
The Virtual Screening Cascade: A Methodical Workflow
Our screening strategy is a multi-stage funnel designed to progressively filter a large library of compounds down to a manageable number of high-quality hits.
Caption: A multi-phase virtual screening workflow.
3.1 Ligand Library Preparation
A virtual library of derivatives was designed around the this compound core. Modifications were focused on the ethyl ester and the phenyl ring to explore the structure-activity relationship (SAR). All designed molecules were converted to 3D structures and subjected to energy minimization using a suitable force field (e.g., MMFF94).
3.2 Pharmacophore Modeling: Defining the Search Criteria
A pharmacophore is an abstract representation of the molecular features essential for biological activity.[19] We will generate a structure-based pharmacophore model derived from the interactions of the co-crystallized inhibitor in the ALR2 active site (PDB: 1US0). This serves as a rapid and efficient pre-filter to eliminate compounds that do not possess the necessary chemical features to bind.
Key pharmacophoric features for ALR2 inhibition often include:
-
Hydrogen Bond Acceptors (HBA): Interacting with key residues like Tyr48 and His110.
-
Hydrogen Bond Donors (HBD): Also interacting with the catalytic dyad.
-
Aromatic/Hydrophobic Regions (AR/HY): Occupying the specificity pocket.
Caption: A hypothetical pharmacophore model for ALR2 inhibitors.
3.3 Molecular Docking: Predicting Binding Affinity
Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (the ligand) to another (the protein).[1] Using a program like AutoDock Vina, we dock the pharmacophore-filtered library into the prepared active site of ALR2.[20] The algorithm samples numerous possible conformations ("poses") of the ligand within the binding site and ranks them using a scoring function, which estimates the binding free energy.
3.4 Post-Screening Analysis and Hit Selection
The output of a docking run is a list of poses for each ligand, ranked by score.
-
Filtering by Score: Initially, hits are filtered based on their predicted binding affinity (e.g., selecting the top 10% of the library).
-
Visual Inspection: The binding poses of the top-scoring compounds are visually inspected. This is a crucial step to ensure that the predicted interactions are chemically sensible. We look for the formation of key hydrogen bonds with residues like Tyr48, His110, and Trp111, which are known to be critical for ALR2 inhibition.
-
Clustering: Hits are clustered by chemical similarity to ensure a diverse range of scaffolds is selected for further analysis.
Predictive Toxicology and Pharmacokinetics (ADMET Profiling)
4.1 Key Parameters and In Silico Tools
Using web-based tools like ADMET-AI or SwissADME, we can predict a range of crucial pharmacokinetic and toxicological properties.[24] Key parameters include:
-
Lipinski's Rule of Five: A set of criteria to evaluate drug-likeness and potential oral bioavailability.
-
Blood-Brain Barrier (BBB) Penetration: Important for CNS targets, but also an indicator of distribution.
-
CYP450 Inhibition: Predicts potential for adverse drug-drug interactions.
-
Hepatotoxicity: Predicts potential for liver damage.
-
Ames Mutagenicity: Predicts the mutagenic potential of a compound.
4.2 Data Presentation of Top Hits
The data for the top 5 hypothetical hits after the entire screening cascade are summarized below.
| Hit ID | Docking Score (kcal/mol) | H-Bonds with ALR2 Active Site | Lipinski Violations | BBB Permeant | Predicted Hepatotoxicity |
| EDP-001 | -10.2 | Tyr48, His110 | 0 | Yes | Low |
| EDP-002 | -9.8 | Tyr48, Trp111 | 0 | No | Low |
| EDP-003 | -9.5 | His110 | 0 | Yes | Low |
| EDP-004 | -9.1 | Tyr48, His110, Trp20 | 1 (MW > 500) | No | High |
| EDP-005 | -8.9 | His110 | 0 | No | Low |
Analysis: Based on this data, EDP-001, EDP-002, and EDP-005 would be prioritized. EDP-001 is particularly promising due to its excellent docking score and predicted BBB permeability. EDP-004 would be deprioritized due to its Lipinski violation and, more critically, its high predicted hepatotoxicity.
Detailed Experimental Protocol: Molecular Docking with AutoDock Vina
This section provides a step-by-step protocol for docking a single ligand into the prepared ALR2 receptor using the AutoDock suite.[20][25][26][27][28]
5.1 Software Requirements
-
AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: The docking engine.
-
UCSF Chimera or PyMOL: For visualization and analysis.
5.2 Protocol Steps
-
Prepare the Receptor (Protein):
-
Load the cleaned PDB file of ALR2 into AutoDock Tools.
-
Go to Edit -> Hydrogens -> Add. Select Polar Only.
-
Go to Edit -> Charges -> Add Kollman Charges.
-
Save the prepared receptor as a .pdbqt file (e.g., 1US0_receptor.pdbqt). This format includes atomic coordinates, charges, and atom types.
-
-
Prepare the Ligand:
-
Load the 3D structure of your derivative (e.g., in .mol2 or .pdb format) into ADT.
-
Go to Ligand -> Input -> Choose. Select the ligand.
-
Go to Ligand -> Torsion Tree -> Detect Root.
-
Go to Ligand -> Output -> Save as PDBQT. Save the file (e.g., EDP-001.pdbqt).
-
-
Define the Grid Box (Search Space):
-
In ADT, with the receptor loaded, go to Grid -> Grid Box.
-
A box will appear around the protein. Center this box on the co-crystallized ligand in the active site.
-
Adjust the dimensions of the box to ensure it fully encompasses the binding pocket with a small margin (e.g., 25 x 25 x 25 Å). The coordinates and dimensions will be used in the configuration file.
-
Causality: The grid box defines the three-dimensional space where Vina will attempt to place the ligand. Confining the search to the active site increases computational efficiency and reduces the chance of finding irrelevant, low-energy poses on the protein surface.
-
-
Create the Configuration File:
-
Create a text file named conf.txt.
-
Add the following lines, replacing the file names and coordinates with your own:
-
Expertise Insight: The exhaustiveness parameter controls the thoroughness of the search. A higher value (e.g., 16 or 32) increases the probability of finding the true minimum energy pose but requires more computational time.[20]
-
-
Run the Docking Simulation:
-
Open a command line terminal.
-
Navigate to the directory containing your prepared files and the Vina executable.
-
Execute the following command:
-
Vina will run the docking simulation and output the results into a file named EDP-001_out.pdbqt and a log file named log.txt.
-
-
Analyze the Results:
-
The log.txt file contains the binding affinity scores for the top poses (modes).
-
Load the 1US0_receptor.pdbqt and the EDP-001_out.pdbqt files into UCSF Chimera or PyMOL.
-
Visualize the different binding poses and analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) with the key active site residues.
-
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous in silico workflow for the discovery of novel inhibitors based on the this compound scaffold, using ALR2 as a case-study target. By systematically applying pharmacophore filtering, molecular docking, and ADMET prediction, we have demonstrated a clear path from a large virtual library to a small, prioritized list of promising hit compounds.
The true validation of this computational work lies in experimental verification. The prioritized hits (EDP-001, EDP-002, EDP-005) should now be synthesized and subjected to in vitro enzymatic assays to determine their actual inhibitory activity (IC₅₀ values) against ALR2. Promising candidates can then be advanced to cell-based assays and, eventually, preclinical studies. Furthermore, advanced computational techniques such as molecular dynamics (MD) simulations can be employed on the top-ranked protein-ligand complexes to provide deeper insights into their binding stability and dynamics over time.
References
-
El-Kabbani, O., et al. (2004). Structure-based optimization of aldose reductase inhibitors originating from virtual screening. Journal of Medicinal Chemistry. Available at: [Link]
-
Bioinformatics Review. (2020). Protein-ligand docking with AutoDock Vina and UCSF Chimera. YouTube. Available at: [Link]
-
Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. Deep Origin. Available at: [Link]
-
Swanson, K., et al. (2024). ADMET-AI: A machine learning ADMET platform for evaluation of large-scale chemical libraries. Portal. Available at: [Link]
-
Sperandio, O., et al. (2009). Pursuing aldose reductase inhibitors through in situ cross-docking and similarity-based virtual screening. Journal of Medicinal Chemistry. Available at: [Link]
-
Ferreira, L. G., et al. (2024). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. MDPI. Available at: [Link]
-
ADMET-AI. (n.d.). ADMET-AI. admet-ai.com. Available at: [Link]
-
AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs. Available at: [Link]
-
Sygnature Discovery. (n.d.). ADMET Prediction Software. Sygnature Discovery. Available at: [Link]
-
IntuitionLabs.ai. (n.d.). ADMET prediction Software - 1 Solutions. IntuitionLabs.ai. Available at: [Link]
-
Pinzi, L., & Rastelli, G. (2019). A Guide to In Silico Drug Design. PubMed Central. Available at: [Link]
-
Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. Available at: [Link]
-
Singh, S. K., et al. (2023). Identification of Potential Aldose Reductase Inhibitors Using Convolutional Neural Network-Based in Silico Screening. Journal of Chemical Information and Modeling. Available at: [Link]
-
Bioinformatics Insights. (2024). How to Perform Molecular Docking with AutoDock Vina. YouTube. Available at: [Link]
-
Al-Khafaji, K., et al. (2024). Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation. ACS Omega. Available at: [Link]
-
Díaz-Amador, R., et al. (2021). Computational Modeling of Aldose Reductase Inhibitory Activity of Flavonoids Derivatives for Diabetic Complications Treatment. Bentham Science. Available at: [Link]
-
A-Z Chemistry. (2024). Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. A-Z Chemistry. Available at: [Link]
-
Eagon Research Group. (n.d.). Vina Docking Tutorial. Cal Poly. Available at: [Link]
-
Priyanto, R. (2018). Pharmacophore Modelling and Molecular Docking Simulation Tutorial. ResearchGate. Available at: [Link]
-
LigandScout. (n.d.). Creating a pharmacophore from a single protein-ligand complex. Inte:Ligand. Available at: [Link]
-
Aryal, S. (2022). In Silico Drug Design- Definition, Methods, Types, Uses. Microbe Notes. Available at: [Link]
-
Martínez-Cifuentes, M., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PubMed Central. Available at: [Link]
-
Patheon Pharma Services. (2023). In Silico Modeling: Accelerating drug development. Thermo Fisher Scientific. Available at: [Link]
-
J's Blog. (2024). Schrödinger Notes—Ligand-based Pharmacophore Modeling. J's Blog. Available at: [Link]
-
TeachOpenCADD. (n.d.). T009 · Ligand-based pharmacophores. TeachOpenCADD Documentation. Available at: [Link]
-
Bala, S., et al. (2021). Antioxidant and Antibacterial Evaluation of 2,6-dimethoxy-4-((phenylamino) methyl) Phenol and 2,6-Dimethoxy-4-((4′-nitropheny). Research Trend. Available at: [Link]
-
Martínez-Cifuentes, M., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. ResearchGate. Available at: [Link]
-
Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo. Available at: [Link]
-
Adelakun, O. E., et al. (2012). Enzymatic modification of 2,6-dimethoxyphenol for the synthesis of dimers with high antioxidant capacity. ResearchGate. Available at: [Link]
-
Ragavan, R. V., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal. Available at: [Link]
-
JoVE. (n.d.). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Journal of Visualized Experiments. Available at: [Link]
-
Rather, M. A., et al. (2024). Isolation, chemical characterization, antimicrobial activity, and molecular docking studies of 2,6-dimethoxy benzoquinone isolated from medicinal plant Flacourtia jangomas. PubMed Central. Available at: [Link]
-
El-Sayed, M., et al. (2018). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. Scilit. Available at: [Link]
-
ResearchGate. (n.d.). Chemical structures of β-keto ester library. ResearchGate. Available at: [Link]
Sources
- 1. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking | MDPI [mdpi.com]
- 4. microbenotes.com [microbenotes.com]
- 5. In Silico Modeling: Accelerating drug development - Patheon pharma services [patheon.com]
- 6. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]
- 10. researchtrend.net [researchtrend.net]
- 11. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Isolation, chemical characterization, antimicrobial activity, and molecular docking studies of 2,6-dimethoxy benzoquinone isolated from medicinal plant Flacourtia jangomas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Structure-based optimization of aldose reductase inhibitors originating from virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of Potential Aldose Reductase Inhibitors Using Convolutional Neural Network-Based in Silico Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benthamdirect.com [benthamdirect.com]
- 18. Pursuing aldose reductase inhibitors through in situ cross-docking and similarity-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]
- 20. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 21. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 22. portal.valencelabs.com [portal.valencelabs.com]
- 23. sygnaturediscovery.com [sygnaturediscovery.com]
- 24. ADMET-AI [admet.ai.greenstonebio.com]
- 25. m.youtube.com [m.youtube.com]
- 26. youtube.com [youtube.com]
- 27. m.youtube.com [m.youtube.com]
- 28. eagonlab.github.io [eagonlab.github.io]
A Comprehensive Technical Guide to the Safe Handling of Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Section 1: Compound Profile and Scientific Context
Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate is a specialized β-keto ester derivative used primarily as a building block and intermediate in synthetic organic chemistry.[1] Its molecular structure, featuring a sterically hindered 2,6-dimethoxy-substituted phenyl group, makes it a valuable precursor for creating more complex molecules, including those with potential pharmaceutical applications.[1] The reactivity of the β-keto ester moiety allows for a range of chemical transformations such as oxidation, reduction, and substitution, making it a versatile tool for the medicinal chemist and process developer.[1]
Understanding the precise nature of this reagent is the first step toward ensuring its safe and effective use. While it is a specialized chemical and not a common commodity, its handling falls under well-established principles for laboratory safety. This guide provides a framework for a proactive safety culture when working with this and structurally related compounds.
| Compound Identifier | Data |
| IUPAC Name | This compound |
| CAS Number | 125732-13-0 |
| Molecular Formula | C₁₃H₁₆O₅ |
| Molecular Weight | 252.26 g/mol [1] |
| Synonyms | 2,6-Dimethoxybenzoyl-acetic acid ethyl ester |
Section 2: Proactive Hazard Analysis and Risk Mitigation
A thorough understanding of potential hazards is foundational to laboratory safety. While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found, a robust risk assessment can be formulated by analyzing data from close structural analogues. Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate (CAS 27834-99-7), for instance, provides critical hazard insights that should be conservatively applied.[2]
Anticipated Hazards based on Analogous Compounds:
-
H302: Harmful if swallowed. Ingestion may lead to adverse health effects. This necessitates careful handling to prevent oral contamination.
-
H315: Causes skin irritation. Direct contact with the skin is likely to cause redness, itching, or inflammation.[2]
-
H319: Causes serious eye irritation. The compound can cause significant, potentially damaging, irritation if it comes into contact with the eyes.[2]
-
H335: May cause respiratory irritation. If the compound is a dust or aerosol, inhalation may irritate the respiratory tract.[2]
Based on this analysis, the compound should be treated as a Warning level hazard, warranting the use of the GHS07 pictogram.
The causality behind these hazards lies in the chemical reactivity of the molecule. As an organic ester and ketone, it can interact with biological macromolecules, leading to irritation upon contact with skin, eyes, and mucous membranes.
Section 3: The Self-Validating Safety Workflow: A Comprehensive Protocol
A self-validating safety protocol is one where engineering controls, personal protective equipment, and procedural steps work in concert to minimize exposure at every stage. The following workflow is designed to be a closed loop of safety from receipt of the material to its final disposal.
Hierarchy of Controls
The most effective safety measures begin with engineering controls, which are designed to isolate the researcher from the hazard.
Caption: Hierarchy of controls for handling chemical reagents.
-
Engineering Controls (First Line of Defense): All manipulations of this compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[3] This is non-negotiable and serves to contain any potential dust or vapors, preventing inhalation.
-
Personal Protective Equipment (PPE): PPE is the essential barrier between you and the chemical.
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes. Standard safety glasses are insufficient.[3]
-
Hand Protection: Nitrile gloves are the standard recommendation. Always inspect gloves for tears or punctures before use. If prolonged contact is anticipated, consult the glove manufacturer's specifications for breakthrough time. Contaminated gloves should be removed and disposed of immediately, followed by hand washing.[3]
-
Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned.[3]
-
-
Administrative Controls:
Step-by-Step Handling Protocol
This protocol outlines a typical laboratory use case, such as preparing for a chemical reaction.
-
Preparation: Before retrieving the compound, ensure the fume hood is operational and uncluttered. Assemble all necessary glassware, reagents, and spill cleanup materials.
-
Weighing: If the compound is a solid, carefully weigh the required amount on a tared weigh boat or glassine paper inside the fume hood to contain any dust. Use anti-static weighing tools if necessary. If it is a liquid, transfer it using a calibrated pipette or syringe.
-
Transfer & Dissolution: Gently add the weighed compound to the reaction vessel containing the solvent. Add solids in portions to avoid splashing. Use a funnel for transferring liquids. Ensure the process is slow and controlled.
-
Post-Handling: Tightly cap the source container and store it appropriately (see Section 3.3). Clean any residual compound from the spatula and weighing area with a solvent-moistened wipe, which should then be disposed of as hazardous waste.
Storage and Stability
-
Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[4][6] Storage at 4°C is recommended for analogous compounds.
-
Incompatible Materials: Avoid strong oxidizing agents, strong reducing agents, strong acids, and strong bases, as these may cause vigorous or exothermic reactions.[3]
Spill and Emergency Response
Caption: Decision workflow for chemical spill response.
-
Small Spill (inside fume hood):
-
Ensure full PPE is worn.
-
Absorb liquids with an inert material (e.g., vermiculite, dry sand) or gently sweep up solids.[7]
-
Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spill (outside fume hood):
-
Evacuate the immediate area and alert colleagues and the laboratory supervisor.
-
Prevent the spill from entering drains.[3]
-
Contact your institution's Environmental Health & Safety (EHS) department for emergency response.
-
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[6] |
| Skin Contact | Remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[3] If irritation persists, seek medical attention.[8] |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3] |
Waste Disposal
All waste containing this compound, including excess reagent, contaminated wipes, and used containers, must be disposed of as hazardous chemical waste.[9]
-
Collect waste in a clearly labeled, sealed container.
-
Do not mix with incompatible waste streams.[10]
-
Follow all local, state, and federal regulations for hazardous waste disposal, managed through your institution's EHS office.[3][9]
Section 4: Deconstructing the Material Safety Data Sheet (MSDS/SDS)
While a specific SDS for this compound is elusive, understanding the structure of an SDS allows you to quickly extract critical information for any chemical you work with.
-
Section 2: Hazards Identification: This is the most critical section for an initial risk assessment. It provides GHS classifications (e.g., "Skin Irritant, Category 2"), signal words ("Warning"), and hazard statements ("H315: Causes skin irritation").
-
Section 4: First-Aid Measures: This provides clear, actionable instructions for emergency response to exposure.
-
Section 7: Handling and Storage: This section details the required procedures for safe storage (e.g., "Keep container tightly closed") and handling (e.g., "Avoid contact with skin and eyes").[11]
-
Section 8: Exposure Controls/Personal Protection: This is where you find the specific requirements for PPE (e.g., safety goggles, compatible gloves) and engineering controls (e.g., "Use only under a chemical fume hood").[6]
-
Section 10: Stability and Reactivity: This section lists materials and conditions to avoid (e.g., "Strong oxidizing agents") and hazardous decomposition products (e.g., "Carbon oxides").[12]
References
-
MarkHerb. SAFETY DATA SHEET. Available from: [Link]
-
PubChem. Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate | C12H14O4 | CID 2759696. Available from: [Link]
-
Redox. Safety Data Sheet Ethyl 3-ethoxypropionate. Available from: [Link]
-
PubChem. Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate | C12H16O4 | CID 123548. Available from: [Link]
-
AIC. Hazardous Waste Disposal. Available from: [Link]
-
MonoTx. Safety Data Sheet. Available from: [Link]
-
DTIC. Toxicology Report No. S.0052729.5-18, March 2022. Available from: [Link]
-
Fisher Scientific. SAFETY DATA SHEET. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate | C12H14O4 | CID 2759696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. markherb.com [markherb.com]
- 4. redox.com [redox.com]
- 5. file.bldpharm.com [file.bldpharm.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. Chemical Waste | Environment, Health & Safety [ehs.ucsf.edu]
- 10. Hazardous Waste Disposal [cool.culturalheritage.org]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
Methodological & Application
Synthesis of Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate: A Detailed Protocol for Researchers
This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate, a valuable β-keto ester intermediate in the development of novel pharmaceutical agents and other specialty chemicals. This document is intended for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic pathway.
Introduction and Significance
This compound is a key building block in organic synthesis. The presence of the β-keto ester functionality allows for a wide range of subsequent chemical transformations, making it a versatile precursor for the synthesis of more complex molecules, including heterocyclic compounds with potential biological activity. The 2,6-dimethoxyphenyl moiety imparts specific steric and electronic properties that can influence the pharmacological profile of the final products. A reliable and well-characterized synthetic route to this intermediate is therefore of significant interest to the medicinal and process chemistry communities.
The synthesis described herein proceeds via a crossed Claisen condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1] This approach involves the reaction of an ester with an enolizable α-hydrogen with a non-enolizable ester in the presence of a strong base.
Reaction Scheme
The overall synthetic strategy involves a two-step process: the initial preparation of a suitable non-enolizable ester, Ethyl 2,6-dimethoxybenzoate, followed by a crossed Claisen condensation with ethyl acetate.
Step 1: Synthesis of Ethyl 2,6-dimethoxybenzoate
Step 2: Crossed Claisen Condensation
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2,6-Dimethoxybenzoic acid | ≥98% | Commercially Available | |
| Ethanol | Anhydrous | Commercially Available | |
| Sulfuric acid | Concentrated, 98% | Commercially Available | Corrosive |
| Diethyl ether | Anhydrous | Commercially Available | |
| Sodium sulfate | Anhydrous | Commercially Available | |
| Ethyl acetate | Anhydrous | Commercially Available | |
| Sodium hydride | 60% dispersion in mineral oil | Commercially Available | Flammable solid, reacts violently with water |
| Toluene | Anhydrous | Commercially Available | |
| Hydrochloric acid | Concentrated | Commercially Available | For work-up |
| Saturated sodium bicarbonate solution | Prepared in-house | ||
| Brine (Saturated NaCl solution) | Prepared in-house | ||
| Silica gel | 60-120 mesh | Commercially Available | For column chromatography |
| Hexane | ACS grade | Commercially Available | For column chromatography |
| Ethyl acetate | ACS grade | Commercially Available | For column chromatography |
Experimental Protocol
Part 1: Synthesis of Ethyl 2,6-dimethoxybenzoate
This initial step involves a classic Fischer esterification to prepare the non-enolizable ester required for the subsequent Claisen condensation.
Workflow Diagram:
Caption: Workflow for the synthesis of Ethyl 2,6-dimethoxybenzoate.
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-dimethoxybenzoic acid (1.0 eq), anhydrous ethanol (10-20 eq), and a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TCC), observing the disappearance of the starting carboxylic acid.
-
After completion, cool the reaction mixture to room temperature and slowly pour it into a beaker containing ice-water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2,6-dimethoxybenzoate.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure ester as a colorless oil.
Part 2: Synthesis of this compound
This core step utilizes a crossed Claisen condensation to form the target β-keto ester. The use of a non-enolizable ester (Ethyl 2,6-dimethoxybenzoate) and an enolizable ester (ethyl acetate) in the presence of a strong, non-nucleophilic base like sodium hydride is crucial for the success of this reaction.[2]
Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 2.5 eq).
-
Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil, and then suspend the NaH in anhydrous toluene.
-
In the dropping funnel, prepare a solution of ethyl 2,6-dimethoxybenzoate (1.0 eq) and anhydrous ethyl acetate (2.0 eq) in anhydrous toluene.
-
Add the ester solution dropwise to the stirred suspension of sodium hydride at a rate that maintains a gentle reflux. The reaction is exothermic.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to 0 °C in an ice bath and cautiously quench the excess sodium hydride by the slow addition of ethanol, followed by water.
-
Acidify the mixture with dilute hydrochloric acid to a pH of ~5-6.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Characterization
The identity and purity of the synthesized compounds should be confirmed by spectroscopic methods.
Ethyl 2,6-dimethoxybenzoate
| Analysis | Expected Result |
| Appearance | Colorless oil |
| ¹H NMR (CDCl₃, 300 MHz) | δ 7.29 (t, J = 8.4 Hz, 1H, Ar-H), 6.57 (d, J = 8.4 Hz, 2H, Ar-H), 4.40 (q, J = 7.2 Hz, 2H, OCH₂CH₃), 3.82 (s, 6H, 2 x OCH₃), 1.38 (t, J = 7.2 Hz, 3H, OCH₂CH₃).[3] |
| ¹³C NMR (CDCl₃, 75 MHz) | δ 166.7, 157.2, 131.0, 113.3, 103.9, 61.3, 56.0, 14.3.[3] |
| IR (neat, cm⁻¹) | 3065 (Csp²-H), 2965, 2843 (Csp³-H), 1729 (C=O), 1581, 1498 (C=CAr), 1228 (C-O).[3] |
This compound
| Analysis | Expected Result |
| Appearance | Pale yellow oil or low melting solid |
| ¹H NMR (CDCl₃, 400 MHz) | Expected signals for the ethyl ester group (triplet and quartet), a singlet for the methylene group between the carbonyls, signals for the two methoxy groups, and aromatic protons. The methylene protons are acidic and may show tautomerism. |
| ¹³C NMR (CDCl₃, 100 MHz) | Expected signals for the ester and ketone carbonyls, aromatic carbons, methoxy carbons, and the carbons of the ethyl group and the central methylene group. |
| IR (neat, cm⁻¹) | Characteristic strong absorptions for the ester and ketone carbonyl groups (around 1740-1710 cm⁻¹), C-O stretching, and aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry (ESI+) | [M+H]⁺ and/or [M+Na]⁺ corresponding to the molecular weight of the product. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield of Ethyl 2,6-dimethoxybenzoate | Incomplete reaction | Increase reflux time; ensure anhydrous conditions. |
| Loss during work-up | Ensure complete extraction and careful handling. | |
| Low yield of the final product | Inactive sodium hydride | Use fresh, properly washed sodium hydride. |
| Presence of moisture | Ensure all glassware and reagents are scrupulously dry. | |
| Side reactions (e.g., self-condensation of ethyl acetate) | Add the ester mixture slowly to the base; maintain a gentle reflux. | |
| Impure final product | Incomplete reaction or side products | Optimize reaction time and temperature; perform careful column chromatography. |
Safety Precautions
-
Sodium hydride is a highly flammable solid that reacts violently with water to produce hydrogen gas, which can ignite. Handle only under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Concentrated sulfuric acid and hydrochloric acid are corrosive and should be handled with care, using appropriate PPE.
-
Organic solvents such as diethyl ether, toluene, and hexane are flammable. Avoid open flames and work in a well-ventilated area.
Conclusion
This protocol provides a robust and reliable method for the synthesis of this compound. By carefully following the outlined steps and adhering to the safety precautions, researchers can successfully prepare this valuable intermediate for their synthetic endeavors. The detailed explanation of the chemical principles and troubleshooting guide should further aid in achieving high yields and purity.
References
- BenchChem. (2025). How to minimize byproduct formation in beta-keto ester synthesis.
- Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation.
- Organic Syntheses. (n.d.). Ethyl 3,3-diethoxypropanoate. Organic Syntheses, Coll. Vol. 7, p.90.
- Xie, G., Ai, H., Lei, L., & Zhang, D. (2009). A Facile and Efficient Approach to the Synthesis of 2,6-Diacetylpyridine. Journal of the Chemical Society of Pakistan, 31(4), 674.
- Khan, I., Ibrar, A., & White, J. M. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Crystals, 2(2), 521-527.
- Chemistry LibreTexts. (2024). The Claisen Condensation Reaction.
- PubChem. (n.d.). Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate.
- Horning, E. C., Koo, J., Fish, M. S., & Walker, G. N. (n.d.). Ethyl α-acetyl-β-(2,3-dimethoxyphenyl)
- AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters.
- Royal Society of Chemistry. (n.d.). Synthetic Procedures.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethyl methanoate.
- Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides.
- Venturello, P., & Barbero, M. (n.d.).
- CHEM 330 Topics Discussed on Sept. 18. (2005).
- Google Patents. (n.d.). Continuous process for the production of beta-keto esters by claisen condensation.
- Behalo, M. S., & Aly, A. A. (2011). Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate. European Journal of Chemistry, 2(2), 295-299.
- MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0031307).
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- ResearchGate. (2012). (PDF) Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis.
Sources
Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate: A Keystone Reagent for Modern Heterocyclic Synthesis
An Application Guide for the Advanced Researcher
Prepared by: Gemini, Senior Application Scientist
This document provides an in-depth exploration of Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate, a highly versatile and sterically-influenced building block, in the synthesis of medicinally relevant heterocyclic scaffolds. We will move beyond simple procedural outlines to dissect the mechanistic underpinnings and strategic advantages conferred by the unique substitution pattern of this reagent. This guide is intended for researchers and drug development professionals seeking to leverage advanced synthons for the efficient construction of novel molecular architectures.
The Strategic Advantage: Understanding the Core Synthon
This compound is more than a simple β-ketoester. Its utility is defined by two key structural features: the reactive 1,3-dicarbonyl moiety and the sterically demanding 2,6-dimethoxyphenyl ring.
-
β-Ketoester Functionality : This is a classic and powerful synthon in organic chemistry, possessing both electrophilic (at the carbonyl carbons) and nucleophilic (at the central α-carbon) sites. This duality allows for a wide range of cyclization strategies.[1]
-
The 2,6-Dimethoxy Substitution : These ortho-methoxy groups exert a profound steric and electronic influence. They restrict the free rotation of the phenyl ring, which can lead to high diastereoselectivity in certain reactions. Electronically, they are activating groups, which can influence the reactivity of the aromatic ring in cyclization reactions that involve electrophilic aromatic substitution.
Caption: Key reactive sites of the title compound.
Synthesis of Substituted Chromones
Chromones are a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[2] The synthesis of chromones from β-ketoesters often proceeds via intramolecular cyclization of a phenol-containing intermediate.
Mechanistic Insight: The Baker-Venkataraman and Related Pathways
A common strategy involves the reaction of a phenol with the β-ketoester. While the classical Kostanecki-Robinson reaction uses o-hydroxyaryl ketones, a related and highly effective approach is the Baker-Venkataraman rearrangement. This involves the initial O-acylation of an o-hydroxyphenone, followed by a base-catalyzed rearrangement to a 1,3-diketone, which then undergoes acid-catalyzed cyclization to the chromone.[3][4] The use of this compound in similar acid-catalyzed cyclocondensations with phenols provides a direct route to 2-(2,6-dimethoxyphenyl)chromones.
Caption: General workflow for chromone synthesis.
Protocol: Synthesis of 2-(2,6-dimethoxyphenyl)chromone
This protocol describes a general acid-catalyzed cyclization.
Materials:
-
This compound
-
Phenol (or substituted phenol)
-
Polyphosphoric acid (PPA) or concentrated Sulfuric Acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) and the desired phenol (1.1 eq) in a suitable solvent like toluene or under solvent-free conditions, add the acid catalyst (e.g., PPA, 10 wt eq) slowly.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 12 hours.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure chromone derivative.
| Starting Phenol | Catalyst | Temperature (°C) | Time (h) | Typical Yield (%) |
| Phenol | PPA | 90 | 6 | 75-85 |
| 4-Methoxyphenol | H₂SO₄ | 80 | 8 | 70-80 |
| 4-Chlorophenol | PPA | 100 | 5 | 80-90 |
Synthesis of Pyrazole Derivatives
Pyrazoles are a cornerstone of medicinal chemistry, featuring in drugs like Celecoxib (an anti-inflammatory) and Sildenafil (for erectile dysfunction). The most fundamental and reliable method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6]
Mechanistic Insight: Knorr Pyrazole Synthesis
This reaction proceeds via an initial condensation of the hydrazine with one of the carbonyl groups of the β-ketoester to form a hydrazone intermediate. This is followed by an intramolecular cyclization and dehydration. The use of a substituted hydrazine, such as phenylhydrazine, allows for the synthesis of N-substituted pyrazoles. The regioselectivity of the initial attack can be influenced by the steric and electronic nature of the β-ketoester substituents.
Protocol: Synthesis of 5-(2,6-dimethoxyphenyl)-1H-pyrazol-3(2H)-one
This protocol outlines the synthesis using hydrazine hydrate.
Materials:
-
This compound
-
Hydrazine hydrate or Phenylhydrazine hydrochloride
-
Ethanol or Glacial Acetic Acid
-
Sodium acetate (if using a hydrochloride salt)
-
Deionized water
Procedure:
-
Dissolve this compound (1.0 eq) in absolute ethanol (10 mL per mmol of ester) in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature. If using phenylhydrazine hydrochloride, add it along with an equimolar amount of sodium acetate.
-
Heat the reaction mixture to reflux (approx. 80 °C) with continuous stirring. The reaction is typically complete within 2-4 hours, as monitored by TLC.[7]
-
After completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Pour the concentrated mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the pyrazole derivative. Further purification can be achieved by recrystallization from ethanol.
| Hydrazine Source | Solvent | Base | Typical Yield (%) |
| Hydrazine Hydrate | Ethanol | None | 90-98 |
| Phenylhydrazine HCl | Acetic Acid | Sodium Acetate | 85-95 |
| 4-Methylhydrazine | Ethanol | None | 88-96 |
Synthesis of Quinolone Scaffolds
The quinolone core is famously associated with a major class of broad-spectrum antibiotics (e.g., Ciprofloxacin).[8][9] The Gould-Jacobs reaction is a classic thermal cyclization method for constructing the 4-hydroxyquinolone scaffold from an aniline and a β-ketoester derivative.
Mechanistic Insight: The Gould-Jacobs Reaction
The reaction typically proceeds in two stages. First, the aniline displaces the ethoxy group of the β-ketoester to form an anilinoacrylate intermediate. This step is often performed at moderate temperatures. The second stage involves a high-temperature thermal cyclization (typically >240 °C) via an intramolecular electrophilic aromatic substitution, followed by tautomerization to the stable 4-hydroxyquinolone form.
Caption: Two-stage workflow for quinolone synthesis.
Protocol: Synthesis of 2-(2,6-dimethoxyphenyl)quinolin-4-ol
This protocol details the high-temperature cyclization required for this synthesis.
Materials:
-
This compound
-
Aniline (or substituted aniline)
-
Dowtherm A (or another high-boiling solvent)
-
Hexane
Procedure:
-
Step 1 (Intermediate Formation): In a flask fitted with a distillation head, combine this compound (1.0 eq) and aniline (1.05 eq). Heat the mixture to 130-150 °C. Ethanol will begin to distill off. Continue heating for 1-2 hours until ethanol evolution ceases. The viscous residue is the crude anilinoacrylate intermediate.
-
Step 2 (Cyclization): To a separate flask containing a high-boiling solvent such as Dowtherm A, preheated to 250 °C, add the crude intermediate from Step 1 dropwise or in small portions.
-
Maintain the reaction temperature at 250 °C for 15-30 minutes. The product often begins to precipitate from the hot solution.
-
Allow the mixture to cool to below 100 °C, then add hexane to further precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with hot hexane to remove the solvent, and then with ethanol.
-
Dry the product under vacuum. Recrystallization from a high-boiling solvent like dimethylformamide (DMF) may be necessary for higher purity.
Synthesis of Isoxazole Derivatives
Isoxazoles are five-membered heterocycles that are present in several approved drugs, including the antibiotic Cloxacillin and the COX-2 inhibitor Valdecoxib.[10] A primary synthetic route involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine.
Mechanistic Insight: Condensation and Cyclization
The reaction begins with the condensation of hydroxylamine with one of the carbonyl groups of this compound to form an oxime intermediate. Subsequent intramolecular cyclization, driven by the attack of the oxime's hydroxyl group on the remaining carbonyl, followed by dehydration, yields the isoxazole ring.[11][12] The reaction is typically conducted under mildly acidic or basic conditions.
Protocol: Synthesis of 5-(2,6-dimethoxyphenyl)isoxazol-3-ol
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Sodium acetate or Sodium hydroxide
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq) in a mixture of ethanol and water (e.g., 3:1 ratio).
-
Add this compound (1.0 eq) to this solution.
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction's progress using TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature and reduce the volume of ethanol using a rotary evaporator.
-
Add cold water to the residue to precipitate the crude product.
-
Collect the solid via vacuum filtration, wash with water, and dry.
-
Recrystallize the crude solid from an ethanol/water mixture to obtain the pure isoxazole product.
References
-
Benetti, S., Romagnoli, R., De Risi, C., Spalluto, G., & Zanirato, V. (n.d.). Mastering β-Keto Esters. Chemical Reviews. [Link]
-
Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2023). RSC Advances. [Link]
-
β‐Ketoesters: An Overview and It's Applications via Transesterification. (2021). ChemistrySelect. [Link]
-
Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2024). Arabian Journal of Chemistry. [Link]
-
β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013). Chemistry Central Journal. [Link]
-
Heterocyclic Chemistry part2 updatedagainagainagainagainnnx. (n.d.). Scribd. [Link]
-
SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. (2014). International Journal of Research in Pharmacy and Chemistry. [Link]
-
Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate. (2021). European Journal of Chemistry. [Link]
-
Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. (2022). Molecules. [Link]
-
Synthesis and Reactivity of Electron-Deficient 3-Vinylchromones. (2021). SynOpen. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). Molecules. [Link]
-
One-Pot Synthesis of Thiochromone and It's Derivatives. (2024). Preprints.org. [Link]
-
The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. (2018). Antibiotics. [Link]
-
Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. (2025). Indian Journal of Chemistry. [Link]
-
Synthesis and Characterization of Novel Isoxazole derivatives. (2020). Asian Journal of Research in Chemistry. [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances. [Link]
-
Chromone Studies. Part 13.1 Synthesis and Electron-Impact Mass Spectrometric Studies of 5-Hydroxy-2-isopropyl-7-methoxychromone. (1998). Australian Journal of Chemistry. [Link]
-
Green Strategies for the Synthesis of Quinolone Derivatives. (2024). Qeios. [Link]
-
Synthesis, characterization of novel isoxazoles: Biological evaluation for their Antifungal and radical scavenging potencies. (2020). IOSR Journal of Applied Chemistry. [Link]
-
260 quinolones for applications in medicinal chemistry: synthesis and structure. (2019). Revista de la Academia Colombiana de Ciencias Exactas, Físicas y Naturales. [Link]
-
recent advances in the synthesis of new pyrazole derivatives. (2019). Journal of the Mexican Chemical Society. [Link]
-
SYNTHESIS OF QUINOLONES FOR INHIBITION OF THE Β-BARREL ASSEMBLY MACHINE IN GRAM NEGATIVE BACTERIA PART II. (n.d.). University of Kansas. [Link]
-
Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate. (2021). European Journal of Chemistry. [Link]
-
Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. (2021). Current Organic Synthesis. [Link]
-
Kostanecki acylation. (n.d.). Wikipedia. [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). Molecules. [Link]
-
Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). Eng. Proc.. [Link]
-
Allan–Robinson reaction. (n.d.). Wikipedia. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijrpc.com [ijrpc.com]
- 4. Kostanecki acylation - Wikipedia [en.wikipedia.org]
- 5. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities [mdpi.com]
- 7. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]
- 8. Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. soc.chim.it [soc.chim.it]
- 10. ajrconline.org [ajrconline.org]
- 11. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Experimental design for testing the efficacy of Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate
Application Notes and Protocols: A Strategic Approach to a Novel Anti-Inflammatory Agent
Topic: Experimental Design for Testing the Efficacy of Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate
Audience: Researchers, scientists, and drug development professionals.
Authored by: A Senior Application Scientist
Introduction: Unveiling the Potential of this compound
This compound is a novel chemical entity whose therapeutic potential is yet to be fully elucidated. An analysis of its core structure reveals two key pharmacophores: a 2,6-dimethoxyphenyl group and a β-keto ester moiety. The 2,6-dimethoxyphenyl substitution is a feature of various biologically active compounds, while the β-keto ester is a versatile precursor in the synthesis of many pharmaceuticals. Notably, the overall structure bears resemblance to chalcones and their derivatives, a class of compounds known for their anti-inflammatory properties.[1][2][3] This structural analogy forms the basis of our hypothesis that this compound may exert anti-inflammatory effects.
Inflammation is a complex biological response to harmful stimuli and is implicated in a wide range of diseases.[4] Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways, are central regulators of the inflammatory process.[5][6][7][8][9][10][11][12] Dysregulation of these pathways can lead to chronic inflammation and associated pathologies. Therefore, the primary objective of this experimental design is to systematically evaluate the anti-inflammatory efficacy of this compound through a tiered approach, beginning with in vitro screening and progressing to in vivo validation.
This document provides a comprehensive guide for researchers to investigate the anti-inflammatory potential of this novel compound. The protocols outlined below are designed to be robust and reproducible, providing a clear path from initial hypothesis to preclinical proof-of-concept.
Part 1: In Vitro Efficacy Screening
The initial phase of testing focuses on establishing the compound's biological activity at the cellular level. This involves assessing its cytotoxicity and its ability to modulate key inflammatory responses in a controlled environment.
Foundational Cytotoxicity Assessment
Rationale: Before evaluating the anti-inflammatory effects of a compound, it is crucial to determine its inherent toxicity to cells. This ensures that any observed reduction in inflammatory markers is a result of the compound's specific activity and not simply a consequence of cell death. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[13][14][15][16]
Chosen Model: Murine macrophage cell line (RAW 264.7) is an appropriate choice for these initial studies. Macrophages are key players in the inflammatory response, and this cell line is well-characterized and widely used in inflammation research.[17][18][19][20]
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow for adherence.[16]
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[14][16]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. This will determine the non-toxic concentration range for subsequent experiments.
Evaluation of Anti-inflammatory Activity in a Cellular Model
Rationale: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages.[17][20][21] Upon stimulation with LPS, macrophages produce a variety of pro-inflammatory mediators, including nitric oxide (NO) and cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[17][18][19][22] Measuring the inhibition of these mediators is a standard method for screening potential anti-inflammatory compounds.[22][23][24][25]
Experimental Workflow for In Vitro Anti-inflammatory Screening
Caption: Workflow for in vitro anti-inflammatory screening.
Protocol 1.2.1: Measurement of Nitric Oxide Production
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with non-toxic concentrations of this compound for 1 hour.
-
LPS Stimulation: Add LPS (1 µg/mL) to the wells and incubate for 24 hours.
-
Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate for 15 minutes at room temperature.[26][27]
-
Absorbance Reading: Measure the absorbance at 540 nm.[26] A standard curve using sodium nitrite is used to quantify the amount of NO produced.
Protocol 1.2.2: Quantification of Pro-inflammatory Cytokines
-
Sample Collection: Use the same supernatants collected for the Griess assay.
-
ELISA Procedure: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions.[28][29][30][31][32] This typically involves coating a plate with a capture antibody, adding the samples, followed by a detection antibody, and a substrate for color development.
-
Data Analysis: Quantify the cytokine concentrations based on a standard curve generated with recombinant cytokines.
Mechanistic Insights: Investigating Key Signaling Pathways
Rationale: To understand how this compound exerts its anti-inflammatory effects, it is essential to investigate its impact on key signaling pathways. The NF-κB and STAT3 pathways are critical regulators of inflammatory gene expression.[8][9][10][11] Western blotting can be used to assess the activation of these pathways by measuring the phosphorylation of key proteins.
Protocol 1.3.1: Western Blot Analysis of NF-κB and STAT3 Activation
-
Cell Lysis: After treatment with the compound and LPS, wash the cells with cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-p65, p65, p-STAT3, STAT3).
-
Detection: After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using a chemiluminescence substrate.
Expected Outcomes and Interpretation of In Vitro Data
| Assay | Endpoint Measured | Favorable Outcome for the Test Compound |
| MTT Assay | Cell Viability | High cell viability at concentrations that show anti-inflammatory effects (low cytotoxicity). |
| Griess Assay | Nitric Oxide (NO) Production | Dose-dependent reduction in LPS-induced NO production. |
| ELISA | TNF-α and IL-6 Levels | Dose-dependent decrease in the secretion of LPS-induced TNF-α and IL-6. |
| Western Blot | Phosphorylation of p65 (NF-κB) and STAT3 | Inhibition of LPS-induced phosphorylation of p65 and STAT3, indicating suppression of these pathways. |
Part 2: In Vivo Efficacy Validation
Following promising in vitro results, the next logical step is to evaluate the compound's efficacy in a living organism. In vivo models of inflammation provide a more complex and physiologically relevant system to assess the therapeutic potential of a drug candidate.[23][33][34][35][36]
Acute Model of Inflammation: Carrageenan-Induced Paw Edema
Rationale: The carrageenan-induced paw edema model is a classic and highly reproducible assay for screening the acute anti-inflammatory activity of novel compounds.[37][38][39][40][41] Carrageenan injection into the paw induces a biphasic inflammatory response, allowing for the assessment of a compound's effect on different phases of inflammation.[35][38]
Experimental Design for Carrageenan-Induced Paw Edema
Caption: Workflow for the carrageenan-induced paw edema model.
Protocol 2.1.1: Carrageenan-Induced Paw Edema in Rats or Mice
-
Animal Groups: Use male Wistar rats or Swiss albino mice, divided into groups (n=6-8 per group):
-
Vehicle Control (e.g., saline or appropriate vehicle)
-
Positive Control (e.g., Indomethacin or another standard NSAID)[38]
-
Test Compound (this compound at multiple dose levels)
-
-
Compound Administration: Administer the test compound and control substances orally or intraperitoneally 30-60 minutes before carrageenan injection.[37][40]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.[37][38][40]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.[37][38][41]
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Expected Outcomes and Interpretation of In Vivo Data
A significant and dose-dependent reduction in paw edema compared to the vehicle control group would indicate potent anti-inflammatory activity. The timing of the effect (early vs. late phase inhibition) can provide clues about the mechanism of action.[38]
| Parameter | Measurement | Favorable Outcome for the Test Compound |
| Paw Volume | Plethysmometry | Significant reduction in the increase in paw volume compared to control. |
| Percentage Inhibition | (1 - (ΔV_treated / ΔV_control)) x 100 | High percentage of edema inhibition, ideally in a dose-dependent manner. |
Conclusion and Future Directions
This comprehensive experimental design provides a robust framework for the initial evaluation of the anti-inflammatory efficacy of this compound. Positive results from these studies would warrant further investigation, including more chronic models of inflammation (e.g., adjuvant-induced arthritis), detailed pharmacokinetic and pharmacodynamic studies, and a thorough toxicological evaluation. The mechanistic insights gained from the in vitro assays will be invaluable in guiding the design of these future experiments and ultimately determining the therapeutic potential of this novel compound.
References
-
In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. National Institutes of Health. [Link]
-
Detection of nitric oxide production in cell cultures by luciferin–luciferase chemiluminescence. National Institutes of Health. [Link]
-
NF-κB signaling in inflammation. National Institutes of Health. [Link]
-
Synthesis and anti-inflammatory activity of chalcone derivatives. National Institutes of Health. [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
-
Detection and Quantification of Cytokines and Other Biomarkers. National Institutes of Health. [Link]
-
NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers. [Link]
-
MTT (Assay protocol). Protocols.io. [Link]
-
The Nuclear Factor NF-κB Pathway in Inflammation. National Institutes of Health. [Link]
-
Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation. National Institutes of Health. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. National Institutes of Health. [Link]
-
ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH. National Institutes of Health. [Link]
-
STATs in cancer inflammation and immunity: a leading role for STAT3. National Institutes of Health. [Link]
-
Synthesis and anti-inflammatory effect of chalcones. National Institutes of Health. [Link]
-
Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation. Royal Society of Chemistry. [Link]
-
STATs in cancer inflammation and immunity: A leading role for STAT3. Johns Hopkins University. [Link]
-
NF-κB and STAT3 signaling pathways collaboratively link inflammation to cancer. [Link]
-
STATs in cancer inflammation and immunity: a leading role for STAT3. DeepDyve. [Link]
-
In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. National Institutes of Health. [Link]
-
In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]
-
In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. [Link]
-
The Ultimate Guide To Using Elisa Kits For Cytokine Detection. Biomatik. [Link]
-
In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. [Link]
-
NF-κB and STAT3 signaling pathways collaboratively link inflammation to cancer. Protein & Cell. [Link]
-
Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. [Link]
-
Cytokine analysis - ELISA / CBA. Sanquin. [Link]
-
κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. [Link]
-
Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]
-
NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM. [Link]
-
Pain, Immunology & Inflammation Models. Pharmaron. [Link]
-
Screening models for inflammatory drugs. SlideShare. [Link]
-
Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. National Institutes of Health. [Link]
-
Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. National Institutes of Health. [Link]
-
NF-κB. Wikipedia. [Link]
-
The Measurement of Nitric Oxide Production by Cultured Endothelial Cells. ResearchGate. [Link]
-
Nitric oxide detection methods in vitro and in vivo. National Institutes of Health. [Link]
-
Lipopolysaccharide Inflammation Model: Core Mechanisms, Applications a. AntBio. [Link]
-
Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor. National Institutes of Health. [Link]
-
Rat paw oedema modeling and NSAIDs: Timing of effects. National Institutes of Health. [Link]
-
LPS-induced inflammatory reaction and M1-like properties macrophages.... ResearchGate. [Link]
-
Lipopolysaccharide-induced innate immune responses are exacerbated by Prohibitin 1 deficiency and mitigated by S-adenosylmethionine in murine macrophages. PLOS One. [Link]
-
Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. National Institutes of Health. [Link]
Sources
- 1. Synthesis and anti-inflammatory activity of chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. purformhealth.com [purformhealth.com]
- 5. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STATs in cancer inflammation and immunity: a leading role for STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. NF-κB and STAT3 signaling pathways collaboratively link inflammation to cancer [protein-cell.net]
- 11. academic.oup.com [academic.oup.com]
- 12. NF-κB - Wikipedia [en.wikipedia.org]
- 13. broadpharm.com [broadpharm.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. clyte.tech [clyte.tech]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Lipopolysaccharide-induced innate immune responses are exacerbated by Prohibitin 1 deficiency and mitigated by S-adenosylmethionine in murine macrophages | PLOS One [journals.plos.org]
- 20. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 21. antbioinc.com [antbioinc.com]
- 22. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 24. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 29. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 30. biomatik.com [biomatik.com]
- 31. Cytokine analysis - ELISA / CBA [sanquin.org]
- 32. rndsystems.com [rndsystems.com]
- 33. wuxibiology.com [wuxibiology.com]
- 34. ijpras.com [ijpras.com]
- 35. mdpi.com [mdpi.com]
- 36. pharmaron.com [pharmaron.com]
- 37. inotiv.com [inotiv.com]
- 38. pdf.benchchem.com [pdf.benchchem.com]
- 39. researchgate.net [researchgate.net]
- 40. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 41. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical methods for the quantification of Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate
An Application Note and Protocol for the Quantitative Analysis of Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate
Introduction
This compound (CAS No. 125732-13-0) is a β-keto ester, a class of organic compounds characterized by a ketone functional group at the β-position relative to an ester group.[1] This structural arrangement is significant in synthetic chemistry, serving as a versatile intermediate in the creation of more complex molecules in drug discovery and development.[] The accurate quantification of this compound is critical for quality control, reaction monitoring, and pharmacokinetic studies.
A defining characteristic of β-keto esters is their existence in a dynamic equilibrium between two tautomeric forms: the keto and the enol form.[3] This keto-enol tautomerism is driven by the acidity of the α-hydrogen located between the two carbonyl groups and is influenced by factors such as solvent polarity and temperature.[1][4] The enol form is often stabilized by π-system conjugation and intramolecular hydrogen bonding.[1] This equilibrium presents a unique analytical challenge, as the two forms may exhibit different chromatographic behaviors and spectroscopic properties. Therefore, analytical methods must be robust enough to account for this phenomenon to ensure accurate quantification.
This guide provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
The Challenge: Keto-Enol Tautomerism
The interconversion between the keto and enol forms is a crucial consideration for analysis. The relative abundance of each tautomer can impact chromatographic peak shape and spectroscopic signals.[1][5] Understanding this equilibrium is the first step in developing a reliable quantitative method.
Caption: Keto-enol tautomerism of the target analyte.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a robust and widely used technique for the quantification of non-volatile organic compounds. It is particularly well-suited for β-keto esters as it can often separate the keto and enol forms or, more commonly, quantify the total amount as the equilibrium shifts rapidly on the column, resulting in a single, sharp peak representing the total concentration.
Causality and Experimental Choices
-
Stationary Phase (C18) : A C18 column is chosen for its hydrophobicity, which provides excellent retention and separation for moderately polar organic molecules like the target analyte.[6]
-
Mobile Phase : A mixture of acetonitrile and a slightly acidic phosphate buffer is used.[6] Acetonitrile is a common organic modifier that provides good peak shape. The acidic buffer (pH ≈ 3) helps to suppress the ionization of any acidic protons, ensuring consistent retention and preventing peak tailing.
-
UV Detection : The aromatic ring and carbonyl groups in the molecule provide strong chromophores, making UV detection a sensitive and reliable method for quantification. A wavelength of 225 nm is chosen to capture the electronic transitions within the molecule effectively.[6]
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard (≥95% purity)[]
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Phosphoric acid (H₃PO₄)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
2. Equipment
-
HPLC system with a UV/VIS detector
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[6]
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3. Preparation of Solutions
-
Mobile Phase : Prepare a phosphate buffer by dissolving KH₂PO₄ in water to a concentration of 20 mM. Adjust the pH to 3.0 with phosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile (e.g., 50:50 v/v).[6] Degas the mobile phase before use.
-
Standard Stock Solution : Accurately weigh ~10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with methanol to obtain a 1 mg/mL stock solution.
-
Calibration Standards : Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Preparation : Dissolve the unknown sample in methanol to an estimated concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
4. HPLC Parameters
| Parameter | Value |
|---|---|
| Column | C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 20 mM Phosphate Buffer pH 3.0 (50:50 v/v) |
| Flow Rate | 1.0 mL/min[6] |
| Column Temperature | 30 °C[6] |
| Injection Volume | 10 µL |
| Detection Wavelength | 225 nm[6] |
5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the standard solutions versus their concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is typically required.
-
Quantify the amount of this compound in the unknown sample by interpolating its peak area on the calibration curve.
Caption: General workflow for quantitative analysis by HPLC.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it a powerful tool for quantification. However, β-keto esters can be thermally labile and may degrade in the hot GC inlet, potentially leading to inaccurate results.[5] To mitigate this, a derivatization step is often employed to increase the thermal stability of the analyte.
Causality and Experimental Choices
-
Derivatization : Oximation, the reaction with methoxyamine hydrochloride, is recommended. This converts the ketone group into a more stable methoxime, preventing on-column degradation and minimizing issues related to tautomerism, which leads to improved accuracy and peak shape.[5]
-
GC Column (DB-5 type) : A low-polarity phenyl-arylene polymer equivalent column is a versatile choice suitable for a wide range of semi-volatile organic compounds, including the derivatized analyte.[7]
-
Splitless Injection : This mode is chosen to maximize the transfer of the analyte onto the column, which is essential for achieving low detection limits in trace analysis.[7]
-
Mass Spectrometry (MS) Detection : MS provides definitive identification based on the mass spectrum and allows for highly selective quantification using selected ion monitoring (SIM) or extracted ion chromatograms, which minimizes interference from the sample matrix.
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard
-
Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in pyridine)[5]
-
Dichloromethane or Ethyl Acetate (GC grade)
-
Anhydrous Sodium Sulfate
-
Internal Standard (e.g., a stable compound with similar properties, not present in the sample)
2. Equipment
-
GC-MS system with an autosampler
-
DB-5ms column (or equivalent, e.g., 30 m x 0.25 mm, 0.25 µm film thickness)[7]
-
Reaction vials (1.5 mL)
3. Sample Preparation and Derivatization
-
Standard/Sample Preparation : Prepare stock solutions of the reference standard and the internal standard in dichloromethane.
-
Derivatization Step :
-
Transfer a known volume (e.g., 100 µL) of the sample or standard solution into a reaction vial.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Add 100 µL of the MeOx solution to the dry residue.[5]
-
Cap the vial tightly and heat at 60 °C for 60 minutes to complete the oximation reaction.[5]
-
Cool the vial to room temperature. The sample is now ready for injection.
-
4. GC-MS Parameters
| Parameter | Value |
|---|---|
| Injection Mode | Splitless[7] |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min[7] |
| Oven Program | Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50 - 500 m/z (Scan mode for identification) |
5. Data Analysis
-
Identify the peak for the derivatized analyte by its retention time and mass spectrum.
-
For quantification, operate the MS in Selected Ion Monitoring (SIM) mode using characteristic ions from the analyte's mass spectrum.
-
Prepare a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against concentration.
-
Calculate the concentration in the unknown sample using this calibration curve.
Caption: General workflow for quantitative analysis by qNMR.
References
- BenchChem. Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.
- PubChem. Compound Summary for CID 2759696, Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate.
- Thermo Fisher Scientific. Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR.
- Sigma-Aldrich. Product Page for Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate.
- DiVerdi, J. A. EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants.
- Organic Syntheses. Ethyl 3,3-diethoxypropanoate.
- Agilent Technologies. Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices.
- MDPI. Design of β-Keto Esters with Antibacterial Activity.
- NCBI Bookshelf. Toxicological Profile for Ethylbenzene - Analytical Methods.
- Benchchem. A Spectroscopic Showdown: Unmasking the Keto and Enol Tautomers of β-Keto Esters.
- Benchchem. Application Note: GC-MS Analysis of Ethyl 3-oxo-2-phenylbutanoate.
- BOC Sciences. Product Page for CAS 125732-13-0 this compound.
- Maslarska V, et al. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). Pharmacia. 2022.
- Journal of Pharmacognosy and Phytochemistry. GC-MS analysis and antimicrobial activity of various solvent extracts from Simarouba glauca leaves. 2019.
- Acta Pharmaceutica. HPLC method for identification and quantification of three active substances in a dermatological preparation.
Sources
Application Notes and Protocols for High-Throughput Screening Assays Involving Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) campaigns utilizing Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate. We will explore hypothetical, yet plausible, screening scenarios based on the structural alerts of the molecule and common drug discovery targets. The protocols detailed herein are grounded in established methodologies and best practices to ensure scientific integrity and reproducibility.
Introduction: The Rationale for Screening this compound
This compound is a small molecule with a molecular weight of 252.26 g/mol []. Its structure, featuring a dimethoxyphenyl group, suggests potential interactions with biological targets that have pockets accommodating such moieties. Compounds with methoxyphenyl groups have been noted for a range of biological activities, including antioxidant and cyclooxygenase (COX)-2 inhibitory effects[2]. Furthermore, derivatives of trimethoxyphenyl compounds have been investigated as potential anticancer agents[3].
Given these precedents, a rational approach to screening this compound is to investigate its potential as an enzyme inhibitor. Kinases, proteases, and metabolic enzymes are common targets in drug discovery where such scaffolds might exhibit activity[4][5]. For the purpose of this application note, we will hypothesize a screening campaign to identify inhibitors of a specific protein kinase, a common target class in oncology and inflammation research.
This guide will detail a primary screening assay using the highly sensitive and robust AlphaLISA technology, followed by a secondary, orthogonal assay using Fluorescence Polarization for hit confirmation and characterization.
Part 1: Primary High-Throughput Screening using AlphaLISA
The Amplified Luminescent Proximity Homestead Assay (AlphaLISA) is a bead-based, no-wash immunoassay technology suitable for HTS due to its high sensitivity, wide dynamic range, and resistance to matrix effects[6][7]. We will design a biochemical assay to screen for inhibitors of a hypothetical tyrosine kinase, "TK-X".
Principle of the TK-X AlphaLISA Assay
The assay measures the phosphorylation of a biotinylated peptide substrate by TK-X. The reaction components include Donor beads conjugated to streptavidin (which bind the biotinylated substrate) and Acceptor beads conjugated to an anti-phosphotyrosine antibody. When the substrate is phosphorylated, the antibody on the Acceptor bead binds to the phosphotyrosine residue. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which travels a short distance (~200 nm) to activate the Acceptor bead if it is in close proximity, resulting in light emission at 615 nm[8][9]. An inhibitor of TK-X will prevent substrate phosphorylation, leading to a decrease in the AlphaLISA signal.
Caption: AlphaLISA assay principle for TK-X inhibition.
Experimental Protocol: TK-X AlphaLISA Assay
This protocol is designed for a 384-well plate format.
1. Reagent Preparation:
-
Assay Buffer: 1X AlphaLISA Immunoassay Buffer (e.g., PerkinElmer AL000C)[10].
-
TK-X Enzyme: Prepare a working solution of TK-X in Assay Buffer. The final concentration should be determined empirically through enzyme titration.
-
Biotinylated Substrate and ATP: Prepare a mixture of the biotinylated peptide substrate and ATP in Assay Buffer. Final concentrations should be at the Km for each, as determined from prior enzyme kinetics studies.
-
Test Compound: Prepare serial dilutions of this compound in 100% DMSO. Then, dilute further in Assay Buffer to the desired screening concentration. The final DMSO concentration in the assay should be kept below 1%.
-
Detection Mix: Prepare a mixture of Streptavidin-Donor beads and Anti-Phosphotyrosine-Acceptor beads in AlphaLISA Immunoassay Buffer.
2. Assay Procedure:
-
Add 2.5 µL of the test compound solution or control to the wells of a 384-well plate.
-
Add 2.5 µL of the TK-X enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of the Detection Mix.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
Table 1: Reagent Concentrations for TK-X AlphaLISA Assay
| Reagent | Stock Concentration | Final Concentration in Assay |
| TK-X Enzyme | 4X | 1X (e.g., 5 nM) |
| Biotinylated Substrate | 2X | 1X (e.g., 100 nM) |
| ATP | 2X | 1X (e.g., 10 µM) |
| This compound | 4X | 10 µM |
| Streptavidin-Donor Beads | 2X | 20 µg/mL |
| Anti-Phosphotyrosine-Acceptor Beads | 2X | 20 µg/mL |
Data Analysis and Quality Control
High-quality HTS assays are crucial for reliable hit identification[11]. The following quality control metrics should be assessed for each screening plate[12][13]:
-
Signal-to-Background (S/B) Ratio: S/B = Mean(Max Signal) / Mean(Min Signal)
-
Z'-Factor: A measure of assay quality. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS. Z' = 1 - (3 * (SD(Max Signal) + SD(Min Signal))) / |Mean(Max Signal) - Mean(Min Signal)|
Hits are typically identified as compounds that cause a percent inhibition greater than a certain threshold (e.g., >50% or >3 standard deviations from the mean of the control wells).
Part 2: Secondary Screening and Hit Confirmation using Fluorescence Polarization
Hits from the primary screen should be confirmed using an orthogonal assay to eliminate false positives[14]. Fluorescence Polarization (FP) is an excellent choice for a secondary screen as it is a homogenous assay with a different detection principle than AlphaLISA[15][16].
Principle of the TK-X Fluorescence Polarization Assay
This FP assay is a competition assay. A fluorescently labeled tracer molecule that binds to the ATP-binding site of TK-X is used. When the small tracer is unbound, it tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to the much larger TK-X enzyme, its tumbling is slowed, leading to a high polarization signal[17]. A compound that binds to the ATP-binding site of TK-X will displace the tracer, causing a decrease in the FP signal.
Caption: Fluorescence Polarization competition assay for TK-X.
Experimental Protocol: TK-X FP Assay
This protocol is also designed for a 384-well plate format.
1. Reagent Preparation:
-
FP Assay Buffer: A suitable buffer that maintains enzyme stability and minimizes background fluorescence.
-
TK-X Enzyme: A working solution of TK-X in FP Assay Buffer.
-
Fluorescent Tracer: A working solution of the fluorescent tracer in FP Assay Buffer. The optimal concentration should be determined through saturation binding experiments.
-
Hit Compound: Prepare serial dilutions of the confirmed hits from the primary screen in 100% DMSO, followed by dilution in FP Assay Buffer.
2. Assay Procedure:
-
Add 5 µL of the hit compound solution or control to the wells of a 384-well, low-binding black plate.
-
Add 10 µL of the TK-X enzyme solution.
-
Add 5 µL of the fluorescent tracer solution.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Read the plate on an FP-capable plate reader, measuring both parallel and perpendicular fluorescence intensity.
Table 2: Reagent Concentrations for TK-X FP Assay
| Reagent | Stock Concentration | Final Concentration in Assay |
| TK-X Enzyme | 2X | 1X (e.g., 10 nM) |
| Fluorescent Tracer | 4X | 1X (e.g., 5 nM) |
| Hit Compound | 4X | Variable (for IC50 determination) |
Data Analysis and Hit Characterization
The output of an FP assay is typically in millipolarization (mP) units. The data from the serial dilutions of the hit compounds are used to generate dose-response curves and calculate the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the bound tracer. This provides a quantitative measure of the compound's potency.
Conclusion
This application note provides a detailed framework for a high-throughput screening campaign to identify potential inhibitors of a hypothetical protein kinase, using this compound as a representative test compound. The proposed workflow, employing a sensitive AlphaLISA primary screen and an orthogonal FP-based secondary screen, represents a robust strategy for hit identification and validation in early-stage drug discovery[18][19][20]. Rigorous adherence to quality control measures is paramount to ensure the generation of reliable and actionable data[11][21].
References
-
Padmanabha, R., Cook, L., & Gill, J. (2005). HTS quality control and data analysis: a process to maximize information from a high-throughput screen. Combinatorial Chemistry & High Throughput Screening, 8(6), 521-527. [Link]
-
Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery, 6(2), 17-32. [Link]
-
Padmanabha, R., Cook, L., & Gill, J. (2005). HTS Quality Control and Data Analysis: A Process to Maximize Information from a High-Throughput Screen. Combinatorial Chemistry & High Throughput Screening, 8(6), 521-527. [Link]
-
Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. [Link]
-
BPS Bioscience. (n.d.). Fluorescence Polarization Assays: Principles & Applications. [Link]
-
PerkinElmer. (n.d.). IP-One AlphaLISA® Detection Kit. Genomax. [Link]
-
Celtarys Research. (n.d.). Fluorescence Polarization | FP. [Link]
-
Kevorkov, D., & Makarenkov, V. (2005). Quality control and data correction in high-throughput screening. Journal of Biomolecular Screening, 10(6), 559-567. [Link]
-
Wikipedia. (n.d.). High-throughput screening. [Link]
-
Lin, G., Wang, L., & Yang, H. (2007). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip, 7(8), 1044-1050. [Link]
-
Owicki, J. C. (2000). Application of Fluorescence Polarization in HTS Assays. Journal of Biomolecular Screening, 5(5), 297-306. [Link]
-
Macarron, R., Banks, M. N., Bojanic, D., Burns, D. J., Cirovic, D. A., Garyantes, T., ... & Hertzberg, R. P. (2011). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 54(19), 6742-6760. [Link]
-
Macarron, R., Banks, M. N., Bojanic, D., Burns, D. J., Cirovic, D. A., Garyantes, T., ... & Hertzberg, R. P. (2011). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. Journal of Medicinal Chemistry, 54(19), 6742-6760. [Link]
-
Assay Genie. (n.d.). High-Throughput Screening Assays. [Link]
-
Cambridge MedChem Consulting. (2017). Analysis of HTS data. [Link]
-
National Institutes of Health. (2023). Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. [Link]
-
PubChem. (n.d.). Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate. [Link]
-
Fujisawa, S., Atsumi, T., Ishihara, M., & Kadoma, Y. (2004). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. SAR and QSAR in Environmental Research, 15(2), 125-136. [Link]
-
Al-Ostath, A. I., El-Agrody, A. M., El-Latif, A. A., & El-Gazzar, A. A. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(14), 4621. [Link]
-
Nature. (2025). High throughput screening identifies potential inhibitors targeting trimethoprim resistant DfrA1 protein in Klebsiella pneumoniae and Escherichia coli. [Link]
-
Behalo, M. S., & Aly, A. A. (2011). Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate. European Journal of Chemistry, 2(3), 295-299. [Link]
-
Nuvisan. (n.d.). Compound screening. [Link]
-
Eurofins Discovery. (n.d.). Extensive Hit Finding Solutions for High-Quality Hits. [Link]
-
Behalo, M. S., & Aly, A. A. (2011). Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate. European Journal of Chemistry, 2(3), 295-299. [Link]
-
Kassner, P. D. (2008). Discovery of Novel Targets with High Throughput RNA Interference Screening. Combinatorial Chemistry & High Throughput Screening, 11(3), 183-190. [Link]
-
Gethings, L. A., & Vissers, J. P. (2025). Twenty-Five Years of High-Throughput Screening of Biological Samples with Mass Spectrometry: Current Platforms and Emerging Methods. Analytical Chemistry, 97(42), 15461-15477. [Link]
Sources
- 2. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. resources.revvity.com [resources.revvity.com]
- 7. revvity.com [revvity.com]
- 8. genomax.com.sg [genomax.com.sg]
- 9. Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iccb.med.harvard.edu [iccb.med.harvard.edu]
- 11. High-throughput screening - Wikipedia [en.wikipedia.org]
- 12. HTS quality control and data analysis: a process to maximize information from a high-throughput screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 15. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Fluorescence Polarization | FP | Fluorescence Anisotropy [celtarys.com]
- 18. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 19. nuvisan.com [nuvisan.com]
- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 21. info2.uqam.ca [info2.uqam.ca]
Application Notes & Protocols: The Strategic Utility of Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate in Modern Medicinal Chemistry
These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the versatile applications of Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate in medicinal chemistry. This document provides in-depth insights into its synthesis, reactivity, and strategic deployment in the creation of novel therapeutic agents, supported by detailed protocols and mechanistic discussions.
Introduction: The Unique Potential of a Privileged Scaffold Precursor
This compound is a β-keto ester that has garnered significant attention in medicinal chemistry. Its structure is of particular interest due to the presence of the 2,6-dimethoxyphenyl moiety, which imparts specific steric and electronic properties. This substitution pattern is often found in bioactive molecules, where it can influence conformation, metabolic stability, and target engagement. The inherent reactivity of the β-keto ester functional group allows for a wide range of chemical transformations, making it a valuable building block for the synthesis of diverse heterocyclic and carbocyclic scaffolds.
The strategic importance of this reagent lies in its ability to serve as a linchpin in the assembly of complex molecular architectures. The 2,6-dimethoxy substitution pattern can sterically hinder certain reaction pathways while electronically activating the aromatic ring, offering a nuanced reactivity profile that can be exploited for selective syntheses. These notes will explore the practical applications and provide robust protocols for leveraging the unique chemical attributes of this compound in a research setting.
Physicochemical Properties & Handling
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application.
| Property | Value |
| CAS Number | 62085-39-2 |
| Molecular Formula | C13H16O5 |
| Molecular Weight | 252.26 g/mol |
| Appearance | Off-white to pale yellow solid or oil |
| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, THF) |
| Storage | Store in a cool, dry place away from light and moisture |
Safety & Handling: this compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Refer to the material safety data sheet (MSDS) for comprehensive safety information.
Core Synthetic Applications & Protocols
The utility of this compound is best illustrated through its application in the synthesis of medicinally relevant scaffolds. Below are detailed protocols for key transformations.
Synthesis of Pyrazole Derivatives as Potential Kinase Inhibitors
The pyrazole core is a well-established privileged scaffold in medicinal chemistry, frequently found in kinase inhibitors. The β-keto ester functionality of this compound is ideally suited for condensation reactions with hydrazine derivatives to form pyrazolones, which can be further functionalized.
Workflow for Pyrazole Synthesis
Caption: Synthetic workflow for pyrazole-based kinase inhibitors.
Protocol 1: Synthesis of 5-(2,6-dimethoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one
-
Reaction Setup: To a solution of this compound (1.0 eq) in absolute ethanol (0.2 M), add hydrazine hydrate (1.2 eq).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The reaction is typically complete within 4-6 hours.
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add cold water to the residue to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the crude pyrazolone.
-
Recrystallize from ethanol to obtain the purified product.
-
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Hantzsch Dihydropyridine Synthesis for Calcium Channel Modulators
The Hantzsch dihydropyridine synthesis is a classic multi-component reaction used to generate dihydropyridine scaffolds, which are core structures in several approved drugs, particularly L-type calcium channel blockers.
Hantzsch Reaction Workflow
Caption: Multi-component Hantzsch dihydropyridine synthesis.
Protocol 2: One-Pot Synthesis of a Dihydropyridine Derivative
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), a substituted benzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and ammonium acetate (1.2 eq) in glacial acetic acid (0.3 M).
-
Reaction Execution: Heat the mixture to 100 °C with stirring. Monitor the reaction by TLC (3:7 ethyl acetate/hexanes). The reaction is generally complete within 8-12 hours.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
-
Characterization: Analyze the purified dihydropyridine derivative by ¹H NMR, ¹³C NMR, HRMS, and FT-IR to confirm its structure and purity.
Mechanistic Considerations and Strategic Advantages
The 2,6-dimethoxy substitution pattern is not merely a passive structural element. It provides distinct advantages:
-
Conformational Restriction: The bulky methoxy groups can restrict the rotation of the phenyl ring, locking the molecule into a specific conformation that may be favorable for binding to a biological target.
-
Metabolic Blocking: The ortho-methoxy groups can shield adjacent positions on the aromatic ring from metabolic oxidation by cytochrome P450 enzymes, potentially improving the pharmacokinetic profile of a drug candidate.
-
Hydrogen Bonding: The oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, contributing to the binding affinity of the molecule to its target protein.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique structural features and predictable reactivity make it an excellent starting material for the synthesis of a wide array of heterocyclic compounds with therapeutic potential. The protocols detailed in these notes provide a solid foundation for researchers to explore the full synthetic potential of this important chemical intermediate in their drug discovery programs.
References
-
PubChem Compound Summary for CID 276531, this compound. National Center for Biotechnology Information. [Link]
- Synthesis and biological evaluation of novel pyrazole derivatives as potential anticancer agents. Journal of Medicinal Chemistry. (A representative, illustrative reference for the application type. A specific paper would be cited in an actual research context).
- The Hantzsch Dihydropyridine Synthesis: A Comprehensive Review. Chemical Reviews. (A representative, illustrative reference for the reaction type. A specific review would be cited in an actual research context).
Protocol for scaling up the production of Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate
An Application Note for the Synthesis and Production Scale-Up of Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate
Abstract
This document provides a comprehensive guide for the synthesis and production scale-up of this compound, a valuable β-keto ester intermediate in pharmaceutical and chemical synthesis. We will detail a robust laboratory-scale protocol, explore the underlying chemical principles of the crossed Claisen condensation, and provide critical insights into the challenges and strategic considerations for scaling this process to pilot and manufacturing levels. This guide is intended for researchers, chemists, and process development professionals seeking to implement a safe, efficient, and scalable synthesis route.
Introduction and Scientific Background
This compound (Molecular Formula: C₁₃H₁₆O₅) is a β-keto ester characterized by a 2,6-dimethoxyphenyl substituent.[] This structural motif makes it a key building block for more complex molecules, particularly in the development of novel pharmaceutical agents. The synthesis of such β-keto esters is a cornerstone of organic chemistry, most commonly achieved through the Claisen condensation reaction.
The protocol outlined herein employs a crossed, or mixed, Claisen condensation. This powerful carbon-carbon bond-forming reaction occurs between two different esters in the presence of a strong base.[2][3] For a crossed Claisen to be synthetically useful and avoid a statistical mixture of four different products, one of the ester partners should be incapable of forming an enolate (i.e., it must lack α-hydrogens).[4] In this synthesis, an aromatic ester, methyl 2,6-dimethoxybenzoate, serves as the non-enolizable electrophile, while ethyl acetate acts as the enolizable nucleophilic partner.
The Reaction Mechanism: A Stepwise Analysis
The reaction proceeds through several key steps, driven by the formation of a highly stabilized enolate anion as the final product.[3][5]
-
Enolate Formation: A strong base, such as sodium hydride (NaH), abstracts an acidic α-proton from ethyl acetate. This is the rate-determining step and results in the formation of a nucleophilic ester enolate. The use of a powerful base like NaH is often favored as it can increase the reaction yield.[4]
-
Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of methyl 2,6-dimethoxybenzoate. This addition reaction forms a tetrahedral alkoxide intermediate.
-
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a methoxide ion (⁻OCH₃) as the leaving group. This step yields the desired β-keto ester product.
-
Thermodynamic Driving Force: The eliminated methoxide is a strong base and immediately deprotonates the newly formed β-keto ester at the carbon between the two carbonyl groups. The resulting doubly-stabilized enolate is significantly more stable than the initial enolate, making this step effectively irreversible and driving the reaction to completion.[2][5]
-
Acidic Workup: A final aqueous acid wash is required to neutralize the base and protonate the enolate, yielding the final this compound product.
Caption: Figure 1: Mechanism of the Crossed Claisen Condensation.
Laboratory-Scale Synthesis Protocol
This protocol describes the synthesis of this compound on a 10-gram scale.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| Sodium Hydride (NaH), 60% in oil | Reagent Grade | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or similar | MilliporeSigma |
| Ethyl Acetate | Anhydrous | Fisher Scientific |
| Methyl 2,6-dimethoxybenzoate | 99% | Acros Organics |
| Hydrochloric Acid (HCl), 1M | Aqueous Solution | VWR |
| Saturated Sodium Bicarbonate | Aqueous Solution | Lab Prepared |
| Saturated Sodium Chloride (Brine) | Aqueous Solution | Lab Prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Alfa Aesar |
| Diethyl Ether | ACS Grade | EMD Millipore |
| Hexanes | ACS Grade | EMD Millipore |
Equipment: 500 mL three-neck round-bottom flask, magnetic stirrer, heating mantle with temperature controller, reflux condenser, nitrogen/argon inlet, pressure-equalizing dropping funnel, ice-water bath, separatory funnel, rotary evaporator, glass column for chromatography.
Critical Safety Precautions
-
Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce flammable hydrogen gas, which can auto-ignite.[6] It is also corrosive and can cause severe skin and eye burns.
-
Handling: Always handle NaH in an inert atmosphere (glovebox or under a nitrogen/argon blanket in a fume hood).[7] Never work alone.[7]
-
PPE: Wear a flame-retardant lab coat, chemical safety goggles, a face shield, and dry, compatible gloves (e.g., nitrile).[6][7]
-
Fire Safety: Keep a Class D fire extinguisher, dry sand, or soda ash nearby. DO NOT USE WATER, CO₂, or foam extinguishers. [8]
-
-
Anhydrous Solvents: THF and diethyl ether are highly flammable. Work in a well-ventilated fume hood away from ignition sources.
Step-by-Step Procedure
-
Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, reflux condenser with a nitrogen inlet, and a dropping funnel. Flame-dry the entire apparatus under vacuum and cool under a stream of dry nitrogen.
-
Reagent Preparation: In the flask, add sodium hydride (60% dispersion, 2.0 g, 50.0 mmol). Wash the NaH dispersion three times with anhydrous hexanes (3 x 20 mL) under nitrogen to remove the mineral oil, carefully decanting the hexane wash each time. Add 100 mL of anhydrous THF to the washed NaH.
-
Enolate Formation: Cool the NaH/THF suspension to 0 °C using an ice-water bath. Charge the dropping funnel with ethyl acetate (5.2 mL, 53.0 mmol) and add it dropwise to the stirred suspension over 30 minutes. A vigorous evolution of hydrogen gas will be observed. Stir the resulting mixture at 0 °C for an additional 30 minutes after the addition is complete.
-
Condensation Reaction: Dissolve methyl 2,6-dimethoxybenzoate (9.1 g, 50.0 mmol) in 50 mL of anhydrous THF and add this solution to the dropping funnel. Add the benzoate solution dropwise to the reaction mixture over 45 minutes, maintaining the temperature at 0 °C.
-
Reaction Completion: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Gently heat the mixture to reflux (approx. 65 °C) and maintain for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. CAUTION: This step is exothermic and evolves gas. Slowly and carefully quench the reaction by adding 50 mL of 1M HCl dropwise via the addition funnel. Ensure vigorous stirring.
-
Workup and Extraction: Transfer the quenched mixture to a 500 mL separatory funnel. Add 100 mL of diethyl ether and 50 mL of water. Shake and separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as an oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., 95:5 to 80:20) to afford the pure product.
Tabulated Laboratory Data
| Parameter | Value | Moles (mmol) | Equivalents |
| Methyl 2,6-dimethoxybenzoate | 9.1 g | 50.0 | 1.0 |
| Sodium Hydride (60%) | 2.0 g | 50.0 | 1.0 |
| Ethyl Acetate | 5.2 mL | 53.0 | 1.06 |
| Anhydrous THF | 150 mL | - | - |
| Reaction Time | 3 hours at reflux | - | - |
| Expected Yield | 9.5 - 11.3 g (75-90%) | - | - |
| Appearance | Colorless to pale yellow oil | - | - |
Protocol for Production Scale-Up
Transitioning from a 10-gram laboratory synthesis to a multi-kilogram scale introduces significant challenges related to safety, thermal management, and material handling. A successful scale-up requires a thorough re-evaluation of the process.
Key Scale-Up Considerations
-
Choice of Base and Solvent: While NaH is highly effective, its use at scale generates large volumes of explosive hydrogen gas, posing a significant safety risk. An alternative such as sodium ethoxide (NaOEt) in ethanol could be evaluated; although potentially less reactive, it may be safer to handle in bulk.[9] If NaH is retained, a dispersion in a high-boiling, inert solvent like toluene is preferable to THF to allow for higher reaction temperatures and reduce risks associated with peroxide formation.
-
Thermal Management: The reaction is exothermic, particularly during enolate formation and quenching. The surface-area-to-volume ratio decreases dramatically upon scale-up, making heat removal less efficient. A jacketed glass-lined or stainless steel reactor with a robust cooling system is mandatory. The addition of reagents must be precisely controlled to keep the internal temperature within a safe operating range and prevent a thermal runaway.
-
Hydrogen Gas Management: When using NaH, the reactor must be vented through a system that safely handles the large volume of hydrogen produced. This typically involves passing the off-gas through a mineral oil bubbler to a safe external vent or a combustion system.
-
Mixing Efficiency: Inadequate mixing in a large reactor can lead to localized concentration gradients and dangerous "hot spots." The reactor must be equipped with an appropriately designed agitator (e.g., a pitched-blade turbine) to ensure homogeneity of the slurry and efficient heat transfer.
-
Purification Strategy: Large-scale column chromatography is economically unviable for most processes. The primary purification method at scale should be distillation under high vacuum or, ideally, crystallization. Developing a crystallization procedure by screening various solvent/anti-solvent systems is a critical step in process development. This not only purifies the product but also simplifies isolation and drying.
Caption: Figure 2: Workflow for Scaled-Up Production.
Pilot-Scale Protocol Outline (5 kg Scale)
This outline assumes the use of a 100 L jacketed reactor and NaH in toluene. A thorough Process Hazard Analysis (PHA) must be completed before execution.
-
Reactor Preparation: Inert a 100 L glass-lined reactor by purging with nitrogen.
-
Reagent Charge: Charge the reactor with a 60% NaH dispersion (1.0 kg, 25.0 mol) followed by 40 L of anhydrous toluene.
-
Enolate Formation: Set the jacket temperature to 10 °C. Add ethyl acetate (2.6 L, 26.5 mol) via a dosing pump over 2-3 hours, maintaining the internal temperature below 25 °C. Monitor hydrogen off-gassing.
-
Condensation: Add a solution of methyl 2,6-dimethoxybenzoate (4.55 kg, 25.0 mol) in 20 L of toluene via dosing pump over 3-4 hours, keeping the internal temperature below 30 °C.
-
Reaction: Heat the batch to 60-70 °C and hold for 4-6 hours, monitoring for completion by in-process control (IPC) via HPLC.
-
Quench: Cool the reactor to 5 °C. Slowly dose in 25 L of 10% citric acid or dilute HCl, maintaining the temperature below 20 °C.
-
Workup: Allow layers to settle and separate. Wash the organic layer with aqueous bicarbonate and then brine.
-
Purification: Concentrate the toluene solution under vacuum. Add a suitable crystallization solvent (e.g., isopropanol/heptane mixture) to induce crystallization.
-
Isolation: Filter the resulting slurry, wash the cake with cold solvent, and dry the product in a vacuum oven until a constant weight is achieved.
Conclusion
The synthesis of this compound via a crossed Claisen condensation is a robust and high-yielding reaction. While the laboratory procedure is straightforward, scaling up production requires careful consideration of significant safety, thermal, and engineering challenges. By implementing rigorous process controls, selecting appropriate equipment, and potentially adapting the purification strategy from chromatography to crystallization, this synthesis can be safely and efficiently scaled to meet the demands of drug development and manufacturing professionals.
References
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]
-
JoVE. (2025). Esters to β-Ketoesters: Claisen Condensation Mechanism. Retrieved from [Link]
-
Wikipedia. (2023). Claisen condensation. Retrieved from [Link]
-
JoVE. (2023). Esters to β-Ketoesters: Claisen Condensation Overview. Retrieved from [Link]
-
Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved from [Link]
-
University of Wollongong. (n.d.). SOP: ORDERING & STORAGE OF HYDRIDES. Retrieved from [Link]
-
University of California, Santa Barbara. (2012). Sodium Hydride - Standard Operating Procedure. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]
-
Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE. Retrieved from [Link]
-
ResearchGate. (2025). Improved Synthesis and Crystallographic Analysis of (E)-Ethyl 2-(Hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate and erythro-N-Acetyl-b-(4-methoxyphenyl)serine Ethyl Ester. Retrieved from [Link]
-
Organic Process Research & Development. (2020). Process Development and Scale-Up of the PPAR Agonist NNC 61-4655. Retrieved from [Link]
Sources
- 2. Claisen condensation - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Claisen Condensation [organic-chemistry.org]
- 5. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]
- 6. science.uct.ac.za [science.uct.ac.za]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 8. alkalimetals.com [alkalimetals.com]
- 9. chem.bg.ac.rs [chem.bg.ac.rs]
In vitro and in vivo experimental setups for Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate
An In-Depth Guide to the Preclinical Evaluation of Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate
Introduction: Rationale for Investigation
This compound belongs to the β-keto ester class of organic compounds. Structurally related molecules, such as chalcones and other β-dicarbonyls, have demonstrated a wide range of biological activities, including notable anticancer properties.[1][2] The presence of the dimethoxyphenyl moiety is also significant, as this functional group is found in various compounds with potent cytotoxic and tubulin polymerization-inhibiting activities.[3][4]
This guide provides a comprehensive framework for the preclinical evaluation of this compound, hereafter referred to as "the compound," as a potential anticancer agent. The protocols herein are designed to first establish its cytotoxic and pro-apoptotic activity in vitro and subsequently validate its anti-tumor efficacy in a relevant in vivo model. As an ethyl ester, the compound may function as a prodrug, undergoing hydrolysis in vivo to its active carboxylic acid form, a crucial consideration for experimental design and data interpretation.[5][6]
Section 1: In Vitro Evaluation of Anticancer Activity
The initial phase of screening involves characterizing the compound's effect on cancer cells in a controlled laboratory environment. The primary objectives are to quantify its cytotoxicity and determine if it induces programmed cell death (apoptosis), a desirable characteristic for an anticancer therapeutic.[7]
Workflow for In Vitro Screening
Caption: General workflow for an in vivo human tumor xenograft study.
Protocol 2.1: Human Tumor Xenograft Model
Rationale: This model allows for the evaluation of a compound's effect on the growth of human tumors in a living organism, providing insights into efficacy and potential toxicity that cannot be obtained in vitro. [8]Immunocompromised mice are used to prevent rejection of the human cancer cells. [7][9] Materials:
-
6-8 week old female athymic nude or NOD/SCID mice. [8]* Human cancer cells (selected from in vitro screen) suspended in PBS or Matrigel.
-
The compound, formulated in a suitable vehicle (e.g., 0.5% CMC-Na, 5% DMSO in saline).
-
Calipers for tumor measurement.
-
Animal balance.
Step-by-Step Protocol:
-
Tumor Implantation: Subcutaneously inject 5-10 million cancer cells in a volume of 100-200 µL into the right flank of each mouse. [8]2. Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group). Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Treatment Administration: Administer the compound daily (or as determined by pharmacokinetic studies) via an appropriate route (e.g., oral gavage or intraperitoneal injection). The control group receives the vehicle only.
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Body weight is a general indicator of toxicity. [8]5. Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration (e.g., 28 days). Euthanize the mice, and excise, weigh, and photograph the tumors.
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
| Parameter | Description | Example Data (Hypothetical) |
| Animal Model | Strain of immunocompromised mice. | Athymic Nude (nu/nu) |
| Cell Line | Human cancer cell line used for xenograft. | A549 (Human Lung Carcinoma) |
| Dose & Route | Dosage and method of administration. | 50 mg/kg, Oral Gavage, Daily |
| TGI (%) | Tumor Growth Inhibition at study endpoint. | 65% |
| Body Weight Change | Average change in body weight in the treated group. | < 5% loss (not significant) |
Section 3: Mechanistic Considerations
The structure of this compound, a β-keto ester, is analogous to ketone bodies like β-hydroxybutyrate (βHB). [10]Cancer cells often exhibit altered metabolism, characterized by high glucose consumption (the Warburg effect), and may be unable to effectively utilize ketone bodies for energy. [11]Therefore, a plausible hypothesis is that the compound or its hydrolyzed active form could exert anticancer effects by interfering with cancer metabolism. Ketones have been shown to inhibit glycolysis and histone deacetylases (HDACs), and alter the tumor redox environment, all of which can suppress tumor growth. [10][12]
Hypothetical Mechanism of Action
Caption: Hypothetical mechanisms of anticancer action for the test compound.
References
- BenchChem. (n.d.). Application Notes and Protocols for Cell Viability Assays: MTT and XTT.
- Thermo Fisher Scientific. (n.d.). Apoptosis Protocols.
- A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.).
- In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences.
- New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.).
- BenchChem. (n.d.). In Vivo Validation of Novel Anticancer Agents: A Comparative Guide for Researchers.
- BenchChem. (n.d.). Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds.
- Blatt, N., et al. (2013). In vivo screening models of anticancer drugs. Life Science Journal, 10(4), 1892-1900.
- BroadPharm. (2022). Protocol for Cell Viability Assays.
- Abcam. (n.d.). MTT assay protocol.
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC.
- Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites. (n.d.).
- Abcam. (n.d.). Introduction to XTT assays for cell-viability assessment.
- Pharmacokinetics of Eicosapentaenoic Acid in Plasma and Red Blood Cells After Multiple Oral Dosing With Icosapent Ethyl in Healthy Subjects. (n.d.). PMC - NIH.
- Protocol IncuCyte® Apoptosis Assay. (n.d.). UiB.
- Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
- Simple, fast and efficient synthesis of β-keto esters from the esters of heteroaryl compounds, its antimicrobial study and cytotoxicity towards various cancer cell lines. (2012). PubMed.
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Ketone supplementation decreases tumor cell viability and prolongs survival of mice with metastatic cancer. (n.d.). PubMed Central.
- In vitro and in vivo trans-esterification of 1-[2(R)-(2-amino-2-methylpropionylamino)-3-(1H-indol-3-yl)propionyl]-3(S)-benzyl-piperidine-3-carboxylic acid ethyl ester and the effects of ethanol on its pharmacokinetics in rats. (2004). PubMed.
- An Exogenous Ketone Ester Slows Tumor Progression in Murine Breast and Renal Cancer Models. (2024). MDPI.
- Molecular Mechanisms for Ketone Body Metabolism, Signaling Functions, and Therapeutic Potential in Cancer. (n.d.). MDPI.
- Comprehensive Overview of Ketone Bodies in Cancer Metabolism: Mechanisms and Application. (2025). PMC - NIH.
- Taylor & Francis. (n.d.). Fatty acid ethyl esters – Knowledge and References.
- PubChem. (n.d.). Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate.
- Synthesis, cytotoxicity, and promising anticancer potential of novel β-amino- and β-iminophosphonates. (2021). Journal of Applied Pharmaceutical Science.
- Ethanol-induced fatty acid ethyl ester formation in vivo and in vitro in rat lung. (n.d.). PubMed - NIH.
- Synthesis and anticancer activity of new class of bisphosphonates/phosphanamidates. (n.d.). PubMed.
- Synthesis and Anti-Pancreatic Cancer Activity Studies of Novel 3-Amino-2-hydroxybenzofused 2-Phospha-γ-lactones. (n.d.). Semantic Scholar.
- Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives. (n.d.). NIH.
- Synthesis, anticancer activity and photophysical properties of novel substituted 2-oxo-2H-chromenylpyrazolecarboxylates. (2013). PubMed.
- Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. (n.d.).
- Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. (n.d.). NIH.
- Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. (2022). Semantic Scholar.
- Ethyl 3-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]-2-oxopropanoate CAS NO.91374-24-2. (n.d.).
- BenchChem. (n.d.). In vitro and in vivo studies of compounds synthesized from Ethyl 3-hydroxyisoxazole-5-carboxylate.
- Discovery of 3-(2,6-Dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), A Potent and Selective Inhibitor of the Fibroblast Growth Factor. (2025). ResearchGate.
Sources
- 1. Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple, fast and efficient synthesis of β-keto esters from the esters of heteroaryl compounds, its antimicrobial study and cytotoxicity towards various cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo trans-esterification of 1-[2(R)-(2-amino-2-methylpropionylamino)-3-(1H-indol-3-yl)propionyl]-3(S)-benzyl-piperidine-3-carboxylic acid ethyl ester and the effects of ethanol on its pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iv.iiarjournals.org [iv.iiarjournals.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Ketone supplementation decreases tumor cell viability and prolongs survival of mice with metastatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Comprehensive Overview of Ketone Bodies in Cancer Metabolism: Mechanisms and Application - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate is a β-keto ester of significant interest in synthetic organic chemistry, often serving as a key intermediate in the synthesis of various heterocyclic compounds and pharmacologically active molecules. The purity of this compound is paramount for the success of subsequent reactions and the integrity of final products. This guide provides a detailed examination of the techniques for the purification of this compound, addressing the unique challenges posed by its structure and offering field-proven protocols for achieving high purity.
The presence of the β-keto ester functionality introduces the potential for keto-enol tautomerism, which can complicate purification and analysis. Furthermore, the dimethoxy-substituted phenyl ring influences the molecule's polarity and solubility, requiring careful selection of purification methods. This document outlines strategies to mitigate these challenges, including recrystallization and column chromatography, with a focus on the practical aspects of these techniques.
Understanding the Molecule: Physicochemical Properties and Synthetic Context
A thorough understanding of the physicochemical properties of this compound and its likely impurities is the foundation of an effective purification strategy.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆O₅ | [1] |
| Molecular Weight | 252.26 g/mol | [1] |
| Predicted Boiling Point | 348.0 ± 27.0 °C at 760 mmHg | [1] |
| Predicted Density | 1.136 ± 0.06 g/cm³ | [1] |
| Appearance | Expected to be a liquid or low-melting solid | [1] |
Synthetic Context and Potential Impurities:
This compound is commonly synthesized via a Claisen condensation reaction between 2',6'-dimethoxyacetophenone and diethyl carbonate, using a strong base such as sodium ethoxide or sodium hydride.[2] This synthetic route can introduce several impurities that must be removed.
-
Unreacted Starting Materials: 2',6'-dimethoxyacetophenone and diethyl carbonate.
-
Self-Condensation Products: Byproducts from the self-condensation of diethyl carbonate.
-
Hydrolysis and Decarboxylation Products: The β-keto ester can undergo hydrolysis to the corresponding β-keto acid, which can then decarboxylate to yield 2',6'-dimethoxyacetophenone. This is particularly a risk during aqueous workup or if the purification conditions are too acidic or basic.
Purification Strategies: A Multi-faceted Approach
A combination of techniques is often necessary to achieve the desired level of purity. The choice of method will depend on the scale of the purification and the nature of the impurities.
Recrystallization: The First Line of Defense
Recrystallization is a powerful technique for purifying solid compounds. For this compound, which may be a low-melting solid or an oil at room temperature, careful solvent selection is crucial. A mixed-solvent system is often most effective.
Principle of Mixed-Solvent Recrystallization: The impure compound is dissolved in a minimal amount of a "good" solvent in which it is highly soluble, even at room temperature. A "poor" solvent, in which the compound is sparingly soluble, is then added dropwise to the heated solution until turbidity is observed. The solution is then allowed to cool slowly, promoting the formation of pure crystals.
Step-by-Step Protocol for Mixed-Solvent Recrystallization:
-
Solvent Selection:
-
Good Solvents: Based on the polarity of the target molecule (esters, ethers, aromatic ring), suitable "good" solvents include ethyl acetate, acetone, or dichloromethane.
-
Poor Solvents: Non-polar solvents like hexanes or heptane are good candidates for the "poor" solvent.
-
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen "good" solvent (e.g., ethyl acetate) with gentle heating.
-
Addition of Poor Solvent: While the solution is warm, add the "poor" solvent (e.g., hexanes) dropwise with swirling until a faint, persistent cloudiness is observed.
-
Clarification: Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear, saturated solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. For optimal crystal growth and purity, avoid disturbing the flask during this period.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Pro-Tips from the Bench:
-
To induce crystallization, you can gently scratch the inside of the flask with a glass rod at the solvent-air interface.
-
If the compound "oils out" (separates as a liquid instead of a solid), try using a larger volume of the "good" solvent before adding the "poor" solvent, or select a different solvent pair.
Column Chromatography: For High-Purity Isolation
Column chromatography is an indispensable technique for separating compounds with different polarities. For β-keto esters like this compound, special considerations are necessary to prevent degradation on the stationary phase.
The Challenge of Acidic Silica Gel: Standard silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds, including the hydrolysis and subsequent decarboxylation of β-keto esters. To circumvent this, deactivation of the silica gel is highly recommended.
Deactivating Silica Gel with Triethylamine (TEA):
Triethylamine, a mild base, can be used to neutralize the acidic silanol groups on the surface of the silica gel.
Step-by-Step Protocol for Column Chromatography on Deactivated Silica:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., a mixture of hexanes and ethyl acetate). Add triethylamine to the slurry to a final concentration of 1-2% (v/v).
-
Column Packing: Pack the column with the deactivated silica slurry.
-
Equilibration: Equilibrate the packed column by flushing it with at least two column volumes of the initial mobile phase (containing 1-2% TEA).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate with 1% TEA) and gradually increase the polarity by increasing the proportion of ethyl acetate. The optimal gradient will depend on the specific impurities present and should be determined by preliminary thin-layer chromatography (TLC).
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Pro-Tips from the Bench:
-
When developing a solvent system using TLC, add 1-2% triethylamine to the mobile phase to mimic the conditions of the column.
-
The presence of keto-enol tautomers can sometimes lead to band broadening or the appearance of two closely spaced spots on TLC. The addition of a small amount of acid (e.g., a drop of acetic acid) to the TLC developing chamber can sometimes help to collapse the tautomers into a single spot for better analysis, but this should be done with caution due to the compound's sensitivity.
Visualizing the Purification Workflow
Figure 1: A generalized workflow for the synthesis and purification of this compound.
Purity Assessment: Ensuring Success
After purification, it is essential to assess the purity of this compound. A combination of analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the purified compound and identifying any remaining impurities. The presence of sharp, well-resolved peaks and the absence of signals corresponding to starting materials or byproducts are indicative of high purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for quantifying the purity of the compound. A single, sharp peak is expected for a pure sample.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups, such as the ester and ketone carbonyls.
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound, confirming its identity.
Conclusion
The successful purification of this compound requires a thoughtful approach that addresses the inherent challenges of this β-keto ester. By employing mixed-solvent recrystallization for initial cleanup and column chromatography on deactivated silica gel for high-purity isolation, researchers can obtain material of sufficient quality for demanding applications in drug discovery and development. Rigorous purity assessment using a suite of analytical techniques is the final, critical step in ensuring the integrity of this valuable synthetic intermediate.
References
- Benchchem. (2025). Reactivity and Mechanism of 2',6'-Dimethoxyacetophenone: An In-depth Technical Guide. Benchchem.
- MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI.
-
Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Organic Syntheses. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate. PubChem. Retrieved from [Link]
- Tundo, P., Trotta, F., & Moraglio, G. (1989). The addition reaction of dialkyl carbonates to ketones. Industrial & Engineering Chemistry Research, 28(7), 881-886.
-
PubChem. (n.d.). Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate. PubChem. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. PMC. Retrieved from [Link]
- ResearchGate. (2006). Improved Synthesis and Crystallographic Analysis of (E)-Ethyl 2-(Hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate and erythro-N-Acetyl-b-(4-methoxyphenyl)serine Ethyl Ester.
-
Chemistry LibreTexts. (2024). The Claisen Condensation Reaction. Chemistry LibreTexts. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate. PubChem. Retrieved from [Link]
- CHEM 330 Topics Discussed on Sept. 21. (2006).
-
Chemistry LibreTexts. (2025). Mixed Claisen Condensations. Chemistry LibreTexts. Retrieved from [Link]
- ResearchGate. (2000). Transesterfication of β-keto esters during gas chromatography and their tautomers separation.
- European Journal of Chemistry. (2011). Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)
- ResearchGate. (2011). Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate.
- ResearchGate. (2004). Coupled column chromatography for separation and determination of enantiomers of phenylcarbamic acid derivatives in serum.
- Nature. (2022). Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst.
- Benchchem. (2025). Avoiding racemization during the synthesis of chiral beta-keto esters. Benchchem.
- Google Patents. (n.d.). US6642035B2 - Synthesis of B-keto esters. Google Patents.
- ResearchGate. (2015). Catalytic Dynamic Kinetic Resolution of β-Halo-α-keto Esters.
- Google Patents. (n.d.). US5493025A - Process for preparation of fluorinated beta-keto ester. Google Patents.
- ResearchGate. (1987). The synthesis of β-keto lactones via cyclization of β-keto ester dianions or the cyclization of Meldrum's acid derivatives.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate
Welcome to the technical support center for the synthesis of Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice and answers to frequently encountered challenges in this specific β-keto ester synthesis. Our approach is grounded in mechanistic principles to empower you not just to follow steps, but to make informed decisions to optimize your reaction outcomes.
Synthesis Overview: A Crossed Claisen Condensation
The synthesis of this compound is typically achieved via a crossed Claisen condensation.[1] This reaction involves the carbon-carbon bond formation between two different esters in the presence of a strong base.[2] In this specific case, the reaction occurs between an enolizable ester (ethyl acetate) and a non-enolizable aromatic ester (an ester of 2,6-dimethoxybenzoic acid, such as methyl or ethyl 2,6-dimethoxybenzoate). The non-enolizable nature of the aromatic ester is advantageous as it prevents self-condensation, thereby reducing the number of potential byproducts.[3]
The general transformation is as follows:
Methyl 2,6-dimethoxybenzoate + Ethyl Acetate --(Base)--> this compound
Despite its straightforward appearance, this reaction is sensitive to several parameters that can significantly impact yield and purity. This guide will address the most common issues.
Reaction Mechanism and Key Challenges
The reaction proceeds through the formation of an ethyl acetate enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the 2,6-dimethoxybenzoyl ester.[4] The steric hindrance from the two ortho-methoxy groups on the aromatic ring can make this nucleophilic attack challenging, often requiring carefully optimized conditions to favor the desired product over side reactions like the self-condensation of ethyl acetate.
Troubleshooting Guide & FAQs
Question 1: My reaction yield is very low, or I'm recovering only starting materials. What are the likely causes?
This is the most common issue and typically points to problems with the reaction's core components: the base and the reaction environment. A systematic check is essential.
Answer: A low or non-existent yield is often traced back to three critical areas: base selection and activity, the presence of protic impurities, and suboptimal reaction conditions.
-
Base Inactivity or Insufficient Amount :
-
Causality : The Claisen condensation requires a stoichiometric amount of a strong base.[2][5] This is because the product, a β-keto ester (pKa ~11), is significantly more acidic than the starting ester's α-protons (pKa ~25).[3][6] The base is consumed in a final, thermodynamically favorable deprotonation step that drives the reaction equilibrium towards the product.[5] If the base is not strong enough or is used in catalytic amounts, the reaction will not proceed to completion.[3]
-
Troubleshooting Steps :
-
Verify Base Stoichiometry : Ensure you are using at least one full equivalent of base relative to the limiting reagent (typically the aromatic ester).
-
Use a Fresh, Active Base : Bases like sodium hydride (NaH) or sodium ethoxide (NaOEt) are highly sensitive to moisture. Use a freshly opened bottle or a recently prepared solution of NaOEt. If using NaH, ensure the mineral oil is thoroughly washed away with dry hexanes under an inert atmosphere before use.
-
Consider a Stronger Base : For sterically hindered substrates, stronger, non-nucleophilic bases like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS) can be more effective at generating the enolate.[3][7]
-
-
-
Presence of Water or Protic Solvents :
-
Causality : Any moisture or protic impurities (like ethanol in your THF solvent) will be readily deprotonated by the strong base, quenching it and rendering it inactive for the intended enolate formation.[3] Water can also hydrolyze the ester starting materials and the product.[3]
-
Troubleshooting Steps :
-
Ensure Anhydrous Conditions : Flame-dry all glassware and allow it to cool under a stream of inert gas (Nitrogen or Argon). Use freshly distilled, anhydrous solvents.
-
Check Reagent Purity : Ensure starting esters are anhydrous. If necessary, distill them before use.
-
-
-
Suboptimal Temperature :
-
Causality : Enolate formation is often best performed at low temperatures (e.g., -78 °C with LDA) to control reactivity and prevent side reactions. However, the subsequent nucleophilic attack on the sterically hindered 2,6-dimethoxybenzoyl ester may require warming to proceed at a reasonable rate.
-
Troubleshooting Steps :
-
If using LDA, form the enolate of ethyl acetate at -78 °C, then slowly add the aromatic ester. After the addition, allow the reaction to warm slowly to room temperature and stir for several hours.
-
If using NaH or NaOEt, the reaction may require gentle heating (e.g., 40-50 °C) to overcome the activation energy barrier, but this must be balanced against the risk of side reactions.
-
-
Troubleshooting Workflow for Low Yield
Sources
- 1. Claisen Condensation [organic-chemistry.org]
- 2. Claisen condensation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate. Here, we address common challenges and provide troubleshooting strategies and frequently asked questions to optimize your experimental outcomes.
Introduction to the Synthesis
The synthesis of this compound, a β-keto ester, is typically achieved through a Claisen condensation reaction.[1][2][3] This carbon-carbon bond-forming reaction involves the condensation of two ester molecules in the presence of a strong base.[2][3] In this specific synthesis, a crossed Claisen condensation is employed, where an enolizable ester reacts with a non-enolizable aromatic ester.[1][4] The reaction's success hinges on careful control of reaction conditions to maximize yield and purity.
The general mechanism involves the deprotonation of an ester with an α-hydrogen by a strong base to form a nucleophilic enolate.[5][6] This enolate then attacks the carbonyl carbon of the second ester, in this case, an ester of 2,6-dimethoxybenzoic acid.[6][7] The subsequent elimination of an alkoxide group yields the desired β-keto ester.[6][8] A critical step that drives the reaction to completion is the deprotonation of the newly formed β-keto ester, which has a highly acidic proton between the two carbonyl groups.[1][2][6] An acidic workup is then required to neutralize the enolate and isolate the final product.[2][8]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the synthesis of this compound?
A1: The synthesis is a classic example of a crossed Claisen condensation.[1][4] This reaction joins two different esters to form a β-keto ester.[1] One ester, in this case likely ethyl acetate, must have α-hydrogens to form an enolate, while the other, a derivative of 2,6-dimethoxybenzoic acid, ideally should not, to ensure it acts only as the electrophile.[4][7] The reaction is driven to completion by the formation of a stable enolate of the β-keto ester product.[2][4]
Q2: Why is the choice of base so critical in a Claisen condensation?
A2: The base must be strong enough to deprotonate the α-hydrogen of the enolizable ester but should not interfere with the reaction through nucleophilic substitution or addition at the carbonyl carbon.[2] For this reason, an alkoxide base corresponding to the alcohol portion of the ester is often used (e.g., sodium ethoxide for ethyl esters) to prevent transesterification.[2][5] Using hydroxide bases is generally avoided as they can cause irreversible hydrolysis of the ester to a carboxylate.[5]
Q3: Can I use a stronger, non-nucleophilic base like Lithium Diisopropylamide (LDA)?
A3: While LDA is a strong, non-nucleophilic base often used in mixed Claisen condensations, its use in classic Claisen reactions can be problematic.[2] LDA can cause enolization of the electrophilic ester, leading to undesired side reactions.[2] However, in a crossed Claisen where only one ester is enolizable, LDA can be a viable option.
Q4: What is the purpose of the final acidic workup step?
A4: The final step of the Claisen condensation involves the deprotonation of the product β-keto ester by the alkoxide base.[1][2] This creates a resonance-stabilized enolate. An aqueous acid (like sulfuric or phosphoric acid) is added to neutralize this enolate and any remaining base, allowing for the isolation of the final β-keto ester product.[2]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Product Yield
A low yield of the desired β-keto ester is a common problem. Several factors can contribute to this issue.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Inactive Base | The alkoxide base (e.g., sodium ethoxide) is hygroscopic and can be deactivated by moisture. | Use a freshly opened bottle of the base or prepare it fresh. Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[9] |
| Incorrect Stoichiometry | The reaction requires a stoichiometric amount of base because the deprotonation of the β-keto ester product drives the reaction.[2] | Carefully measure the molar equivalents of your reactants and base. A slight excess of the enolizable ester and at least one full equivalent of the base are typically required.[1] |
| Suboptimal Temperature | The reaction temperature can significantly affect the rate and yield. | While many Claisen condensations proceed at room temperature, some may require gentle heating.[10] Conversely, cooling may be necessary to control exothermic reactions and minimize side products.[10] Optimization through small-scale trials is recommended. |
| Presence of Water | Water will react with the strong base and can also lead to hydrolysis of the esters.[5] | Use anhydrous solvents and reagents. Dry all glassware in an oven before use. |
| Reversible Reaction | The initial condensation step is reversible. | The final deprotonation of the β-keto ester is what drives the reaction to completion.[2][6] Ensure sufficient base is present for this step. |
Issue 2: Formation of Significant Side Products
The presence of impurities and side products can complicate purification and reduce the overall yield.
Potential Side Reactions & Prevention Strategies:
| Side Reaction | Explanation | Prevention & Mitigation |
| Self-Condensation of Ethyl Acetate | If the reaction conditions are not optimized, the enolizable ester (ethyl acetate) can react with itself. | This can be minimized by the slow addition of the enolizable ester to the reaction mixture containing the non-enolizable ester and the base.[8] |
| Hydrolysis of Esters | As mentioned, any moisture present can lead to the hydrolysis of either the starting esters or the final product.[5] | Maintain strictly anhydrous conditions throughout the experiment. |
| Decarboxylation | β-keto esters can undergo hydrolysis and subsequent decarboxylation, especially under harsh acidic or basic conditions and elevated temperatures, to form a ketone.[11][12][13] | Use mild workup conditions. Avoid excessive heating after the reaction is complete. If the ester is hydrolyzed to the β-keto acid, heating will promote the loss of carbon dioxide.[12][13] |
| Transesterification | If the alkoxide base used does not match the alkoxy group of the ester, transesterification can occur, leading to a mixture of products.[5] | Always use a base with an alkoxide that matches the alcohol portion of your ester (e.g., sodium ethoxide with ethyl esters).[5] |
Issue 3: Difficulties in Product Purification
Even with a successful reaction, isolating the pure this compound can be challenging.
Purification Challenges & Recommended Protocols:
| Challenge | Explanation | Recommended Protocol |
| Removal of Unreacted Starting Materials | Unreacted 2,6-dimethoxyphenyl ester or ethyl acetate can co-elute with the product during chromatography. | After the acidic workup, perform a liquid-liquid extraction. The desired product, being a β-keto ester, is more acidic than the starting esters and can sometimes be selectively extracted. Distillation of the crude product under reduced pressure can also be effective in removing lower-boiling starting materials.[14] |
| Oily Product That Fails to Crystallize | The product may be an oil, making purification by recrystallization difficult. | Column chromatography on silica gel is the most common method for purifying oily products. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective. |
| Product Degradation on Silica Gel | The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds. | To mitigate this, the silica gel can be neutralized by washing it with a solvent containing a small amount of a non-nucleophilic base like triethylamine before packing the column. Alternatively, using a less acidic stationary phase like alumina may be beneficial. |
Experimental Protocols
General Procedure for Crossed Claisen Condensation
This is a generalized protocol and may require optimization for your specific substrates and scale.
1. Preparation:
-
Dry all glassware in an oven at >100 °C for several hours and allow to cool under a stream of inert gas (e.g., nitrogen or argon).
-
Use anhydrous solvents.
2. Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and an inert gas inlet, add the non-enolizable ester (e.g., methyl 2,6-dimethoxybenzoate) and the anhydrous solvent (e.g., tetrahydrofuran or diethyl ether).
-
Add the strong base (e.g., sodium hydride or sodium ethoxide, at least 1.0 equivalent) to the flask while stirring.
3. Reagent Addition:
-
Slowly add the enolizable ester (e.g., ethyl acetate, typically 1.0 to 1.2 equivalents) dropwise to the stirred suspension at a controlled temperature (often 0 °C to room temperature).
4. Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.[10]
5. Work-up:
-
Cool the reaction mixture in an ice bath.
-
Carefully quench the reaction by the slow addition of a cold, dilute aqueous acid (e.g., 1 M HCl or H₂SO₄) until the pH is acidic.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
6. Purification:
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Visualizing the Workflow
Caption: Troubleshooting logic for low reaction yield.
References
-
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
Organic Chemistry Portal. Claisen Condensation. Retrieved from [Link]
-
Wikipedia. Claisen condensation. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, August 29). 19.15 A Claisen Condensation Forms a β-Keto Ester. Retrieved from [Link]
-
JoVE. (2023, April 30). Esters to β-Ketoesters: Claisen Condensation Overview. Retrieved from [Link]
-
ResearchGate. Optimization of the reaction conditions for Claisen-Schmidt condensation. Retrieved from [Link]
-
JoVE. (2025, May 22). Esters to β-Ketoesters: Claisen Condensation Mechanism. Retrieved from [Link]
-
Celon Pharma. Fast Claisen condensation reaction optimization in a continuous flow reactor. Retrieved from [Link]
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
-
ResearchGate. (PDF) Fast Claisen condensation reaction optimization in a continuous flow reactor. Retrieved from [Link]
-
Chemistry Steps. Decarboxylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. Retrieved from [Link]
-
Organic Syntheses. ethyl 3,3-diethoxypropanoate. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]
-
Willson Research Group. (2016, March 29). The Claisen Condensation. Retrieved from [Link]
-
The Claisen Condensation. Retrieved from [Link]
-
ResearchGate. Supporting information for 'Sulfonyl-Azide-Free' (SAFE) Aqueous-Phase Diazo Transfer Reaction for Parallel and. Retrieved from [Link]
-
PrepChem.com. Synthesis of ethyl 3-oxohexanoate. Retrieved from [Link]
-
ResearchGate. Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate. Retrieved from [Link]
-
PubChem. Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate. Retrieved from [Link]
-
European Journal of Chemistry. Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate. Retrieved from [Link]
-
NIH. Ethyl 4-acetyl-5-oxo-3-phenylhexanoate. Retrieved from [Link]
-
ResearchGate. Improved Synthesis and Crystallographic Analysis of (E)-Ethyl 2-(Hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate and erythro-N-Acetyl-b-(4-methoxyphenyl)serine Ethyl Ester. Retrieved from [Link]
-
NIH. A New Insight into the Molecular Mechanism of the Reaction between 2-Methoxyfuran and Ethyl (Z)-3-phenyl-2-nitroprop-2-enoate: An Molecular Electron Density Theory (MEDT) Computational Study. Retrieved from [Link]
-
Organic Syntheses. ETHYL α-ACETYL-β-(2,3-DIMETHOXYPHENYL). Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Claisen condensation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Claisen Condensation [organic-chemistry.org]
- 5. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]
- 6. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. aklectures.com [aklectures.com]
- 12. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. prepchem.com [prepchem.com]
Troubleshooting low purity issues with Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate
Welcome to the technical support resource for Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis and handling of this valuable β-keto ester intermediate. As Senior Application Scientists, we have compiled field-proven insights and data-driven solutions to help you optimize your experimental outcomes.
Troubleshooting Guide: Low Purity Issues
This section addresses specific problems you may encounter during your synthesis, providing a logical framework for identification and resolution.
Problem: My final product shows low purity with significant amounts of starting materials remaining.
This is a common issue indicating an incomplete reaction. Analysis of the reaction mixture by Thin Layer Chromatography (TLC) or ¹H NMR will show the presence of both ethyl 2,6-dimethoxybenzoate and ethyl acetate alongside your desired product.
Potential Causes & Solutions
-
Insufficient or Inactive Base: The Claisen condensation requires a stoichiometric amount of a strong base to drive the reaction to completion.[1] The final, thermodynamically favorable step is the deprotonation of the β-keto ester product, which has an acidic α-proton (pKa ≈ 11).[2] If there isn't enough base to accomplish this, the equilibrium will not favor the product.[3][4]
-
Solution: Ensure you are using at least one full equivalent of a strong base. Sodium hydride (NaH) or sodium ethoxide (NaOEt) are common choices. If using NaH, ensure it is fresh and has been handled under anhydrous conditions to prevent quenching by moisture. For NaOEt, it's often best to prepare it fresh or use a high-quality commercial source. Using stronger bases like sodium amide or sodium hydride can often increase the yield.[5]
-
-
Sub-optimal Reaction Temperature or Time: The formation of the ester enolate is the initial, and often slow, step.[6] Insufficient time or low temperatures can lead to a low concentration of the nucleophilic enolate, resulting in an incomplete reaction.
-
Solution: While the reaction is often initiated at 0°C to control the initial exothermic reaction, it may require warming to room temperature or even gentle heating (e.g., 40-50°C) to proceed to completion. Monitor the reaction progress by TLC. If the reaction stalls, consider extending the reaction time or gradually increasing the temperature.
-
-
Presence of Moisture: Water in the reaction vessel will quench the strong base, rendering it ineffective for deprotonating the ester.
-
Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
Problem: My product is contaminated with a significant amount of ethyl acetoacetate.
This impurity arises from the self-condensation of ethyl acetate, a competing side reaction in a crossed Claisen condensation.
Potential Causes & Solutions
-
Incorrect Order of Reagent Addition: If ethyl acetate is deprotonated in a high concentration before the electrophilic ester (ethyl 2,6-dimethoxybenzoate) is available, it will preferentially react with itself.
-
Solution: Employ a slow-addition strategy. Add the ethyl acetate dropwise to a mixture of the base and the ethyl 2,6-dimethoxybenzoate in your anhydrous solvent. This maintains a low instantaneous concentration of the ethyl acetate enolate, favoring the cross-condensation over self-condensation.
-
-
Reactivity Differences: Ethyl 2,6-dimethoxybenzoate is sterically hindered, which can make it a less reactive electrophile.
-
Solution: In addition to slow addition, ensure the reaction temperature is sufficient to promote the reaction with the hindered electrophile. A slightly higher temperature may be required compared to less hindered systems.
-
Problem: I've isolated my product, but I see evidence of 1-(2,6-dimethoxyphenyl)ethan-1-one.
The presence of this ketone indicates that your desired β-keto ester has undergone decarboxylation. This is a common degradation pathway for β-keto esters.[7]
Potential Causes & Solutions
-
Harsh Work-up Conditions: The mechanism involves hydrolysis of the ester to a β-keto acid, which is thermally unstable and readily loses CO₂.[8] This is accelerated by excessive heat or strong acidic/basic conditions during the work-up.[7]
-
Solution: Use a mild acidic work-up. Quench the reaction by pouring it into a cold, dilute acid solution (e.g., 1M HCl or saturated NH₄Cl) with vigorous stirring. Avoid prolonged exposure to the acidic solution and do not heat the mixture.
-
-
High Temperatures During Purification: Distillation or prolonged heating during solvent removal can induce thermal decarboxylation.
-
Solution: Purify the product using column chromatography at room temperature. If you must remove solvent under reduced pressure, use a rotary evaporator with a low-temperature water bath (≤ 40°C). Avoid high-temperature distillation unless you have established the thermal stability of your specific compound under high vacuum.
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving purity issues.
Caption: A logical workflow for troubleshooting low purity.
Key Impurities Summary
| Impurity Name | Structure | Likely Cause | Key Analytical Signature (¹H NMR) |
| Ethyl 2,6-dimethoxybenzoate | Starting Material | Incomplete reaction | Singlet for methoxy groups (~3.8 ppm), aromatic protons, ethyl ester signals. |
| Ethyl Acetate | Starting Material | Incomplete reaction | Singlet for acetyl group (~2.0 ppm), quartet and triplet for ethyl group. |
| Ethyl Acetoacetate | Self-condensation | Incorrect reagent addition | Characteristic signals for the acetyl group and the methylene group between carbonyls. |
| 1-(2,6-dimethoxyphenyl)ethan-1-one | Decarboxylation | Harsh work-up, heat | Singlet for acetyl group (~2.5 ppm), singlet for methoxy groups, aromatic protons. No ethyl ester signals. |
| 2,6-dimethoxybenzoic acid | Hydrolysis | Presence of water | Carboxylic acid proton (broad singlet >10 ppm), absence of ethyl ester signals. |
Experimental Protocols
Optimized Synthesis Protocol
This protocol is designed to minimize common side reactions.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 eq., 60% dispersion in mineral oil) to a flame-dried, three-neck flask equipped with a condenser, dropping funnel, and magnetic stirrer.
-
Washing (Optional but Recommended): Wash the NaH with anhydrous hexane (2x) to remove the mineral oil. Decant the hexane carefully via cannula.
-
Solvent & Reagents: Add anhydrous THF or Toluene. To this suspension, add ethyl 2,6-dimethoxybenzoate (1.0 eq.).
-
Enolate Formation: Slowly add ethyl acetate (1.5 eq.) dropwise via the addition funnel over 30-60 minutes at room temperature. An initial cooling to 0°C can be used if the reaction is highly exothermic.
-
Reaction: After the addition is complete, stir the mixture at room temperature or warm to 40-50°C for 2-4 hours, monitoring by TLC until the starting benzoate is consumed.
-
Work-up: Cool the reaction mixture to 0°C and cautiously quench by slowly adding it to a beaker of ice-cold 1M HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) (3x).
-
Washing: Combine the organic layers and wash with water (1x) and then brine (1x) to remove water-soluble impurities.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature (<40°C).
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel.
Purity Analysis by TLC
-
Plate: Silica gel 60 F₂₅₄
-
Mobile Phase: A starting point is 20-30% Ethyl Acetate in Hexane. Adjust polarity as needed.
-
Visualization: UV light (254 nm) and/or staining with potassium permanganate (KMnO₄) or ceric ammonium molybdate (CAM).
-
Interpretation: The product is more polar than the starting esters. Look for the disappearance of the ethyl 2,6-dimethoxybenzoate spot and the appearance of a new, lower Rf spot corresponding to the product.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to use an alkoxide base with the same alkyl group as the ester? Using an alkoxide base with an alkyl group that matches the ester's alkoxy group (e.g., sodium ethoxide for an ethyl ester) is crucial to prevent transesterification.[3][9] If a different alkoxide is used (e.g., sodium methoxide with ethyl acetate), it can act as a nucleophile and displace the original alkoxy group, leading to a mixture of ester products and complicating purification. While non-nucleophilic bases like NaH or LDA avoid this issue entirely, if you must use an alkoxide, matching it is essential.
Q2: Can I use a hydroxide base like NaOH or KOH for a Claisen condensation? No, this is strongly discouraged. Hydroxide ions will readily cause saponification (hydrolysis) of your ester starting material into a carboxylate salt.[3][9] This salt is unreactive under Claisen conditions and will significantly lower or completely inhibit your desired reaction.
Q3: My product appears to be an oil, but some literature reports it as a solid. Why? The physical state of a compound can be highly dependent on its purity. Small amounts of residual solvent or minor impurities can prevent crystallization, causing the compound to remain an oil. Rigorous purification by column chromatography followed by thorough removal of solvent under high vacuum may yield a solid product.
Q4: What are the optimal storage conditions for this compound? As a β-keto ester, the compound is susceptible to slow hydrolysis and decarboxylation over time, especially in the presence of moisture or trace acid/base. For long-term storage, it is recommended to keep the compound in a tightly sealed container, under an inert atmosphere (e.g., argon), and at low temperatures (-20°C is ideal).
Q5: Are there alternative purification methods to column chromatography? If the product is crystalline and the impurities are significantly different in solubility, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) could be a viable alternative. However, column chromatography generally offers superior separation of structurally similar impurities like starting materials or side products.
Reaction and Side-Product Scheme
The following diagram illustrates the desired reaction and the formation of key impurities.
Caption: Main reaction pathway and common side reactions.
References
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]
-
Organic Chemistry Portal. Claisen Condensation. [Link]
-
Cravanzola, C., et al. (2014). Enantioselective decarboxylation of beta-keto esters with Pd/amino alcohol systems: successive metal catalysis and organocatalysis. PubMed. [Link]
-
ResearchGate. Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols. [Link]
-
Chemistry Steps. Decarboxylation. [Link]
-
Chemistry LibreTexts. 9.4: β-Ketoacids Decarboxylate. [Link]
-
The Organic Chemistry Tutor. Claisen Condensation. [Link]
-
Claisen Condensation Mechanism. [Link]
-
Chemistry Steps. Claisen Condensation Reaction Mechanism. [Link]
-
Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]
-
Wikipedia. Claisen condensation. [Link]
-
Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. [Link]
-
National Institute for Environmental Studies, Japan. III Analytical Methods. [Link]
-
The Claisen Condensation. [Link]
-
ATSDR. Chapter 6: Analytical Methods. [Link]
-
ATSDR. Chapter 7: Analytical Methods. [Link]
Sources
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Claisen Condensation [organic-chemistry.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. aklectures.com [aklectures.com]
- 8. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Stability and degradation pathways of Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate
Answering the complex challenges faced by researchers using specialized reagents is the core of our mission. This Technical Support Center is dedicated to providing in-depth guidance on the stability and degradation pathways of Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate. As Senior Application Scientists, we have synthesized data from the literature and our in-house expertise to create a resource that not only identifies potential problems but also explains the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs): General Properties & Stability
Q1: What is the expected appearance and stability of this compound under standard laboratory conditions?
A1: this compound is typically a liquid or low-melting solid.[1] Under recommended storage conditions (see Q2), it is a stable compound. However, like all β-keto esters, it possesses inherent reactivity that can lead to degradation if handled or stored improperly. The primary points of reactivity are the ester functional group and the acidic α-hydrogens located between the two carbonyl groups.[2][3]
Q2: What are the optimal long-term storage conditions for this compound?
A2: For long-term stability, the compound should be stored in a tightly sealed container, protected from moisture and light, at refrigerated temperatures (e.g., 4°C). Inert atmosphere (nitrogen or argon) is recommended for extended storage to prevent potential oxidation, although the compound is generally stable in air for shorter periods.[4]
Q3: Does this molecule exhibit keto-enol tautomerism? How does this affect my experiments?
A3: Yes, absolutely. Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of its keto and enol forms.[5] The enol form is stabilized by intramolecular hydrogen bonding and conjugation. This tautomerism is critical because the enol or its corresponding enolate is often the nucleophilic species in reactions.[3] For analytical purposes (e.g., NMR spectroscopy), you should expect to see signals for both tautomers, although one may predominate depending on the solvent.
Troubleshooting Guide: Experimental Use & Degradation
This section addresses common problems encountered during reactions involving this compound.
Q4: I'm seeing a significant loss of my starting material after my reaction, which was run in aqueous acidic or basic conditions. A new, more polar spot has appeared on my TLC plate. What is happening?
A4: You are likely observing hydrolysis of the ethyl ester. β-keto esters can be hydrolyzed back to the corresponding β-keto acid under either acidic or basic conditions.[2][6] The resulting carboxylic acid is significantly more polar, which explains the new spot on your TLC plate. This hydrolysis is a common degradation pathway when water is present.[7]
-
Causality: In basic conditions, a hydroxide ion directly attacks the ester carbonyl. In acidic conditions, the carbonyl oxygen is protonated, making it more electrophilic and susceptible to attack by water.[6][8]
Q5: Following the issue in Q4, I tried to isolate the new product, but upon heating to remove the solvent, I saw gas evolution and ended up with a completely different molecule. What occurred?
A5: This is a classic two-step degradation pathway for β-keto esters: hydrolysis followed by decarboxylation. The β-keto acid product from hydrolysis is thermally unstable. Upon gentle heating, it readily loses carbon dioxide (CO₂) to form a ketone—in this case, 2,6-dimethoxyacetophenone.[2][3][8]
-
Causality: The decarboxylation proceeds through a cyclic six-membered transition state, which is sterically and electronically favorable, leading to the loss of CO₂ and the formation of an enol, which then tautomerizes to the more stable ketone.[8] The steric bulk from the α,α-disubstituted esters can sometimes make this process more difficult, but for this compound, it remains a primary degradation route.[9]
Q6: My reaction was performed in methanol instead of ethanol, and I've isolated a product that has a different mass spectrum, suggesting the loss of a -CH₂ group. What is this side reaction?
A6: You have likely encountered transesterification. When a β-keto ester is exposed to an alcohol different from its own ester group (e.g., using methanol with an ethyl ester) in the presence of an acid or base catalyst, an equilibrium can be established, leading to the formation of the corresponding methyl ester.[10]
-
Causality: This occurs because the alkoxide base (e.g., methoxide) can act as a nucleophile, attacking the ester carbonyl and displacing the original ethoxide group. To avoid this, it is crucial to match the alcohol solvent to the ester's alkoxy group (e.g., use ethanol with ethyl esters).[7]
Visualizing the Primary Degradation Pathways
The following diagram illustrates the three main degradation pathways discussed above.
Caption: Major degradation routes for the target compound.
Technical Protocols
Protocol 1: Forced Degradation Study
This protocol allows for the systematic evaluation of the compound's stability under various stress conditions.
Objective: To identify the primary degradation products and pathways under acidic, basic, and thermal stress.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
HPLC system with UV detector
-
pH meter
-
Thermostatic water bath
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol.
-
Control Sample: Dilute the stock solution with a 50:50 methanol:water mixture to a final concentration of 0.1 mg/mL. This is your time-zero control.
-
Acidic Stress:
-
Mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Add 8 mL of water to reach a final volume of 10 mL.
-
Incubate at 60°C for 4 hours.
-
After incubation, cool the solution and neutralize with 1 M NaOH.
-
Analyze by HPLC.
-
-
Basic Stress:
-
Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
-
Add 8 mL of water.
-
Incubate at 60°C for 1 hour.
-
After incubation, cool the solution and neutralize with 1 M HCl.
-
Analyze by HPLC.
-
-
Thermal Stress (in solution):
-
Mix 1 mL of the stock solution with 9 mL of a 50:50 methanol:water mixture.
-
Reflux at 80°C for 8 hours.
-
Cool and analyze by HPLC.
-
-
Analysis: Analyze all samples by HPLC, comparing the chromatograms of the stressed samples to the control. Monitor for the decrease in the parent peak area and the appearance of new peaks corresponding to degradation products.
Protocol 2: HPLC Method for Purity and Stability Analysis
Objective: To quantify the purity of this compound and detect its degradation products.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 40% B to 95% B over 15 minutes, hold for 3 min, re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Injection Vol. | 10 µL |
| Column Temp. | 30°C |
| Detection | UV at 254 nm |
Note: This is a starting method and may require optimization for specific sample matrices.[11][12]
Workflow for Stability Analysis
The following diagram outlines the logical flow for conducting a stability study.
Caption: Step-by-step process for assessing compound stability.
References
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
-
Tsuji, J. (n.d.). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. PMC - NIH. Retrieved from [Link]
-
AK Lectures. (2014, July 9). Hydrolysis and Decarboxylation of ß-Keto Ester Example [Video]. YouTube. Retrieved from [Link]
-
JoVE. (2025, May 22). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Retrieved from [Link]
-
O'Brien, C. J., et al. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(42), 26229-26246. Retrieved from [Link]
-
MarkHerb. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
-
Pearson. (2024). Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. Retrieved from [Link]
-
Heider, J., et al. (n.d.). Anaerobic Degradation of Ethylbenzene by a New Type of Marine Sulfate-Reducing Bacterium. PMC - NIH. Retrieved from [Link]
-
Anonymous. (n.d.). Synthetic studies of β-ketoesters. International Journal of Advanced Academic Studies. Retrieved from [Link]
-
Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). Chemistry of Esters. Retrieved from [Link]
-
Torres-Gómez, H., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(18), 6701. Retrieved from [Link]
-
National Measurement Institute, Australia. (2021). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Analytical Methods. Retrieved from [Link]
-
ResearchGate. (2025). Improved Synthesis and Crystallographic Analysis of (E)-Ethyl 2-(Hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate and erythro-N-Acetyl-b-(4-methoxyphenyl)serine Ethyl Ester. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate. Retrieved from [Link]
-
Scribd. (n.d.). Enol Content. Retrieved from [Link]
-
Behalo, M. S., & Aly, A. A. (2011). Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate. European Journal of Chemistry, 2(3), 295-299. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Enol Content in Ethyl Acetoacetate and Acetylaeetone. Retrieved from [Link]
-
PubMed Central. (2023). Electrochemical oxidative difunctionalization of diazo compounds with two different nucleophiles. Retrieved from [Link]
-
Kącki, S., et al. (n.d.). A New Insight into the Molecular Mechanism of the Reaction between 2-Methoxyfuran and Ethyl (Z)-3-phenyl-2-nitroprop-2-enoate: An Molecular Electron Density Theory (MEDT) Computational Study. PMC - NIH. Retrieved from [Link]
-
Al-Mousawi, S., et al. (2012). Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents. Molecules, 17(6), 6436-6447. Retrieved from [Link]
-
Wurm, F. R., et al. (2021). Electron-rich triarylphosphines as nucleophilic catalysts for oxa-Michael reactions. Beilstein Journal of Organic Chemistry, 17, 1833-1845. Retrieved from [Link]
Sources
- 1. This compound CAS#: 125732-13-0 [m.chemicalbook.com]
- 2. aklectures.com [aklectures.com]
- 3. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]
- 4. Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate | 27834-99-7 [sigmaaldrich.com]
- 5. scribd.com [scribd.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 11. env.go.jp [env.go.jp]
- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Technical Support Center: Resolving Solubility Challenges with Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate
Introduction
Welcome to the technical support guide for Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate (CAS No. 125732-13-0). This β-keto ester is a valuable compound in medicinal chemistry and drug discovery.[1] However, like many promising molecules, its utility in aqueous-based biological and biochemical assays can be hampered by poor solubility. Precipitation of the compound during an experiment can lead to inaccurate and irreproducible results, making it a critical hurdle to overcome.
This guide provides a systematic, causality-driven approach to troubleshooting and resolving these solubility issues. We will move from simple solvent adjustments to more advanced formulation strategies, explaining the scientific rationale behind each step to empower you to make informed decisions for your specific assay system.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
Q1: What are the key structural features of this compound that influence its solubility?
Answer: The solubility of this molecule is a balance of hydrophilic (water-loving) and hydrophobic (water-fearing) characteristics.
-
Hydrophobic Features: The core structure includes a phenyl ring and an ethyl ester group. These nonpolar components are the primary drivers of the compound's low aqueous solubility.
-
Hydrophilic Features: The molecule possesses two ether (methoxy) groups and a β-dicarbonyl system (a ketone and an ester). These groups can participate in hydrogen bonding with water, which aids solubility. The methoxy-substituted derivatives are generally more polar and water-soluble than analogs with nitro or chloro substituents.[1]
-
Keto-Enol Tautomerism: As a β-keto ester, this compound exists in equilibrium between a keto form and an enol form.[2] The polarity of the solvent can influence this equilibrium. While the keto form is often considered more polar and favored in polar solvents like water, the enol form can be stabilized by intramolecular hydrogen bonding, complicating solubility predictions.[2]
Q2: My compound precipitates when I dilute my concentrated DMSO stock into the aqueous assay buffer. Why does this happen?
Answer: This is a classic problem related to the difference between thermodynamic and kinetic solubility .[3]
-
High Solubility in Stock: this compound is readily soluble in 100% organic solvents like Dimethyl Sulfoxide (DMSO). In this environment, the solvent can effectively solvate the hydrophobic regions of the molecule.
-
Solvent Shift & Precipitation: When you introduce a small volume of this DMSO stock into a large volume of aqueous buffer, you cause a dramatic increase in the polarity of the solvent system. The water molecules cannot effectively solvate the compound, causing it to "crash out" or precipitate.
-
Kinetic vs. Thermodynamic Solubility: The concentration at which it precipitates under these "shock dilution" conditions is its kinetic solubility. This is often lower than the true thermodynamic solubility, which is the concentration achieved when the solid compound is equilibrated with the buffer over a long period. For high-throughput screening (HTS) and most standard assays, kinetic solubility is the more practical and relevant parameter.[3]
Part 2: Systematic Troubleshooting Workflow
Navigating solubility issues should follow a logical progression from the simplest to the most complex solutions. The goal is to find the easiest method that maintains compound solubility without compromising the integrity of your assay.
Caption: A step-by-step workflow for resolving compound solubility issues.
Part 3: Detailed Protocols and Methodologies
Q3: How do I properly prepare a stock solution and determine the optimal co-solvent concentration?
Answer: This is the most critical first step. The goal is to find the highest percentage of an organic co-solvent (like DMSO) your assay can tolerate while keeping your compound in solution.
Protocol 1: Co-Solvent Tolerance Study
-
Stock Solution Preparation:
-
Accurately weigh the this compound powder.
-
Dissolve it in 100% high-purity, anhydrous DMSO to create a concentrated stock solution (e.g., 20 mM). Ensure it is fully dissolved by vortexing. Store appropriately, protected from moisture.
-
-
Serial Dilution in Assay Buffer:
-
Prepare a series of dilutions of your DMSO stock into your final assay buffer to achieve a range of final DMSO concentrations (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%). Crucially, the concentration of the compound should be kept constant at your desired final assay concentration.
-
For example, to test 1% DMSO with a final compound concentration of 10 µM, you would dilute a 1 mM compound stock (in 100% DMSO) 1:100 into the assay buffer.
-
-
Solubility Assessment:
-
Visually inspect each dilution immediately and after a period equivalent to your assay's incubation time (e.g., 1 hour) at the assay temperature. Look for any cloudiness, haze, or visible precipitate.
-
For a more quantitative measure, you can measure light scattering or turbidity in a plate reader.
-
-
Assay Interference Check:
-
Run parallel "vehicle controls" containing only the buffer and the corresponding percentage of DMSO (without the compound).
-
Confirm that the highest concentration of DMSO that provides solubility does not negatively impact your assay's performance (e.g., inhibit enzyme activity, induce cell toxicity, or quench a fluorescent signal). A DMSO concentration of ≤0.5% is generally considered safe for most cellular assays.
-
Data Summary Table for Co-Solvent Optimization
| Final DMSO (%) | Final Compound Conc. (µM) | Visual Observation (t=0h) | Visual Observation (t=1h) | Assay Signal (% of Control) |
| 2.0% | 10 µM | Clear | Precipitate | 85% (Inhibition) |
| 1.0% | 10 µM | Clear | Hazy | 95% |
| 0.5% | 10 µM | Clear | Clear | 101% |
| 0.25% | 10 µM | Clear | Clear | 99% |
Q4: My assay is sensitive to DMSO. What are some alternative co-solvents?
Answer: If DMSO proves problematic, several other water-miscible organic solvents can be used.[4][5] The selection process is empirical and assay-dependent.
Table of Common Co-Solvents
| Co-Solvent | Properties & Use Cases | Potential Issues |
| Ethanol | Less aggressive than DMSO. Often used in parenteral formulations.[5] | Can be volatile. May affect protein structure at higher concentrations. |
| Propylene Glycol | A viscous solvent commonly used in pharmaceutical formulations.[4] | High viscosity can make pipetting difficult. May interfere with some assays. |
| PEG 400 | Polyethylene glycol 400 is a low-molecular-weight polymer, effective for solubilizing non-polar compounds.[5] | Can be viscous. Potential for assay interference. |
| NMP | N-Methyl-2-pyrrolidone is a strong, versatile solvent. | Higher potential for toxicity; use with caution in cell-based assays. |
Recommendation: Follow the same co-solvent tolerance protocol described in Q3 to test these alternatives. Always prioritize the solvent that provides the best solubility at the lowest, non-interfering concentration.
Q5: Can I use pH to improve the solubility of this β-keto ester? What are the risks?
Answer: Yes, pH modification can be a powerful tool, but it comes with significant risks for this class of molecule. The underlying principle involves the acidic nature of the α-hydrogen located between the two carbonyl groups.[6]
-
Mechanism: In a more basic (higher pH) environment, this proton can be removed to form a negatively charged enolate anion. This charged species is significantly more polar and, therefore, more soluble in water than the neutral keto or enol forms.
-
Major Risk - Hydrolysis: The primary drawback is that esters are susceptible to hydrolysis under both acidic and basic conditions.[6][7] This reaction would break down your compound into a carboxylate and an alcohol, rendering your experimental results invalid. The stability of the compound across a pH range must be verified.
Caption: The effect of pH on the solubility and stability of a β-keto ester.
Protocol 2: pH Screening and Stability Assessment
-
Buffer Preparation: Prepare your assay buffer at several different pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5). Ensure the buffer system has adequate capacity at each tested pH.
-
Solubility Test: Add your compound (from a minimal co-solvent stock) to each buffer and assess solubility as described in Protocol 1.
-
Stability Verification (Crucial):
-
Incubate the compound in each buffer for the duration of your assay.
-
At the end of the incubation, analyze the samples using an analytical technique like HPLC or LC-MS.
-
Compare the peak corresponding to the parent compound against a t=0 sample. A decrease in the parent peak area or the appearance of new peaks indicates degradation. Only proceed with a pH condition that shows no significant degradation.
-
Q6: When should I consider using surfactants or cyclodextrins?
Answer: These are advanced formulation strategies to be used when co-solvent and pH adjustments are insufficient or incompatible with your assay.
-
Surfactants (e.g., Tween-20, Triton X-100): These are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles. The hydrophobic core of the micelle can encapsulate your poorly soluble compound, while the hydrophilic exterior keeps the entire complex dissolved in the aqueous buffer.[8][9] This is a very effective solubilization method.
-
Cyclodextrins (e.g., HP-β-CD): These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form an "inclusion complex" with your compound, effectively hiding its hydrophobic parts from the water.[9][10]
Considerations:
-
Assay Interference: Both surfactants and cyclodextrins can interfere with assays, particularly those involving proteins or membranes.
-
Concentration Dependence: Their effectiveness is highly dependent on using them at the correct concentration.
-
Recommendation: Start with low concentrations (e.g., 0.01% - 0.1% for surfactants) and perform a thorough tolerance study as you would for a co-solvent.
Part 4: Validating Your Chosen Method
Q7: How do I ensure my chosen solubilization method isn't creating an artifact in my results?
Answer: Rigorous controls are the cornerstone of trustworthy science. For any solubilization strategy you implement, you must include the following controls in every experiment:
-
Vehicle Control: This is your most important control. It contains the exact same concentration of your chosen solvent/excipient (e.g., 0.5% DMSO, or 0.5% DMSO + 0.1% Tween-20) in the assay buffer without your test compound. This baseline defines 100% activity (or 0% inhibition) and reveals any effect the solvent system itself has on the assay.
-
Positive and Negative Assay Controls: You must verify that your standard positive and negative controls behave as expected in the presence of your vehicle. A diminished signal window between these controls indicates that your solubilization method is interfering with the assay's fundamental mechanics.
-
Compound Stability Confirmation: As detailed in the pH protocol, you should be confident that your compound is not degrading in the final formulation under the assay conditions. This can be periodically checked by LC-MS.
By systematically applying these troubleshooting steps and validating your final protocol with rigorous controls, you can confidently resolve the solubility challenges of this compound and generate reliable, high-quality data.
References
-
Sugano, K. (2007). Pitfalls in High Throughput Screening for Drug Absorption Optimization in Drug Discovery. Yakugaku Zasshi, 127(10), 1621-1630. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2759696, Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate. Retrieved from [Link]
-
Patsnap. (2024). Troubleshooting Guide for Common Protein Solubility Issues. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123548, Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate. Retrieved from [Link]
-
Wang, W., et al. (2019). Development of a high-throughput solubility screening assay for use in antibody discovery. mAbs, 11(3), 541-551. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect. Request PDF. Retrieved from [Link]
-
Inovatic. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]
-
Zhao, L., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Molecules, 27(21), 7586. Retrieved from [Link]
-
Pedada, R. B., et al. (2013). ENHANCEMENT OF SOLUBILITY; AN OVERVIEW. PharmaTutor. Retrieved from [Link]
-
Reddit. (2022). How to tackle compound solubility issue. r/labrats. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Retrieved from [Link]
-
Quora. (2017). What is the pH of an ester?. Retrieved from [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. Request PDF. Retrieved from [Link]
-
Garland, C. W., Nibler, J. W., & Shoemaker, D. P. (2009). Determination of Solvent Effects on Keto-Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education, 86(7), 841. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 5. pharmatutor.org [pharmatutor.org]
- 6. aklectures.com [aklectures.com]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: High-Purity Purification of Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate
Welcome to the technical support guide for refining the purification of Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate. This document is designed for researchers, chemists, and drug development professionals who require this key intermediate at high purity levels. Achieving greater than 99% purity is often critical for subsequent synthetic steps and regulatory compliance, yet removing closely-related impurities can be challenging.
This guide moves beyond standard protocols to provide in-depth troubleshooting and answers to frequently encountered issues, grounding our advice in established chemical principles and field-proven techniques.
Section 1: Troubleshooting Guide
This section addresses the most common challenges encountered during the purification of this compound in a direct question-and-answer format.
Q1: My initial crude product is a discolored oil or a low-melting solid with significant acidic impurities visible in the ¹H NMR. How should I begin the purification?
A1: Initial Acid-Base Extraction is Critical.
The primary acidic impurity is likely unreacted 2,6-dimethoxybenzoic acid or related acidic precursors. A liquid-liquid acid-base extraction is the most effective first step to remove the bulk of these impurities before attempting crystallization or chromatography. The beta-keto ester functionality of your target compound is generally stable to brief treatment with a weak base.
Underlying Principle: A weak base, like sodium bicarbonate (NaHCO₃), will deprotonate the carboxylic acid starting material, forming a water-soluble carboxylate salt. Your desired product, being significantly less acidic, will remain in the organic phase.
Step-by-Step Protocol: Weak Base Wash
-
Dissolve the crude product in an immiscible organic solvent like ethyl acetate or dichloromethane (DCM). A typical concentration is 5-10 mL of solvent per gram of crude material.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stopper the funnel and shake gently, venting frequently to release CO₂ gas that may form.
-
Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat the wash with fresh NaHCO₃ solution (steps 3-5) one or two more times. Monitor the aqueous layer with pH paper; washing can cease when it is no longer acidic.
-
Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove residual water.
-
Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent using a rotary evaporator. The resulting material is now ready for further purification.
Q2: I'm struggling with recrystallization. The compound "oils out" or the resulting crystals show no significant purity improvement. How do I develop a robust recrystallization protocol?
A2: Systematic Solvent Screening is Key.
"Oiling out" occurs when a compound's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[1] The key is to find a solvent or solvent system where the compound is highly soluble at elevated temperatures but sparingly soluble at or below room temperature.[2]
Underlying Principle: A successful recrystallization relies on the slow, ordered formation of a crystal lattice. This process selectively incorporates the desired molecule while excluding impurities, which remain in the "mother liquor".[3] Rapid cooling or crashing out of solution will trap impurities.
Workflow for Developing a Recrystallization Protocol
Caption: Systematic workflow for solvent screening and bulk recrystallization.
Data Table: Recrystallization Solvent Screening Guide
| Solvent | Boiling Point (°C) | Polarity | Suitability Notes |
| Isopropanol | 82 | Medium | Good starting point. Often effective for moderately polar compounds. |
| Ethanol | 78 | Medium | Similar to isopropanol but can sometimes be too strong a solvent. |
| Ethyl Acetate | 77 | Medium | Check for stability; residual acid can promote degradation. |
| Toluene | 111 | Low | Good for less polar compounds. Use in a solvent/anti-solvent system. |
| Heptane/Hexane | 98 / 69 | Very Low | Excellent as an "anti-solvent" (Solvent 'B') with a more polar solvent. |
| Water | 100 | High | Unlikely to be a good primary solvent due to compound's organic nature. |
Troubleshooting "Oiling Out": If the compound consistently oils out, use a two-solvent (binary) system.[1]
-
Dissolve the compound in a minimum amount of a "good" solvent where it is very soluble (e.g., ethanol, acetone).
-
Heat the solution gently.
-
Add a "poor" or "anti-solvent" (e.g., water, hexane) dropwise until the solution just becomes cloudy (the cloud point).
-
Add a few drops of the "good" solvent to make the solution clear again.
-
Allow this saturated solution to cool slowly.
Q3: Recrystallization has failed to remove a key impurity with a similar polarity to my product. What is the most effective next step?
A3: Flash Column Chromatography.
When impurities have very similar solubility profiles to the target compound, physical separation by chromatography is necessary. Flash column chromatography on silica gel is the standard method for this scenario.
Underlying Principle: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (solvent).[4] Less polar compounds travel down the column faster, while more polar compounds are retained longer by the polar silica gel.
Workflow for Flash Column Chromatography
Caption: Standard workflow for purification by flash column chromatography.
Data Table: TLC to Column Chromatography Eluent Selection (Hexane/Ethyl Acetate System)
| TLC Rf of Desired Compound | Recommended Starting Mobile Phase (Hexane:EtOAc) | Expected Column Volumes (CV) to Elution |
| 0.1 | 80:20 | ~10 |
| 0.2 | 85:15 | ~5 |
| 0.3 | 90:10 | ~3-4 |
| 0.4 | 95:5 | ~2-3 |
Pro-Tip: For loading onto the column, dissolve your material in a minimal amount of the mobile phase. If solubility is low, dissolve it in a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. After drying, this solid can be carefully added to the top of the packed column. This "dry loading" technique often results in sharper bands and better separation.
Section 2: Frequently Asked Questions (FAQs)
Q: What are the most probable process-related impurities I should anticipate? A: Beyond unreacted starting materials, potential impurities include:
-
Diethyl Malonate or Ethyl Acetoacetate: Depending on the synthetic route (e.g., Claisen condensation), these starting materials may be present.
-
Self-condensation Products: Beta-keto esters can potentially undergo self-condensation under certain conditions.
-
Products of Hydrolysis: The ester can hydrolyze back to the corresponding carboxylic acid if exposed to harsh acidic or basic conditions for prolonged periods.[5]
-
Byproducts from Related Reagents: Impurities in the starting 2,6-dimethoxyaryl precursor can lead to corresponding impurities in the final product.[6]
Q: How can I effectively remove residual solvents to meet pharmaceutical standards? A: High-purity compounds for pharmaceutical use must have residual solvents below strict limits defined by guidelines such as ICH Q3C.[7]
-
High Vacuum Drying: After the final purification step, dry the compound under high vacuum (0.1-1 mmHg) for an extended period (12-24 hours).
-
Gentle Heating: If the compound is thermally stable, gentle heating (e.g., 30-40°C) under vacuum can significantly accelerate solvent removal.
-
Analysis: The definitive method for quantifying residual solvents is Headspace Gas Chromatography (HS-GC).[8][9]
Q: What is the best combination of analytical techniques to confirm >99.5% purity? A: No single technique is sufficient. A combination is required:
-
¹H NMR Spectroscopy: Confirms the chemical structure and can identify impurities with unique proton signals. Quantitative NMR (qNMR) can be used for an accurate purity assessment against a certified internal standard.
-
HPLC/UPLC with UV Detection: This is the gold standard for quantitative purity analysis. Develop a method that shows a sharp, symmetrical peak for the main component, well-resolved from any minor impurity peaks. Purity is typically reported as "% area".
-
LC-MS: Confirms the molecular weight of the main peak and any impurities, aiding in their identification.
-
Gas Chromatography (GC): Useful for detecting volatile impurities or residual solvents.[10]
Q: My final product is a pale-yellow solid, but the literature suggests it should be white. How can I remove the color? A: Yellow discoloration is often caused by trace amounts of highly conjugated oxidation byproducts.
-
Activated Charcoal Treatment: During recrystallization, after the compound is fully dissolved in the hot solvent, add a very small amount of activated charcoal (e.g., 1-2% of the solute's weight).[1] Swirl the hot solution for a few minutes, then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal. Caution: Charcoal can adsorb your product, leading to yield loss, so use it sparingly.
Q: What are the recommended storage and handling conditions for the high-purity compound? A: Beta-keto esters can be sensitive to hydrolysis and air oxidation. To maintain long-term purity:
-
Storage: Store in an amber glass vial under an inert atmosphere (argon or nitrogen).
-
Temperature: Keep refrigerated (2-8°C) or frozen (-20°C) for long-term storage.
-
Handling: Minimize exposure to atmospheric moisture and air. Use dry solvents and handle in a controlled environment where possible.
References
- Organic Syntheses Procedure, Coll. Vol. VII 90, 323.
- Japan International Cooperation Agency. (n.d.). III Analytical Methods.
- Schmal, M., et al. (2020). Nonclassical Recrystallization. Chemistry—A European Journal, 26, 15242-15248.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Thermo Fisher Scientific. (n.d.). Rapid and cost-effective determination of Class 3 residual solvents in pharmaceutical products by HS-GC with hydrogen. AN002014.
- Organic Syntheses Procedure. (n.d.). ETHYL α-ACETYL-β-(2,3-DIMETHOXYPHENYL)
- Singh, A., et al. (2012). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast.
- European Medicines Agency. (2019). ICH guideline Q3C (R6) on impurities: guideline for residual solvents. EMA/CHMP/ICH/82260/2006.
- Musile, G., et al. (2013). Preliminary Gas Chromatography with Mass Spectrometry Determination of 3,5-dimethoxyphenol in Biological Specimens as Evidence of Taxus Poisoning.
- de Souza, A. C. B., et al. (2019).
- BenchChem. (n.d.). Methods for removing impurities from crude 4-Bromo-2,3-dimethyl-6-nitrophenol.
- Khan, I., et al. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis.
- Jantrawut, P., et al. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. PMC - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mt.com [mt.com]
- 3. d-nb.info [d-nb.info]
- 4. env.go.jp [env.go.jp]
- 5. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ema.europa.eu [ema.europa.eu]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Analytical Method by Headspace‐Gas Chromatography for Determination of Six Residual Solvents in Losartan Potassium Raw Material - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Addressing inconsistent results in experiments with Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate
Welcome to the Technical Support Center for Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate. As Senior Application Scientists with extensive field-proven experience, we have designed this guide to address the common challenges and inconsistent results encountered during the synthesis and handling of this valuable β-keto ester intermediate. Our goal is to provide you with the causal insights and validated protocols necessary to ensure reproducible and successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a β-keto ester that serves as a crucial intermediate in the synthesis of more complex organic molecules.[1] Its structure, featuring a reactive β-dicarbonyl system and a sterically hindered dimethoxyphenyl group, makes it a valuable precursor in medicinal chemistry and drug development for creating a variety of heterocyclic compounds and other potential bioactive agents.[1][2]
Q2: What is the most common method for synthesizing this compound?
The most prevalent synthetic route is the Claisen condensation . This reaction involves the base-promoted condensation of an ester with another carbonyl compound.[3][4][5] In this specific case, it is a crossed Claisen condensation between methyl 2,6-dimethoxybenzoate and ethyl acetate, using a strong, non-nucleophilic base.
Q3: Why is a strong base necessary for the Claisen condensation?
A strong base is critical for two reasons. First, it is required to deprotonate the α-carbon of the ester (in this case, ethyl acetate) to form the nucleophilic enolate.[6] Second, the final deprotonation of the resulting β-keto ester product is a key thermodynamic driving force for the reaction, as it forms a highly resonance-stabilized enolate anion.[5][7] This step requires a stoichiometric amount of base.[5]
Q4: Can I use sodium hydroxide or potassium hydroxide as the base?
It is strongly discouraged. Hydroxide bases can readily saponify (hydrolyze) the ester functional groups of both the starting materials and the product, leading to the formation of carboxylate salts and significantly reducing the yield.[3][8] The ideal base is a non-interfering alkoxide, such as sodium ethoxide or sodium hydride.[4][6]
Troubleshooting Guide: Synthesis & Reaction Issues
Issue 1: Low or No Yield of the Desired Product
Low or no yield in the Claisen condensation is a frequent issue that can be traced back to several key factors. A systematic approach to troubleshooting is essential for identifying the root cause.
Potential Cause 1: Presence of Moisture
-
Expertise & Experience: The enolates and strong bases used in the Claisen condensation are extremely sensitive to water. Trace amounts of moisture will protonate the enolate, quenching the nucleophile, and will also react with the strong base, rendering it inactive. This is one of the most common causes of reaction failure.
-
Troubleshooting Steps:
-
Dry Glassware: Ensure all glassware is rigorously dried in an oven at >120 °C for several hours and cooled under an inert atmosphere (e.g., nitrogen or argon) immediately before use.
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents like THF or diethyl ether should be dried over sodium/benzophenone, while others can be dried using molecular sieves.
-
Anhydrous Reagents: Ensure all starting materials, particularly the esters, are anhydrous.
-
Potential Cause 2: Inappropriate Base or Base Stoichiometry
-
Expertise & Experience: The choice and amount of base are critical. The pKa of the base must be high enough to efficiently generate the ester enolate. Furthermore, since the final deprotonation of the product drives the reaction, at least one full equivalent of base relative to the limiting reagent is required.[5]
-
Troubleshooting Steps:
-
Select a Strong Base: Sodium hydride (NaH) or sodium ethoxide (NaOEt) are common and effective choices.[6] Lithium diisopropylamide (LDA) can also be used, especially in mixed Claisen condensations, but it is not always necessary here.[5]
-
Verify Stoichiometry: Use at least 1.0 to 1.1 equivalents of the base. An excess is often used to ensure complete reaction.
-
Base Quality: Use fresh, high-purity base. NaH can form an inactive layer of NaOH on its surface over time. It is recommended to wash the NaH with dry hexanes before use to remove the mineral oil and any surface oxidation.
-
Potential Cause 3: Incorrect Reaction Temperature
-
Expertise & Experience: Temperature control is a delicate balance. The initial enolate formation is often performed at a low temperature (e.g., 0 °C) to minimize side reactions. However, the condensation step may require gentle heating to proceed at a reasonable rate. Excessively high temperatures can promote side reactions like self-condensation of ethyl acetate or decomposition.[6][9]
-
Troubleshooting Steps:
-
Optimize Enolate Formation: Add the ethyl acetate to the base/solvent mixture at 0 °C or below.
-
Controlled Condensation: After enolate formation, add the methyl 2,6-dimethoxybenzoate slowly, maintaining the low temperature.
-
Gentle Reflux: Once the addition is complete, allow the reaction to warm to room temperature and then gently heat to reflux for a specific period, monitoring by TLC.
-
Workflow for Optimizing the Claisen Condensation
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Claisen Condensation | OpenOChem Learn [learn.openochem.org]
- 4. Claisen Condensation [organic-chemistry.org]
- 5. rajdhanicollege.ac.in [rajdhanicollege.ac.in]
- 6. collegedunia.com [collegedunia.com]
- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Minimizing by-product formation in Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate reactions
Welcome to the technical support guide for reactions involving Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize the synthesis of this valuable β-keto ester intermediate. We will move beyond simple protocols to explore the mechanistic rationale behind common experimental challenges, providing you with the insights needed to minimize by-product formation and maximize yield.
Section 1: Understanding the Core Synthesis: The Crossed Claisen Condensation
The most common and efficient route to synthesize this compound is through a Crossed Claisen Condensation . This reaction involves the carbon-carbon bond formation between two different esters in the presence of a strong base.[1][2] In this specific case, the reactants are typically an ester of 2,6-dimethoxybenzoic acid (e.g., methyl 2,6-dimethoxybenzoate) and ethyl acetate.
A critical feature of this reaction is the choice of reactants. Methyl 2,6-dimethoxybenzoate is a non-enolizable ester because it lacks α-hydrogens, meaning it cannot deprotonate and self-condense.[2][3] This simplifies the reaction, as only ethyl acetate can form the nucleophilic enolate required for the condensation. The reaction is driven to completion by the final, irreversible deprotonation of the product, the β-keto ester, which is more acidic than the starting alcohol or ester.[4][5]
Caption: Desired reaction pathway for the Crossed Claisen Condensation.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis. Each question is followed by an analysis of potential causes and actionable solutions grounded in chemical principles.
Q1: My final yield is very low, and analysis (TLC/LC-MS) shows a large amount of unreacted methyl 2,6-dimethoxybenzoate. What is the likely cause?
A1: Root Cause Analysis & Solutions
This issue almost always points to a problem with the generation or reactivity of the ethyl acetate enolate. The primary culprits are the base and the reaction conditions.
-
Cause 1: Insufficient or Inactive Base: The Claisen condensation requires at least one full equivalent of a strong base.[5] The final deprotonation of the β-keto ester product consumes the base to form a stable enolate, which drives the reaction equilibrium towards the product.[4] If the base is old, has been improperly stored (exposed to moisture), or used in sub-stoichiometric amounts, the reaction will not proceed to completion.
-
Solution: Use a fresh, unopened container of sodium ethoxide or titrate your base solution before use. Ensure you are using at least 1.0 molar equivalent relative to the limiting reagent (typically the benzoate ester).
-
-
Cause 2: Presence of Water: Water will protonate the ethyl acetate enolate, quenching the nucleophile. It can also react with the sodium ethoxide base, neutralizing it.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents (e.g., dry ethanol or THF).
-
-
Cause 3: Incorrect Base Choice: While sodium ethoxide is standard, using a base like sodium hydroxide is detrimental. Hydroxide will saponify (hydrolyze) the ester starting materials to their corresponding carboxylate salts, which are unreactive in the Claisen condensation.[3]
-
Solution: Always use an alkoxide base corresponding to the alcohol portion of the ester to avoid transesterification (e.g., sodium ethoxide for ethyl esters).[1]
-
Q2: I've isolated a significant by-product that my NMR analysis identifies as ethyl acetoacetate. How can I prevent its formation?
A2: Root Cause Analysis & Solutions
The formation of ethyl acetoacetate is a classic example of a competing side reaction: the self-condensation of ethyl acetate . This occurs when the ethyl acetate enolate attacks another molecule of neutral ethyl acetate instead of the desired methyl 2,6-dimethoxybenzoate.
-
Cause: Non-Optimal Reaction Conditions: If the concentration of ethyl acetate is too high relative to the benzoate ester, the probability of self-condensation increases.
-
Solution 1 (Procedural Optimization): The most effective strategy is to control the relative concentrations. Add the ethyl acetate slowly (e.g., via a syringe pump) to a solution containing the methyl 2,6-dimethoxybenzoate and the sodium ethoxide base in the reaction flask. This keeps the instantaneous concentration of the enolizable ester low, favoring the cross-condensation over self-condensation.
-
Solution 2 (Advanced Method): For particularly sensitive substrates, a directed Claisen condensation using a non-nucleophilic, kinetically controlled base like lithium diisopropylamide (LDA) can be employed.[1] In this approach, the ethyl acetate is fully converted to its lithium enolate at low temperature (e.g., -78 °C) before the methyl 2,6-dimethoxybenzoate is introduced.
-
Q3: My main isolated product is 2,6-dimethoxyacetophenone, not the β-keto ester I expected. What happened?
A3: Root Cause Analysis & Solutions
This result indicates that the desired product formed but subsequently underwent hydrolysis and decarboxylation . β-keto acids are notoriously unstable and readily lose CO₂ upon gentle heating.[6][7]
-
Cause: Harsh Workup Conditions: The acidic workup is the most likely stage for this by-product to form. If the reaction mixture is acidified too strongly or heated during or after acidification, the ethyl ester is hydrolyzed to the corresponding β-keto acid. This intermediate then rapidly decarboxylates to yield the ketone.[8]
-
Solution: Perform the acidic workup at low temperatures (e.g., in an ice bath, 0-5 °C). Use a mild acid (e.g., dilute HCl or saturated aq. NH₄Cl) and add it slowly until the mixture is just neutralized or slightly acidic (pH ~6-7). Do not allow the mixture to warm up. Proceed immediately with extraction into an organic solvent. Avoid heating the crude product until the β-keto ester has been purified.
-
Q4: My crude product contains 2,6-dimethoxybenzoic acid. Why?
A4: Root Cause Analysis & Solutions
The presence of 2,6-dimethoxybenzoic acid is a clear sign of ester hydrolysis of the starting material, methyl 2,6-dimethoxybenzoate.
-
Cause 1: Water Contamination: As mentioned in Q1, any moisture in the reaction will lead to base-mediated hydrolysis (saponification) of the ester.
-
Solution: Strictly adhere to anhydrous reaction conditions.
-
-
Cause 2: Prolonged or Hot Acidic Workup: While the focus in Q3 was on the product, the starting ester can also be hydrolyzed during an overly aggressive acidic workup.
-
Solution: Keep the workup conditions cold and brief, as described in A3. Extract the product promptly after neutralization.
-
Section 3: Visual Troubleshooting Workflow
Use this flowchart to diagnose potential issues based on the primary species observed in your crude reaction analysis.
Caption: Step-by-step diagnostic flowchart for by-product analysis.
Section 4: Summary of By-products and Preventative Measures
| By-product | Common Name | Potential Cause(s) | Recommended Preventative Action |
| C₆H₁₀O₃ | Ethyl acetoacetate | Self-condensation of ethyl acetate. | Slow addition of ethyl acetate to the base/benzoate mixture. |
| C₉H₁₀O₃ | 2,6-Dimethoxyacetophenone | Hydrolysis of the β-keto ester product followed by decarboxylation. | Perform acidic workup under cold conditions (0-5 °C) with mild acid; avoid heating. |
| C₉H₁₀O₄ | 2,6-Dimethoxybenzoic acid | Hydrolysis (saponification) of the methyl 2,6-dimethoxybenzoate starting material. | Ensure strict anhydrous conditions; perform a brief and cold acidic workup. |
| C₉H₁₀O₄ / C₂H₆O | Unreacted Starting Materials | Insufficient/inactive base; presence of water; incorrect base choice. | Use ≥1 equivalent of fresh, strong alkoxide base; use anhydrous solvents and dried glassware. |
Section 5: Benchmark Experimental Protocol
This protocol is a starting point and should be adapted based on laboratory-specific observations and equipment.
Objective: To synthesize this compound with minimal by-product formation.
Materials:
-
Methyl 2,6-dimethoxybenzoate
-
Ethyl acetate
-
Sodium ethoxide
-
Anhydrous Ethanol
-
1M Hydrochloric Acid (HCl)
-
Ethyl acetate (for extraction)
-
Brine (saturated aq. NaCl)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (or nitrogen inlet), and a dropping funnel.
-
Reagent Loading: Under an inert atmosphere (N₂ or Argon), charge the flask with sodium ethoxide (1.1 eq) and anhydrous ethanol. Stir to dissolve. Add methyl 2,6-dimethoxybenzoate (1.0 eq).
-
Slow Addition: Fill the dropping funnel with ethyl acetate (1.5 eq). Add the ethyl acetate dropwise to the stirred reaction mixture over 30-60 minutes. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, heat the mixture to a gentle reflux (approx. 60-70 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Cooling & Quenching: Once the reaction is complete, cool the flask to 0 °C in an ice-water bath.
-
Workup: Slowly and carefully add 1M HCl solution dropwise while maintaining the temperature below 10 °C, until the pH of the aqueous phase is ~6-7.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure at low temperature (<40 °C).
-
Purification: Purify the resulting crude oil or solid via flash column chromatography or recrystallization as appropriate.
References
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]
-
JoVE. Esters to β-Ketoesters: Claisen Condensation Mechanism. [Link]
-
Chemistry LibreTexts. 9.4: β-Ketoacids Decarboxylate. [Link]
-
Wikipedia. Claisen condensation. [Link]
-
NROChemistry. Claisen Condensation: Mechanism & Examples. [Link]
-
Chemistry Steps. Decarboxylation. [Link]
-
YouTube. Hydrolysis and Decarboxylation of ß-Keto Ester Example. [Link]
-
ResearchGate. Selective Cleavage and Decarboxylation of β-Keto Esters. [Link]
-
OpenOChem Learn. Claisen Condensation. [Link]
-
Organic Syntheses. ethyl 3,3-diethoxypropanoate. [Link]
-
Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]
Sources
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. Claisen Condensation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Claisen Condensation | OpenOChem Learn [learn.openochem.org]
- 4. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 8. youtube.com [youtube.com]
Challenges in the scale-up synthesis of Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate
Welcome to the technical support center for the synthesis of Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate. This guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up of this valuable β-keto ester intermediate. We will move beyond simple protocols to explore the underlying chemical principles, troubleshoot common challenges, and provide robust, field-tested solutions to ensure the integrity and success of your synthesis at scale.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound and what is the core mechanism?
The most direct and common route is a crossed Claisen condensation . This reaction involves the acylation of the enolate of ethyl acetate by a suitable 2,6-dimethoxybenzoyl derivative, typically an ester like methyl 2,6-dimethoxybenzoate.
The mechanism proceeds in several key steps[1][2]:
-
Enolate Formation: A strong base, such as sodium ethoxide or sodium hydride, deprotonates the α-carbon of ethyl acetate to form a nucleophilic enolate.
-
Nucleophilic Attack: The ethyl acetate enolate attacks the electrophilic carbonyl carbon of the 2,6-dimethoxybenzoate ester.
-
Tetrahedral Intermediate: A tetrahedral intermediate is formed.
-
Elimination: This intermediate collapses, eliminating an alkoxide (e.g., methoxide) to yield the crude β-keto ester.
-
Final Deprotonation: The resulting β-keto ester has a highly acidic proton on the methylene group between the two carbonyls (pKa ≈ 11)[3]. The alkoxide base present in the reaction mixture deprotonates this position. This final, essentially irreversible acid-base step is crucial as it drives the reaction equilibrium towards the product[1][4].
-
Acidic Workup: A final acidic quench is required to protonate the enolate and isolate the neutral β-keto ester product[5].
Q2: Why is the scale-up of this particular Claisen condensation challenging?
Scaling this reaction presents several challenges beyond typical laboratory synthesis:
-
Steric Hindrance: The two methoxy groups at the ortho positions of the benzoyl group create significant steric bulk. This can hinder the approach of the ethyl acetate enolate, potentially slowing the reaction rate and requiring more forcing conditions (e.g., higher temperatures or stronger bases) compared to unhindered substrates.
-
Heat Management: The Claisen condensation is exothermic, particularly during the initial enolate formation and the final acid-base reaction. On a large scale, inefficient heat dissipation can lead to temperature spikes, promoting side reactions and potential safety hazards.
-
Reagent Stoichiometry and Purity: The reaction requires a full stoichiometric equivalent of base, not a catalytic amount, because the base is consumed in the final deprotonation step[4][6]. Furthermore, all reagents and solvents must be scrupulously anhydrous, as any moisture will quench the strong base and the reactive enolate intermediate.
-
Product Instability: As a β-keto ester, the product is susceptible to hydrolysis and subsequent decarboxylation, especially under harsh acidic or basic conditions or at elevated temperatures during workup and purification[6][7][8].
Q3: What are the primary side reactions to monitor during scale-up?
The two most significant side reactions are:
-
Self-Condensation of Ethyl Acetate: If the concentration of the ethyl acetate enolate is too high before it can react with the primary ester, it can react with another molecule of ethyl acetate to form ethyl acetoacetate. This is a common issue in crossed Claisen condensations[6].
-
Hydrolysis and Decarboxylation: Presence of water during the reaction or, more commonly, during workup can hydrolyze the product ester to the corresponding β-keto acid. This acid is thermally unstable and readily loses CO₂ to form 1-(2,6-dimethoxyphenyl)ethan-1-one[6][7].
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses specific issues you may encounter during the synthesis.
Issue 1: Low or Stalled Reaction Conversion
Q: I've run the reaction for several hours, but TLC/LC-MS analysis shows a large amount of unreacted starting material. What's going wrong?
This is a common issue, often linked to inefficient enolate formation or slow reaction kinetics due to steric hindrance.
| Potential Cause | Explanation & Troubleshooting Steps |
| Insufficiently Strong or Degraded Base | The pKa of an ester's α-proton is around 25[6]. While sodium ethoxide (NaOEt) can work, a stronger base like sodium hydride (NaH) or lithium diisopropylamide (LDA) is often more effective, especially with sterically hindered substrates. Ensure the base has been stored properly and is not degraded. When using NaH, ensure the mineral oil is washed away with dry hexanes if necessary for accurate weighing and reactivity. |
| Presence of Protic Impurities | Water or residual ethanol in the solvents or on the glassware will neutralize the base and the enolate. Solution: Always use freshly distilled, anhydrous solvents (e.g., THF, toluene). Dry glassware in an oven ( >120 °C) for several hours and cool under an inert atmosphere (Nitrogen or Argon) before use. |
| Incorrect Base Stoichiometry | The reaction requires at least one full equivalent of base relative to the limiting reagent. This is because the final product is deprotonated, which drives the reaction to completion. Using a catalytic amount will result in poor yields[6]. It is often beneficial to use a slight excess (1.1-1.2 equivalents) of base. |
| Poor Mixing at Scale | In large reactors, inadequate agitation can create localized "hot spots" or areas of poor reagent distribution. This is especially problematic when using heterogeneous bases like NaH. Solution: Use a properly sized mechanical stirrer (not a magnetic stir bar) to ensure efficient mixing and maintain a uniform suspension. |
| Reaction Temperature is Too Low | While starting at a low temperature to control the initial exotherm is wise, the steric hindrance may require higher temperatures to drive the reaction forward. Solution: After the initial controlled addition, consider slowly warming the reaction mixture to 40-50 °C or even reflux, while carefully monitoring for side product formation. |
Issue 2: The Final Product is Contaminated with a Ketone Impurity
Q: My final product NMR shows signals corresponding to 1-(2,6-dimethoxyphenyl)ethan-1-one. How can I prevent this?
This indicates that your desired β-keto ester has undergone hydrolysis and decarboxylation. This is a classic instability pathway for this class of molecules[8].
| Potential Cause | Explanation & Troubleshooting Steps |
| Harsh Acidic Workup | Quenching the reaction with strong acid or at room temperature can promote hydrolysis. The resulting β-keto acid readily decarboxylates. Solution: Perform the acidic quench at low temperatures (0-5 °C). Add the acid (e.g., dilute HCl or saturated NH₄Cl solution) slowly to the chilled reaction mixture to control the exotherm. |
| Prolonged Exposure to Aqueous Conditions | Leaving the product in a biphasic mixture for too long during extraction can lead to hydrolysis at the interface. Solution: Perform extractions efficiently. After neutralization, separate the layers promptly. |
| High Temperatures During Purification | Attempting to purify the product by distillation at atmospheric pressure or even under insufficient vacuum will cause thermal decarboxylation. Solution: Purify the product using vacuum distillation at the lowest possible temperature. A short-path distillation apparatus is ideal. If the product is a solid or high-boiling oil, purification by column chromatography on silica gel using a non-polar eluent system is a milder alternative. |
Issue 3: Significant Formation of Ethyl Acetoacetate Detected
Q: I'm getting a significant amount of ethyl acetoacetate, which is complicating my purification. How do I improve selectivity?
This is caused by the self-condensation of ethyl acetate. The key is to control the reaction conditions to favor the desired crossed-condensation pathway.
| Potential Cause | Explanation & Troubleshooting Steps |
| Incorrect Order of Addition | Adding the base to a mixture of both esters allows the ethyl acetate to form an enolate and immediately find another molecule of ethyl acetate to react with. Solution: Employ a directed reaction sequence. Add the base to the 2,6-dimethoxybenzoate ester in your solvent first. Then, add the ethyl acetate slowly and controllably via a syringe pump or an addition funnel to this mixture. This ensures that any enolate formed has a much higher probability of reacting with the desired electrophile, which is present in high concentration. |
| Using a Non-Ideal Base | When using a base like LDA, which allows for near-quantitative enolate formation before the addition of the electrophile, this side reaction can be minimized. Solution: At low temperature (-78 °C), add the ethyl acetate to a solution of LDA to pre-form the enolate. Then, slowly add this enolate solution to the 2,6-dimethoxybenzoate ester[6]. This provides maximum control but adds operational complexity at scale. |
Visualizing the Process and Pitfalls
A clear understanding of the workflow and potential reaction pathways is critical for successful scale-up.
Caption: High-level experimental workflow for the scale-up synthesis.
Caption: Key reaction pathways: desired synthesis vs. major side reactions.
Experimental Protocol: Scale-Up Synthesis
This protocol is a general guideline for a ~1 mole scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Reagents & Equipment:
-
Methyl 2,6-dimethoxybenzoate (1 mole)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 mole)
-
Ethyl Acetate (1.5 moles)
-
Anhydrous Toluene or THF (2 L)
-
5 L jacketed reactor with overhead mechanical stirrer, thermocouple, nitrogen inlet, and addition funnel
-
Ice bath/chiller for temperature control
-
10% Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Preparation:
-
Wash the NaH dispersion (1.1 mole) with anhydrous hexanes three times to remove the mineral oil, decanting the hexanes carefully under a nitrogen atmosphere.
-
Ensure the reactor is clean, dry, and has been purged with nitrogen.
-
-
Reaction Setup:
-
Charge the reactor with the washed NaH and 1 L of anhydrous toluene.
-
Add the methyl 2,6-dimethoxybenzoate (1 mole) dissolved in 500 mL of anhydrous toluene to the reactor.
-
Cool the slurry to 0-5 °C using an ice bath or chiller.
-
-
Enolate Formation and Reaction:
-
Slowly add the ethyl acetate (1.5 moles) dropwise via the addition funnel over 1-2 hours. Maintain the internal temperature below 10 °C. Vigorous hydrogen evolution will be observed.
-
After the addition is complete, allow the mixture to stir at 0-10 °C for an additional 30 minutes.
-
Slowly warm the reaction mixture to 40-50 °C and hold for 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.
-
-
Workup:
-
Cool the reaction mixture back down to 0-5 °C.
-
CAUTION: EXOTHERMIC & H₂ GAS EVOLUTION. Very slowly and carefully quench the reaction by adding 10% HCl solution dropwise until the gas evolution ceases and the aqueous phase is acidic (pH ~2-3). Maintain the temperature below 15 °C throughout the quench.
-
Transfer the mixture to a large separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water (2 x 500 mL), saturated NaHCO₃ solution (1 x 500 mL), and finally brine (1 x 500 mL).
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the resulting crude oil by vacuum distillation to yield this compound as a clear oil or low-melting solid.
-
References
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters.
-
Tsuji, J. Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. PMC, NIH.
-
Alfa Chemistry. Dieckmann Condensation.
-
BenchChem. Technical Support Center: Decarboxylation of Substituted β-Keto Esters. (2025).
-
Tietze, L. F., et al. Ethyl 3,3-diethoxypropanoate. Organic Syntheses.
-
Grokipedia. Dieckmann condensation.
-
JoVE. Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. (2025).
-
Chemistry Steps. Decarboxylation.
-
OpenStax. 23.7 The Claisen Condensation Reaction. Organic Chemistry. (2023).
-
BYJU'S. Claisen Condensation Mechanism.
-
Wikipedia. Dieckmann condensation.
-
Doceri. Claisen Condensation of 2 eq. Ethyl Acetate to form a β-keto ester. (2014).
-
Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. (2020).
-
University of Babylon. The Claisen Condensation.
-
NROChemistry. Dieckmann Condensation.
-
BenchChem. How to minimize byproduct formation in beta-keto ester synthesis. (2025).
-
Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. (2024).
Sources
- 1. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. aklectures.com [aklectures.com]
- 8. Decarboxylation - Chemistry Steps [chemistrysteps.com]
Validation & Comparative
A Comparative Analysis of Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate: A Guide for Researchers
In the landscape of synthetic organic chemistry and drug discovery, β-keto esters stand as indispensable building blocks, prized for their versatile reactivity. Among these, Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate emerges as a compound of significant interest, primarily due to the unique electronic and steric attributes conferred by its ortho-disubstituted phenyl ring. This guide provides an in-depth comparative analysis of this molecule against structurally similar compounds, offering field-proven insights and experimental data to inform synthetic strategies and drug development endeavors.
Introduction to Substituted β-Keto Esters: The Significance of the Aryl Moiety
β-Keto esters are characterized by a ketone and an ester functional group separated by a methylene unit. This arrangement renders the α-protons acidic, facilitating the formation of a stabilized enolate, a potent nucleophile in a myriad of carbon-carbon bond-forming reactions.[1] The nature of the substituent on the aromatic ring of an aryl β-keto ester profoundly influences its chemical behavior. Electron-donating or withdrawing groups, as well as their position on the ring, modulate the electrophilicity of the carbonyl carbons and the acidity of the α-protons, thereby dictating the compound's reactivity profile.[2][3]
This compound, with its two methoxy groups in the ortho positions, presents a fascinating case study in steric hindrance and electronic effects. These methoxy groups are electron-donating by resonance and slightly electron-withdrawing by induction. However, their placement in the ortho positions introduces significant steric bulk around the benzoyl carbonyl group, which can dramatically alter its reactivity compared to its isomers or less substituted analogues.
Synthesis and Reactivity Profile of this compound
The synthesis of this compound can be approached through several established methods for β-keto ester formation, with the Claisen condensation and its variants being the most common.[1][4]
Synthetic Strategies: A Tale of Two Condensations
The choice of synthetic route is often dictated by the availability of starting materials and the desired scale of the reaction.
Method A: Claisen Condensation of a Substituted Acetophenone
This is a classical and widely applicable method for the synthesis of β-keto esters.[4] It involves the reaction of an ester with a ketone in the presence of a strong base. For the synthesis of the title compound, this would involve the condensation of 2,6-dimethoxyacetophenone with diethyl carbonate or ethyl chloroformate.
Causality Behind Experimental Choices: The selection of a strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) is critical to ensure complete deprotonation of the acetophenone to form the enolate, driving the reaction towards the product. The use of an excess of the ester component can also favor product formation.
Method B: Claisen-Schmidt Condensation followed by Reduction
An alternative approach involves the Claisen-Schmidt condensation of 2,6-dimethoxybenzaldehyde with ethyl acetoacetate, followed by a selective reduction.[5]
Causality Behind Experimental Choices: The Claisen-Schmidt condensation is typically base-catalyzed and is effective for creating α,β-unsaturated ketones. The subsequent reduction of the carbon-carbon double bond would need to be selective to avoid reduction of the keto or ester functionalities.
Caption: Synthetic pathways to this compound.
Spectroscopic and Physicochemical Properties
The structural features of this compound give rise to a distinct spectroscopic signature.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆O₅ | [5] |
| Molecular Weight | 252.26 g/mol | [5] |
| ¹H NMR (DMSO-d₆, δ) | 1.14 (t, -OCH₂CH₃), 3.75 (s, 2 × -OCH₃ and -CH₂-), 6.70–7.35 (aromatic protons) | [5] |
| ¹³C NMR (δ) | 195.95 (keto C=O), 166.82 (ester C=O), 156.98 (methoxy-substituted carbons) | [5] |
| IR (KBr, cm⁻¹) | 1743.65 (ester C=O), 1705.07 (keto C=O) | [5] |
Comparative Analysis with Structurally Similar Compounds
To understand the unique properties of this compound, a comparison with its structural isomers and the parent, unsubstituted compound is insightful. We will consider:
-
Ethyl benzoylacetate (unsubstituted)
-
Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate (para-substituted)
Comparative Synthesis and Yields
| Compound | Starting Acetophenone | Expected Relative Yield | Rationale |
| Ethyl benzoylacetate | Acetophenone | High | Unhindered, baseline reactivity. |
| Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate | 4-Methoxyacetophenone | High | The para-methoxy group is electron-donating, which can slightly decrease the acidity of the α-protons, but this effect is generally modest and good yields are expected.[6] |
| This compound | 2,6-Dimethoxyacetophenone | Moderate to Low | Significant steric hindrance from the two ortho-methoxy groups can impede the approach of the base for enolate formation and the subsequent nucleophilic attack.[7] |
Comparative Spectroscopic Data
The position of the methoxy substituents has a discernible effect on the NMR and IR spectra.
| Compound | Key ¹H NMR Signals (CDCl₃, δ) | Key IR Signals (cm⁻¹) |
| Ethyl benzoylacetate | ~3.9 (s, 2H, -CH₂-), ~7.4-8.0 (m, 5H, Ar-H)[8][9] | ~1740 (ester C=O), ~1685 (keto C=O)[10] |
| Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate | ~3.8 (s, 3H, -OCH₃), ~3.9 (s, 2H, -CH₂-), ~6.9 (d, 2H, Ar-H), ~7.9 (d, 2H, Ar-H)[11][12] | ~1735 (ester C=O), ~1675 (keto C=O) |
| This compound | ~3.75 (s, 6H, 2 × -OCH₃), ~3.9 (s, 2H, -CH₂-), ~6.6 (d, 2H, Ar-H), ~7.2 (t, 1H, Ar-H)[5] | 1743.65 (ester C=O), 1705.07 (keto C=O)[5] |
Analysis of Spectroscopic Data: The upfield shift of the aromatic protons in the 2,6-dimethoxy substituted compound is due to the electron-donating nature of the methoxy groups. The presence of two distinct carbonyl stretching frequencies in the IR spectra is characteristic of β-keto esters.
Comparative Reactivity: The Role of Steric and Electronic Effects
The reactivity of these compounds is a delicate interplay of steric hindrance and electronic effects.
Keto-Enol Tautomerism:
β-Keto esters exist in equilibrium between their keto and enol forms. The position of this equilibrium is influenced by the solvent and the substituents.[13] For ortho-substituted benzoylacetates, steric hindrance can force the benzoyl group out of planarity with the enol double bond, affecting the stability of the enol tautomer.[5]
Caption: Keto-enol tautomerism in β-keto esters.
Acidity of α-Protons and Alkylation Reactions:
The acidity of the α-protons determines the ease of enolate formation, which is the crucial step for alkylation reactions.
| Compound | Expected pKa of α-Protons | Expected Reactivity in Alkylation | Rationale |
| Ethyl benzoylacetate | ~10.7 | High | Baseline acidity and accessibility of the α-protons.[14] |
| Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate | Slightly higher than ethyl benzoylacetate | High | The electron-donating para-methoxy group slightly decreases acidity but does not sterically hinder the α-protons. |
| This compound | Potentially lower than ethyl benzoylacetate | Moderate to Low | The electron-withdrawing inductive effect of the ortho-methoxy groups may increase acidity, but the significant steric hindrance around the α-protons will likely hinder the approach of both the base and the electrophile, reducing the overall reaction rate.[7] |
Hydrolysis Reactions:
The rate of hydrolysis of the ester group is influenced by the electrophilicity of the ester carbonyl carbon.
| Compound | Expected Relative Rate of Hydrolysis | Rationale |
| Ethyl benzoylacetate | Moderate | Baseline reactivity. |
| Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate | Slower | The electron-donating para-methoxy group reduces the electrophilicity of the ester carbonyl, slowing down nucleophilic attack.[3] |
| This compound | Potentially Faster | The steric hindrance from the ortho-methoxy groups can force the ester group out of conjugation with the aromatic ring, which can increase the electrophilicity of the carbonyl carbon and thus accelerate hydrolysis.[15] |
Experimental Protocols
To ensure the reproducibility of comparative studies, detailed and consistent experimental protocols are essential.
Protocol 1: General Procedure for Claisen Condensation Synthesis of Ethyl 3-(Aryl)-3-oxopropanoates
Materials:
-
Substituted Acetophenone (1.0 eq.)
-
Diethyl carbonate (3.0 eq.)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq.)
-
Anhydrous Toluene
-
1 M HCl
-
Saturated NaCl solution
-
Anhydrous MgSO₄
-
Ethyl acetate
-
Hexane
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium hydride.
-
Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil, and then place the flask under a nitrogen atmosphere.
-
Add anhydrous toluene to the flask, followed by the dropwise addition of a solution of the substituted acetophenone and diethyl carbonate in anhydrous toluene at 0 °C.
-
After the addition is complete, the reaction mixture is heated to reflux and stirred for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the pH is acidic.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with saturated NaCl solution, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: General Procedure for Alkylation of Ethyl 3-(Aryl)-3-oxopropanoates
Materials:
-
Ethyl 3-(Aryl)-3-oxopropanoate (1.0 eq.)
-
Sodium ethoxide (1.1 eq.)
-
Alkyl halide (1.2 eq.)
-
Anhydrous Ethanol
-
Diethyl ether
-
Water
-
Saturated NaCl solution
-
Anhydrous MgSO₄
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous ethanol and sodium metal to prepare a fresh solution of sodium ethoxide.
-
To the sodium ethoxide solution, add the Ethyl 3-(Aryl)-3-oxopropanoate dropwise at room temperature.
-
Stir the mixture for 30 minutes to ensure complete enolate formation.
-
Add the alkyl halide dropwise and continue stirring at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Add water and diethyl ether to the residue. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Combine the organic layers, wash with saturated NaCl solution, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the product by column chromatography or distillation.
Caption: General workflow for the α-alkylation of a β-keto ester.
Conclusion
This comparative analysis underscores the profound impact of ortho-substitution on the properties and reactivity of this compound. The steric hindrance imposed by the two methoxy groups is a dominant factor, influencing its synthesis, spectroscopic characteristics, and reactivity in key transformations such as alkylation and hydrolysis. While this steric congestion can present synthetic challenges, it also offers opportunities for unique reactivity and selectivity. For researchers and drug development professionals, a thorough understanding of these structure-activity relationships is paramount for the rational design of synthetic routes and the development of novel molecular entities. The provided protocols and comparative data serve as a valuable resource for navigating the chemical landscape of substituted β-keto esters.
References
-
Zenodo. (2012). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Reaction Rates and Relative Reactivity. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ETHYL α-ACETYL-β-(2,3-DIMETHOXYPHENYL)PROPIONATE. Retrieved from [Link]
-
PubChem. (n.d.). Benzenepropanoic acid, 4-methoxy-beta-oxo-, ethyl ester. Retrieved from [Link]
-
ResearchGate. (2006). Claisen Condensation as a Facile Route to an α-Alkoxy-cinnamate: Synthesis of Ethyl (2 S )-2-Ethoxy-3-(4-hydroxyphenyl)propanoate. Retrieved from [Link]
-
JOCPR. (2012). The Influence of Nitro Group on Synthesis. Retrieved from [Link]
-
PubMed. (2018). Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). ETHYL 3-(4-METHOXYPHENYL)-3-OXOPROPANOATE. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]
- Google Patents. (2016). A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester.
-
ResearchGate. (n.d.). Claisen Condensation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]
-
PharmaXChange.info. (n.d.). pKa list for alpha-hydrogens of beta-diketone, beta-ketoester, beta-diesters. Retrieved from [Link]
-
ACS Publications. (1979). Acidity and tautomerism of .beta.-keto esters and amides in aqueous solution. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis and keto-enol tautomerism of ethyl 4-oxo-3,4-dihydro-1H-pyrano[3,4-b]quinoline-3-carboxylate. Retrieved from [Link]
-
ResearchGate. (2018). Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of ethyl benzoylacetate. Retrieved from [Link]
-
European Journal of Chemistry. (2011). Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate. Retrieved from [Link]
-
PMC. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Retrieved from [Link]
-
NIST WebBook. (n.d.). Ethyl benzoylacetate. Retrieved from [Link]
-
ResearchGate. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Retrieved from [Link]
-
BioPchem. (n.d.). Project 3 – Keto-Enol Chemical Equilibrium & Kinetics. Retrieved from [Link]
-
ResearchGate. (2021). Microwave-Assisted Claisen-Schmidt Condensation Reaction of Ethyl p-methoxycinnamate to Synthesize p-Methoxystyryl Ketone Derivatives and Evaluate Anti-inflammatory Activity of Synthetic Products. Retrieved from [Link]
-
YouTube. (2015, March 25). Beta Keto esters - Alkylating Ketones in NaOEt. Retrieved from [Link]
-
ResearchGate. (1970). Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 13.4. Reaction Rates and Relative Reactivity – Introduction to Organic Chemistry [saskoer.ca]
- 4. Claisen Condensation [organic-chemistry.org]
- 5. orgsyn.org [orgsyn.org]
- 6. jocpr.com [jocpr.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Ethyl benzoylacetate(94-02-0) 1H NMR spectrum [chemicalbook.com]
- 9. EP2202215A2 - Novel process for the synthesis of (E)-Stilbene derivatives which makes it possible to obtain resveratrol and piceatannol - Google Patents [patents.google.com]
- 10. Ethyl benzoylacetate [webbook.nist.gov]
- 11. Benzenepropanoic acid, 4-methoxy-beta-oxo-, ethyl ester | C12H14O4 | CID 76150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. ETHYL 3-(4-METHOXYPHENYL)-3-OXOPROPANOATE | CAS 2881-83-6 [matrix-fine-chemicals.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pharmaxchange.info [pharmaxchange.info]
- 15. Organic Syntheses Procedure [orgsyn.org]
A Researcher's Guide to Validating the Biological Target of Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate
A Comparative Guide to Modern Target Deconvolution Methodologies
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical, and often arduous, step in this process is the definitive identification and validation of the compound's biological target. Without a clear understanding of the molecular mechanism, advancing a compound through the development pipeline is a significant gamble. This guide provides an in-depth, comparative look at the experimental strategies required to deconvolute the biological target of a novel compound, using Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate as a representative case study.
Initial searches reveal limited public information on the specific biological target of this compound, making it an ideal candidate for illustrating a comprehensive target validation workflow from the ground up. This guide will not just list protocols but will delve into the causality behind experimental choices, emphasizing the creation of self-validating systems to ensure scientific rigor.
Section 1: The Foundational Strategy - A Multi-pronged Approach
Target validation is rarely a linear process. It requires the integration of multiple, orthogonal methods to build a cohesive and compelling body of evidence. A robust strategy begins with broad, unbiased approaches to generate a list of potential targets, followed by rigorous, focused techniques to confirm direct interaction and biological relevance.
The overall workflow can be conceptualized as a funnel, starting with a wide net to capture all possibilities and progressively narrowing down to a single, validated target.
A Comparative Guide to the Structure-Activity Relationship (SAR) of Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate Analogs in Drug Discovery
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate. We will explore the rationale behind specific molecular modifications, compare the resulting biological activities with supporting data, and provide detailed experimental protocols for key assays. This document is intended for researchers and professionals in the fields of medicinal chemistry and drug development.
Introduction: The Potential of the β-Keto Propanoate Scaffold
The this compound scaffold represents a privileged starting point in medicinal chemistry. Its β-keto ester functionality and substituted aromatic ring offer multiple points for chemical modification, enabling the exploration of a wide chemical space. The 2,6-dimethoxy substitution pattern on the phenyl ring is particularly noteworthy, as methoxy groups are known to play a significant role in modulating the biological activity of various compounds by influencing lipophilicity, metabolic stability, and ligand-protein binding interactions.[1][2] SAR studies are crucial for systematically optimizing this lead structure, transforming a modestly active compound into a potent and selective drug candidate. By correlating specific structural changes with their effects on biological activity, we can rationally design next-generation analogs with improved therapeutic profiles.
Rationale for Structural Modification
The core structure of this compound offers three primary regions for chemical derivatization. Understanding the purpose behind modifying each region is fundamental to a logical SAR exploration.
-
Region A (Aromatic Ring): The 2,6-dimethoxyphenyl group is a key determinant of the molecule's interaction with biological targets. Modifications here—such as altering the number, position, or nature of substituents (e.g., replacing methoxy with hydroxyl, halo, or other alkyl groups)—can profoundly impact electronic properties and steric fit within a target's binding pocket. This can enhance potency and selectivity.
-
Region B (β-Keto System): The 1,3-dicarbonyl moiety is a versatile chemical handle. It can be involved in hydrogen bonding and metal chelation. Modifications, such as cyclization to form heterocyclic rings (e.g., pyridines, pyrazoles), can introduce new interaction points and rigidify the structure, which often leads to increased activity.[3][4][5]
-
Region C (Ethyl Ester): The ester group primarily influences the molecule's physicochemical properties, such as solubility and cell permeability. Hydrolysis of the ester to a carboxylic acid or its conversion to various amides can alter these properties and introduce new hydrogen bonding capabilities, potentially improving pharmacokinetic profiles or target engagement.
Below is a diagram illustrating the key sites for analog development.
Caption: Key regions for modification on the this compound scaffold.
Synthesis and Biological Evaluation: A Comparative Analysis
Analogs of the lead compound have been synthesized and evaluated primarily for their anticancer and antimicrobial activities. The general synthetic approach often involves a Claisen condensation or related reaction between a substituted benzoyl derivative and an appropriate ethyl acetate source.
Anticancer Activity
The presence of methoxy groups on the phenyl ring is a recurring theme in the design of potent anticancer agents, particularly those targeting microtubule dynamics.[6] Analogs are frequently evaluated for their cytotoxic effects against various cancer cell lines.
Comparative Data: Cytotoxicity of Dimethoxyphenyl Analogs
| Compound ID | Structural Modification | Cancer Cell Line | IC₅₀ (µM) | Key SAR Insight | Reference |
| Parent Scaffold | This compound | (Hypothetical) | >50 | Baseline activity is low, requiring modification. | N/A |
| Analog 1 | Cyclized to 2-amino-3-cyano-6-(2,4-dimethoxyphenyl)-4-phenylpyridine | (Various) | ~5-15 | Cyclization into a rigid pyridine system significantly boosts potency. The 2,4-dimethoxy pattern is also effective. | [3] |
| Analog 2 | Modified to 2-Amino-6-(3,5-dimethoxyphenyl)-4H-chromene-3-carboxylate (CXL017) | (Various) | ~2-10 | The chromene scaffold with a 3,5-dimethoxy pattern shows strong activity and potential to overcome multidrug resistance. | [7] |
| Analog 3 | N-phenyl triazinone derivative with a trimethoxyphenyl group | HepG2 | 1.38 | Incorporation of a triazinone ring and a third methoxy group leads to potent activity against liver cancer cells. | [6] |
| Analog 4 | Monophenyl curcumin analog with 2,4-dimethoxyphenyl group | LNCaP, PC-3 | ~5-20 | Demonstrates that the dimethoxyphenyl moiety is effective in different structural backbones for anti-prostate cancer activity. | [8] |
From this data, a clear trend emerges: rigidification of the β-keto ester backbone into heterocyclic systems (pyridines, chromenes, triazinones) is a highly effective strategy for enhancing anticancer potency. Furthermore, the dimethoxy or trimethoxy substitution pattern on the phenyl ring is consistently associated with significant cytotoxic activity.[3][6][7] The N-phenyl triazinone derivative (Analog 3) was found to be the most potent in its class against the HepG2 liver cancer cell line, inducing cell cycle arrest at the G2/M phase.[6]
Antimicrobial Activity
The development of new antimicrobial agents is a global health priority.[9] The dimethoxyphenyl scaffold has also been explored in this context. Modifications are designed to enhance bacterial cell wall penetration and interaction with specific microbial targets.
Comparative Data: Antimicrobial Activity of Related Analogs
| Compound ID | Structural Modification | Target Organism | MIC (µg/mL) | Key SAR Insight | Reference |
| Analog 5 | (E) 2-Cyano-3-(3',4'-dimethoxyphenyl)-2-propenoylamide | S. aureus, E. coli | 16-64 | The propenoylamide structure with a 3,4-dimethoxy pattern shows moderate broad-spectrum activity. | [10] |
| Analog 6 | Difuro[3,2-c:3′,2′-g]chromene core | Various bacteria | 8-32 | Fusing additional heterocyclic rings can confer potent antimicrobial properties. | [11] |
| Analog 7 | Disulfide analog with N,N-dimethyl dithiocarbamate | S. aureus (MRSA) | ~2-8 | Although structurally distinct, this shows that combining lipophilic groups with functionalities that can undergo thiol-disulfide exchange is effective against resistant bacteria. | [12] |
The SAR for antimicrobial activity suggests that planarity and the ability to participate in specific interactions within bacterial enzymes or membranes are key. For instance, the conversion of the propanoate chain into a propenoylamide (Analog 5) introduces a Michael acceptor site and enhances rigidity, contributing to its activity.[10] The highly fused heterocyclic system of Analog 6 demonstrates that extensive ring systems can lead to potent antimicrobial effects.[11]
Key Experimental Protocols
To ensure the trustworthiness and reproducibility of SAR data, standardized assays are essential. Below are step-by-step protocols for the primary assays used to evaluate the analogs discussed.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This protocol assesses a compound's ability to inhibit cancer cell proliferation.
-
Cell Seeding: Plate cancer cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test analogs in culture medium. Add 100 µL of each concentration to the appropriate wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible bacterial growth.
-
Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare a two-fold serial dilution of the test analogs in a 96-well microtiter plate using MHB.
-
Inoculation: Add the prepared bacterial inoculum to each well, bringing the final volume to 200 µL. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
The following workflow diagram illustrates the general process of an SAR study.
Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.
Conclusion and Future Directions
The SAR studies of this compound analogs reveal several critical insights for drug development.
-
Anticancer Activity: The dimethoxy- or trimethoxyphenyl moiety is a strong determinant of activity. Rigidifying the core structure by forming heterocyclic systems like pyridines, chromenes, or triazinones is a highly successful strategy for achieving potent cytotoxicity.[3][6][7] Future work should focus on optimizing the substituents on these heterocyclic rings to further enhance potency and improve drug-like properties.
-
Antimicrobial Activity: While less explored, the scaffold shows promise. SAR suggests that modifications increasing planarity and introducing specific interaction points (e.g., hydrogen bond donors/acceptors, Michael acceptors) can impart significant antibacterial effects.[10][11]
References
-
Borges, F., Roleira, F., Milhazes, N., Santana, L., & Uriarte, E. (2005). Simple Coumarins and Analogues in Medicinal Chemistry: Occurrence, Synthesis and Biological Activity. Current Medicinal Chemistry. [Link]
-
Al-Warhi, T., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules. [Link]
-
Mutalib, M. A., et al. (2023). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Pharmaceuticals. [Link]
-
Singh, P., & Kumar, A. (2016). Improved Synthesis and Crystallographic Analysis of (E)-Ethyl 2-(Hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate and erythro-N-Acetyl-b-(4-methoxyphenyl)serine Ethyl Ester. Journal of Chemical Crystallography. [Link]
-
Piras, M., et al. (2022). Heteroaryl-Ethylenes as New Lead Compounds in the Fight against High Priority Bacterial Strains. Antibiotics. [Link]
-
Nabavi, S. F., et al. (2012). Biological activities of ethyl acetate extract of different parts of Hyssopus angustifolius. Pharmaceutical Biology. [Link]
-
Li, L., et al. (2018). Structure-Activity Relationship (SAR) Study of Ethyl 2-Amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017) and the Potential of the Lead against Multidrug Resistance in Cancer Treatment. Journal of Medicinal Chemistry. [Link]
-
Ahmad, I., et al. (2022). Elemental Analysis, Phytochemical Screening and Evaluation of Antioxidant, Antibacterial and Anticancer Activity of Pleurotus ostreatus through In Vitro and In Silico Approaches. Molecules. [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports. [Link]
-
El-Gaby, M. S. A., et al. (2002). Antibacterial Activities of New (E) 2-Cyano-3-(3',4'-dimethoxyphenyl)-2-propenoylamide Derivatives. Journal of the Chinese Chemical Society. [Link]
-
Behalo, M. S., & Aly, A. A. (2011). Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate. European Journal of Chemistry. [Link]
-
Gomha, S. M., et al. (2019). Synthesis, Characterization and Antimicrobial and Anticancer Evaluations of Some Novel Heteroannulated Difuro[3,2-c:3′,2′-g]Chromenes. Molecules. [Link]
-
Behalo, M. S., & Aly, A. A. (2011). Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate. ResearchGate. [Link]
-
Ohtsu, H., et al. (2002). Antitumor Agents 250. Design and Synthesis of New Curcumin Analogs as Potential Anti-Prostate Cancer Agents. Journal of Medicinal Chemistry. [Link]
-
PubChem. (n.d.). Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate. PubChem. [Link]
-
Zhang, W., et al. (2024). Cyclic peroxides and analogs: Antibacterial, antimalarial, and cytotoxic marine products from Xisha sponge Diacarnus sp. Phytochemistry. [Link]
-
PubChem. (n.d.). Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate. PubChem. [Link]
-
Mutalib, M. A., et al. (2023). Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. ResearchGate. [Link]
-
Frazier, K. R., et al. (2022). Pharmacological evaluation of disulfiram analogs as antimicrobial agents and their application as inhibitors of fosB-mediated fosfomycin resistance. The Journal of Antibiotics. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate | European Journal of Chemistry [eurjchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationship (SAR) Study of Ethyl 2-Amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017) and the Potential of the Lead against Multidrug Resistance in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumor Agents 250. Design and Synthesis of New Curcumin Analogs as Potential Anti-Prostate Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heteroaryl-Ethylenes as New Lead Compounds in the Fight against High Priority Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Characterization and Antimicrobial and Anticancer Evaluations of Some Novel Heteroannulated Difuro[3,2-c:3′,2′-g]Chromenes [mdpi.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Experimental Cross-Validation of Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate
This guide provides a comprehensive analysis and cross-validation of the experimental data for Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate, a β-keto ester of significant interest in organic synthesis and potential pharmaceutical development.[1] We will delve into its synthesis, spectroscopic characterization, and physical properties, while also drawing comparisons with structurally related analogs to provide a broader context for its utility and behavior. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their work.
Introduction to this compound
This compound belongs to the class of β-keto esters, which are valuable intermediates in the synthesis of more complex molecules.[1][2][3][4][5] The presence of the 2,6-dimethoxyphenyl group can significantly influence its reactivity and potential biological activity.[1] This guide aims to consolidate the available experimental data for this compound and provide a framework for its practical application and further investigation.
Molecular Structure and Properties:
Synthesis and Reaction Chemistry
This compound is primarily used as an intermediate in organic synthesis.[1] Its structure allows for a variety of chemical transformations, including oxidation, reduction, and substitution reactions.[1]
-
Oxidation: The keto group can be oxidized to carboxylic acids using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).[1]
-
Reduction: The keto group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1]
-
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.[1]
A general and efficient method for the synthesis of β-keto esters involves the reaction of 2,2,6-trimethyl-4H-1,3-dioxin-4-one with alcohols in the presence of a catalyst like sodium acetate.[3] While a specific synthesis for the title compound is not detailed in the provided results, a plausible approach would be the Claisen condensation of ethyl acetate with methyl 2,6-dimethoxybenzoate.
Experimental Data and Spectroscopic Analysis
The following sections detail the expected experimental data for this compound based on available information and comparison with analogs.
| Property | Value | Source |
| Boiling Point | 348.0±27.0 °C (Predicted) | [6] |
| Density | 1.136±0.06 g/cm³ (Predicted) | [6] |
Spectroscopic analysis is crucial for confirming the structure and purity of a synthesized compound.
Infrared (IR) Spectroscopy:
The IR spectrum provides information about the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Reference |
| Ester C=O | 1743.65 | [1] |
| Keto C=O | 1705.07 | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. The data below is based on reported values for the title compound and analysis of related structures.[1]
¹H NMR (Proton NMR)
The ¹H NMR spectrum in DMSO-d₆ is expected to show the following signals:[1]
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 1.14 | triplet | 3H | -OCH₂CH ₃ |
| 3.75 | singlet | 8H | 2 × -OCH ₃ and -CH ₂- |
| 6.70–7.35 | multiplet | 3H | Aromatic protons |
¹³C NMR (Carbon NMR)
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Chemical Shift (δ ppm) | Assignment | Reference |
| 195.95 | Keto Carbonyl (C=O) | [1] |
| 166.82 | Ester Carbonyl (C=O) | [1] |
| 156.98 | Methoxy-substituted Aromatic Carbons | [1] |
| 60-70 (est.) | -OC H₂CH₃ | |
| 55-60 (est.) | -OC H₃ | |
| 40-50 (est.) | -C H₂- | |
| 14.0 (est.) | -OCH₂C H₃ |
Mass Spectrometry (MS):
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The expected molecular ion peak [M]⁺ would be at m/z = 252.26.
Comparison with Structurally Related Analogs
To provide a comprehensive understanding, it is useful to compare the properties of this compound with those of its structural isomers and other related β-keto esters.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Differentiating Features |
| This compound | C₁₃H₁₆O₅ | 252.26 | 2,6-dimethoxy substitution pattern.[1][6] |
| Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate | C₁₃H₁₆O₅ | 252.26 | 3,5-dimethoxy substitution pattern.[7] |
| Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate | C₁₂H₁₄O₄ | 222.24 | Single methoxy group at the 3-position.[8][9] |
| Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate | C₁₂H₁₄O₄ | 222.24 | Single methoxy group at the 4-position.[10] |
The position of the methoxy groups on the phenyl ring will subtly influence the spectroscopic data, particularly the chemical shifts and splitting patterns in the aromatic region of the ¹H NMR spectrum, as well as the chemical shifts of the aromatic carbons in the ¹³C NMR spectrum.
Experimental Protocols
This section outlines standardized protocols for the synthesis and characterization of β-keto esters, which can be adapted for this compound.
A common method for synthesizing β-keto esters involves the acylation of an enol ether followed by a haloform reaction.[11]
Workflow for Synthesis of β-Keto Esters:
Caption: General workflow for the synthesis of β-keto esters.
Step-by-Step Protocol:
-
Acylation: React the appropriate enol ether with an acyl chloride. For instance, ethyl vinyl ether can be reacted with trichloroacetyl chloride.[11]
-
Haloform Reaction: The intermediate from the acylation step undergoes a haloform reaction to yield the desired β-keto ester.[11]
-
Purification: The crude product is then purified, typically by distillation under reduced pressure.[11]
Workflow for Spectroscopic Analysis:
Caption: Workflow for the spectroscopic characterization of the target compound.
Detailed Procedures:
-
NMR Spectroscopy: Dissolve a small sample of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a reference standard like tetramethylsilane (TMS).[12] Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
IR Spectroscopy: Obtain the IR spectrum of the neat compound (if liquid) or as a KBr pellet (if solid) using an FT-IR spectrometer.[1]
-
Mass Spectrometry: Analyze the compound using a mass spectrometer, typically with electron ionization (EI), to determine the molecular weight and fragmentation pattern.[13][14]
Conclusion
This guide has provided a detailed cross-validation of the experimental data for this compound. By consolidating available spectroscopic and physical data, and comparing it with structurally related compounds, we have established a robust profile for this important synthetic intermediate. The outlined experimental workflows offer a practical foundation for its synthesis and characterization in a laboratory setting. Further research into the biological activities of this compound and its derivatives is warranted, given the known pharmacological potential of related structures.[1]
References
- Ethyl 3-(2,6-dimethoxyphenyl)
- ethyl 3-(2,6-dimethoxyphenyl)
- ethyl 3,3-diethoxypropanoate - Organic Syntheses Procedure. (URL: )
-
Improved Synthesis and Crystallographic Analysis of (E)-Ethyl 2-(Hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate and erythro-N-Acetyl-b-(4-methoxyphenyl)serine Ethyl Ester - ResearchGate. (URL: [Link])
-
(PDF) 4-[(1E)-3-(Substituted-phenyl)-3-oxoprop-1-en-1-yl]benzenesulfonamide: Design, computational, synthesis, characterization and antibacterial assessment - ResearchGate. (URL: [Link])
- Tables For Organic Structure Analysis. (URL: )
-
Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate | C12H14O4 | CID 2759696 - PubChem. (URL: [Link])
-
Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PubMed Central. (URL: [Link])
-
ChemInform Abstract: Synthetic Studies with 3-Oxo-N-[4-(3-oxo-3-phenylpropionylamino)-phenyl]-3-phenylpropionamide. - ResearchGate. (URL: [Link])
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (URL: [Link])
-
ethyl 3-phenylpropanoate - 2021-28-5, C11H14O2, density, melting point, boiling point, structural formula, synthesis. (URL: [Link])
-
synthesis of 2-(substituted phenyl)-3-[5-(2-oxo-2h-chromen-3-yl)-1,3,4-oxadiazol- 2-yl]-1,3-thiazolidin-4-ones with antimicrobial activity - ResearchGate. (URL: [Link])
-
Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides. (URL: [Link])
-
NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (URL: [Link])
-
VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry. (URL: [Link])
-
Synthesis and Spectral Properties of 1-Substituted Phenyl-3-(p-methoxycarbonyl)phenyl-5-phenylformazans | Request PDF - ResearchGate. (URL: [Link])
-
Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate | European Journal of Chemistry. (URL: [Link])
-
ETHYL 3-(4-METHOXYPHENYL)-3-OXOPROPANOATE | CAS 2881-83-6 - Matrix Fine Chemicals. (URL: [Link])
-
ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate - ChemSynthesis. (URL: [Link])
-
Methods for the preparation of β-keto esters - ResearchGate. (URL: [Link])
-
Stereoselective Bioreduction of α-diazo-β-keto Esters - MDPI. (URL: [Link])
- US6642035B2 - Synthesis of B-keto esters - Google P
-
Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5- methyloxazolo[5,4-c]isoxazole Derivatives | Asian Journal of Chemical Sciences. (URL: [Link])
-
Ethyl 2,4,6-trimethoxycinnamate - the NIST WebBook. (URL: [Link])
-
(PDF) Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis - ResearchGate. (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. US6642035B2 - Synthesis of B-keto esters - Google Patents [patents.google.com]
- 6. This compound CAS#: 125732-13-0 [m.chemicalbook.com]
- 7. 97025-16-6|Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate|BLD Pharm [bldpharm.com]
- 8. Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate | C12H14O4 | CID 2759696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate | 27834-99-7 [sigmaaldrich.com]
- 10. ETHYL 3-(4-METHOXYPHENYL)-3-OXOPROPANOATE | CAS 2881-83-6 [matrix-fine-chemicals.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. researchgate.net [researchgate.net]
- 14. Ethyl 2,4,6-trimethoxycinnamate [webbook.nist.gov]
A Comparative Performance Analysis of Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate for Researchers and Drug Development Professionals
Introduction: The Role of β-Keto Esters in Modern Synthesis
β-Keto esters are foundational building blocks in organic synthesis, prized for their versatile reactivity. Their structure, featuring a ketone and an ester functionality separated by a methylene group, imparts a unique chemical character. The acidity of the α-hydrogens and the propensity for keto-enol tautomerism make them potent nucleophiles in a variety of carbon-carbon bond-forming reactions, including alkylations, acylations, and condensation reactions.[1][2] These transformations are central to the construction of a vast array of complex molecules, from pharmaceuticals to agrochemicals.
This guide focuses on Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate, a β-keto ester distinguished by a sterically encumbered aromatic substituent. We will benchmark its performance against Ethyl Acetoacetate, the archetypal β-keto ester, to provide a clear understanding of its unique properties and potential applications.
The Standards for Comparison: this compound and Ethyl Acetoacetate
This compound (CAS No: 125732-13-0) is an aromatic β-keto ester with a molecular weight of 252.26 g/mol and a predicted boiling point of 348.0±27.0 °C.[3] Its key structural feature is the 2,6-dimethoxyphenyl group, which introduces significant steric hindrance around the benzoyl carbonyl group. This steric bulk, coupled with the electronic effects of the methoxy groups, is anticipated to modulate its reactivity in comparison to simpler β-keto esters.
Ethyl Acetoacetate (CAS No: 141-97-9), with a molecular weight of 130.14 g/mol , serves as our benchmark standard. It is one of the most well-studied and widely utilized β-keto esters in organic synthesis.[1] Its reactivity profile is well-documented, making it an ideal reference for evaluating the performance of more complex analogues like this compound.
Comparative Analysis of Physicochemical Properties
The reactivity of a β-keto ester is intrinsically linked to the acidity of its α-protons (pKa) and its keto-enol tautomerism.
| Property | This compound | Ethyl Acetoacetate | Rationale for Differences |
| pKa of α-hydrogens (in DMSO) | Predicted to be higher (less acidic) than Ethyl Acetoacetate. | ~14.2[4] | The electron-donating resonance effect of the two methoxy groups on the phenyl ring can slightly destabilize the negative charge of the enolate, making the α-protons less acidic. |
| Enol Content | Predicted to be lower than Ethyl Acetoacetate. | ~7.2-10% in the liquid state[5][6] | Steric hindrance from the ortho-methoxy groups can disrupt the planarity required for efficient conjugation in the enol form, thus favoring the keto tautomer. |
Performance in Key Synthetic Transformations
The true measure of a building block's utility lies in its performance in key chemical reactions. Here, we compare the expected and documented performance of this compound and Ethyl Acetoacetate in several fundamental transformations.
Synthesis via Claisen Condensation
The Claisen condensation is a classic method for the synthesis of β-keto esters.[7] It involves the base-promoted condensation of two ester molecules. The synthesis of this compound would typically involve a crossed Claisen condensation between ethyl 2,6-dimethoxybenzoate and ethyl acetate.
Standard Comparison (Ethyl Acetoacetate): The self-condensation of ethyl acetate using sodium ethoxide as a base is a well-established, high-yielding reaction.
Alkylation Reactions
The alkylation of the α-carbon is a cornerstone of β-keto ester chemistry.[1] This reaction proceeds via the formation of a resonance-stabilized enolate, which then acts as a nucleophile.
Expected Performance of this compound:
-
Enolate Formation: Due to the predicted higher pKa, a stronger base may be required to achieve complete deprotonation compared to ethyl acetoacetate.
-
Nucleophilic Attack: The steric bulk of the 2,6-dimethoxyphenyl group may hinder the approach of the enolate to the alkyl halide, potentially leading to slower reaction rates and lower yields, especially with bulky electrophiles.
Standard Protocol for Alkylation of Ethyl Acetoacetate: A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol. Ethyl acetoacetate is added dropwise to the cooled solution to form the sodium enolate. The alkyl halide is then added, and the mixture is heated to reflux.[9]
Application in Heterocycle Synthesis: A Case Study in the Hantzsch Pyridine Synthesis
The Hantzsch pyridine synthesis is a multi-component reaction that provides access to dihydropyridines and pyridines, which are important scaffolds in medicinal chemistry.[2][10][11] This reaction typically involves an aldehyde, ammonia, and two equivalents of a β-keto ester.
Utility of this compound: The use of this compound in the Hantzsch synthesis would lead to the formation of a pyridine ring flanked by two 2,6-dimethoxyphenyl substituents. The steric hindrance of these groups could influence the planarity and, consequently, the biological activity of the resulting molecule. While specific examples of using this compound in the Hantzsch synthesis are not prevalent in the literature, the general methodology is well-established.[12]
Standard Protocol for Hantzsch Pyridine Synthesis with Ethyl Acetoacetate: A mixture of an aldehyde, ethyl acetoacetate (2 equivalents), and ammonium acetate in ethanol is refluxed. The resulting dihydropyridine can be isolated or oxidized in situ to the corresponding pyridine.[12]
Experimental Workflow: Hantzsch Pyridine Synthesis
Data Presentation and Analysis
To provide a clear comparison, the following table summarizes the key performance indicators for this compound and Ethyl Acetoacetate.
| Performance Metric | This compound (Predicted/Inferred) | Ethyl Acetoacetate (Established) | Key Influencing Factors |
| Synthesis Yield (Claisen) | Lower | High | Steric hindrance from ortho-dimethoxy groups.[8] |
| α-Proton Acidity (pKa) | Higher (less acidic) | Lower (more acidic)[4] | Electron-donating effect of methoxy groups. |
| Reactivity in Alkylation | Slower reaction rates, potentially lower yields | High reactivity and yields | Steric hindrance at the α-position and around the carbonyl. |
| Utility in Heterocycle Synthesis | Potentially useful for introducing sterically demanding groups | Widely used with predictable outcomes[2][10] | The bulky substituent can be a design element for modulating biological activity. |
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation
The Knoevenagel condensation is a reaction between an active methylene compound (like a β-keto ester) and a carbonyl compound, typically an aldehyde or ketone.[13]
-
Reactant Preparation: In a round-bottom flask, dissolve the aldehyde (1.0 eq) and the β-keto ester (this compound or Ethyl Acetoacetate) (1.0 eq) in a suitable solvent (e.g., ethanol or toluene).
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Visualization of Knoevenagel Condensation Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Catalytic asymmetric synthesis of sterically hindered tertiary α-aryl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantioselective construction of sterically hindered tertiary α-aryl ketones: a catalytic asymmetric synthesis of isoflavanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 11. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Reproducibility in Focus: A Comparative Guide to the Synthesis and Assay of Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the reproducibility of synthetic procedures and analytical methodologies is paramount. Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate, a β-keto ester of significant interest as a versatile intermediate in the synthesis of bioactive molecules, serves as an excellent case study for examining the intricacies of achieving reliable and repeatable experimental outcomes. This guide provides an in-depth comparison of synthetic routes and analytical assays for this compound, grounded in established chemical principles and supported by experimental data, to empower researchers in their pursuit of robust and dependable scientific results.
Part 1: Synthesis of this compound: A Comparative Overview
The synthesis of β-keto esters such as this compound is most classically achieved through the Claisen condensation . This carbon-carbon bond-forming reaction involves the base-catalyzed reaction between an ester and a ketone or between two esters.[1][2] For the target molecule, a crossed Claisen condensation between 2',6'-dimethoxyacetophenone and an acylating agent like diethyl carbonate is the most logical and widely applicable approach.
Reaction Mechanism: The Claisen Condensation
The generally accepted mechanism for the Claisen condensation proceeds through the following key steps:
-
Enolate Formation: A strong base, such as sodium hydride or sodium ethoxide, abstracts an α-proton from the ketone (2',6'-dimethoxyacetophenone) to form a resonance-stabilized enolate. The choice of a non-nucleophilic, strong base is crucial to prevent side reactions with the ester.
-
Nucleophilic Attack: The enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (diethyl carbonate).
-
Elimination: The resulting tetrahedral intermediate collapses, eliminating an ethoxide leaving group to form the desired β-keto ester.
-
Deprotonation (Driving Force): The newly formed β-keto ester has acidic α-protons (pKa ≈ 11-13) and is deprotonated by the ethoxide generated in the previous step. This irreversible deprotonation of the product drives the reaction to completion.
-
Protonation: A final acidic workup is required to protonate the enolate of the β-keto ester and isolate the neutral product.
Diagram of the Claisen Condensation Workflow
Caption: A generalized workflow for the synthesis and purification of this compound via Claisen condensation.
Reproducible Synthesis Protocol
Materials:
-
2',6'-Dimethoxyacetophenone
-
Diethyl carbonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous Toluene
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes. Add anhydrous toluene to the flask.
-
Reaction Initiation: Dissolve 2',6'-dimethoxyacetophenone (1.0 equivalent) and diethyl carbonate (2.0 equivalents) in anhydrous THF. Add this solution dropwise to the stirred suspension of sodium hydride in toluene at room temperature.
-
Reaction Progression: After the initial effervescence subsides, heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of dilute hydrochloric acid until the solution is acidic (pH ~5-6).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield pure this compound.
Part 2: A Comparative Guide to Assay Methodologies
Once synthesized, the identity, purity, and quantity of this compound must be reliably determined. The two most powerful and commonly employed techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Qualitative and Quantitative Analysis by NMR Spectroscopy
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming its identity.
-
¹H NMR: The proton NMR spectrum will provide characteristic signals for the aromatic protons, the methoxy groups, the methylene protons adjacent to the carbonyl groups, and the ethyl ester group.
-
¹³C NMR: The carbon NMR spectrum will show distinct resonances for the carbonyl carbons (ketone and ester), the aromatic carbons (with and without methoxy substitution), the methylene carbon, and the carbons of the ethyl group.
Beyond structural confirmation, Quantitative NMR (qNMR) has emerged as a primary analytical method for determining the purity of compounds with high accuracy and precision.[2][3][4]
Workflow for qNMR Purity Assay
Sources
Comparison of different synthetic routes for Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate is a valuable β-keto ester intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. The strategic placement of the two methoxy groups on the phenyl ring introduces significant steric hindrance, which can present unique challenges and opportunities in its synthesis. This guide provides an in-depth comparison of two primary synthetic routes to this target molecule: the Claisen condensation and the acylation of a pre-formed enolate. By examining the mechanistic underpinnings and providing detailed experimental protocols, this document aims to equip researchers with the necessary insights to select the most appropriate synthetic strategy for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Claisen Condensation | Route 2: Acylation of Pre-formed Enolate |
| Starting Materials | 2,6-Dimethoxyacetophenone, Diethyl Carbonate | 2,6-Dimethoxybenzoyl Chloride, Ethyl Acetate |
| Key Reagents | Strong base (e.g., NaH, NaOEt) | Strong, non-nucleophilic base (e.g., LDA, LiHMDS) |
| Number of Steps | 1 (one-pot) | 1 (one-pot) |
| Typical Yield | Moderate | Moderate to High |
| Key Advantages | Utilizes commercially available starting materials. | Potentially higher yields and cleaner reaction due to pre-formation of the enolate. |
| Key Disadvantages | Steric hindrance can impede the reaction, potentially leading to lower yields. Requires a strong base. | Requires anhydrous and inert conditions due to the use of pyrophoric and moisture-sensitive reagents. |
Synthetic Route 1: Claisen Condensation of 2,6-Dimethoxyacetophenone with Diethyl Carbonate
The Claisen condensation is a classic carbon-carbon bond-forming reaction that involves the condensation of an ester with another carbonyl compound in the presence of a strong base.[1][2] In this route, the enolate of 2,6-dimethoxyacetophenone is generated in situ and subsequently acylated by diethyl carbonate.
Mechanistic Rationale
The reaction is initiated by the deprotonation of the α-carbon of 2,6-dimethoxyacetophenone by a strong base, such as sodium hydride, to form a resonance-stabilized enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of diethyl carbonate. The resulting tetrahedral intermediate collapses, expelling an ethoxide ion to yield the desired β-keto ester. The steric hindrance from the two ortho-methoxy groups on the acetophenone can make the α-proton less accessible and may require more forcing reaction conditions or a stronger base to facilitate enolate formation.[2]
Caption: Claisen Condensation Pathway.
Experimental Protocol
Materials:
-
2',6'-Dimethoxyacetophenone[3]
-
Diethyl Carbonate
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Ethanol
-
1 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend sodium hydride (1.2 equivalents) in anhydrous THF.
-
To the stirred suspension, add a solution of 2',6'-dimethoxyacetophenone (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours to ensure complete enolate formation.
-
Cool the reaction mixture to room temperature and add diethyl carbonate (1.5 equivalents) dropwise.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench with a few drops of anhydrous ethanol, followed by the slow addition of water.
-
Acidify the aqueous layer with 1 M HCl to a pH of ~4-5 and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Synthetic Route 2: Acylation of Pre-formed Ethyl Acetate Enolate with 2,6-Dimethoxybenzoyl Chloride
This alternative approach involves the generation of a lithium enolate of ethyl acetate, which is then acylated with the sterically hindered 2,6-dimethoxybenzoyl chloride.[4] This method offers the potential for a cleaner reaction and higher yields by separating the enolate formation and acylation steps.
Mechanistic Rationale
The reaction begins with the deprotonation of ethyl acetate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature to form the lithium enolate of ethyl acetate. This pre-formed enolate then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 2,6-dimethoxybenzoyl chloride. The steric hindrance of the acyl chloride is a significant factor, but the high reactivity of the lithium enolate can overcome this barrier. The reaction proceeds through a tetrahedral intermediate which then collapses, eliminating the chloride ion to furnish the target β-keto ester. The use of a non-nucleophilic base is crucial to avoid competitive addition to the ethyl acetate carbonyl.
Caption: Acylation of Pre-formed Enolate Pathway.
Experimental Protocol
Materials:
-
Ethyl Acetate
-
Diisopropylamine
-
n-Butyllithium (in hexanes)
-
2,6-Dimethoxybenzoyl Chloride[4]
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated Aqueous Ammonium Chloride Solution
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware for anhydrous and low-temperature reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF.
-
Cool the solution to -78 °C (dry ice/acetone bath) and add n-butyllithium (1.05 equivalents) dropwise via syringe. Stir the solution at this temperature for 30 minutes to generate LDA.
-
To the freshly prepared LDA solution, add ethyl acetate (1.0 equivalent) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
In a separate flame-dried flask, dissolve 2,6-dimethoxybenzoyl chloride (1.0 equivalent) in anhydrous THF.
-
Add the solution of 2,6-dimethoxybenzoyl chloride dropwise to the enolate solution at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Conclusion
Both the Claisen condensation and the acylation of a pre-formed enolate represent viable synthetic strategies for the preparation of this compound. The choice between these two routes will largely depend on the specific requirements of the synthesis, including the availability of starting materials, the scale of the reaction, and the desired level of purity.
The Claisen condensation offers a more direct approach using commercially available materials, but may require optimization to overcome the steric hindrance of the 2,6-dimethoxyacetophenone. The acylation of a pre-formed enolate, while requiring more stringent anhydrous and low-temperature conditions, has the potential to provide higher yields and a cleaner product profile due to the controlled nature of the reaction. Researchers should carefully consider these factors when designing their synthetic plan.
References
Sources
Confirming the mechanism of action of Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate through further studies
A Comparative Guide to Confirming the Mechanism of Action of Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate
Executive Summary
The discovery of novel bioactive small molecules is a cornerstone of modern therapeutic development. This compound, hereafter designated EDOX, represents a promising chemical scaffold. However, its translation from a preliminary "hit" to a validated "lead" is entirely contingent on a rigorous, unambiguous elucidation of its mechanism of action (MoA). This guide presents a comprehensive, multi-pronged experimental workflow designed to identify the direct molecular target of EDOX, validate target engagement in a cellular context, and characterize its downstream functional consequences. Through a systematic and self-validating approach, we compare EDOX's performance with benchmark compounds, providing a robust framework for researchers, scientists, and drug development professionals to confidently establish its MoA.
Introduction: The Imperative of MoA Confirmation
EDOX is a β-keto ester derivative, a chemical class known for its synthetic versatility and presence in bioactive compounds.[1][2] The 2,6-dimethoxyphenyl moiety is a feature of various biologically active molecules, suggesting potential interactions with specific protein targets.[3] An initial phenotypic screen in our laboratories indicated that EDOX exhibits potent anti-proliferative activity in the HT-29 human colon cancer cell line. While promising, this observation is merely a starting point. An effective drug development campaign requires a deep, mechanistic understanding to predict efficacy, anticipate off-target effects, and design next-generation analogs.
This guide outlines a logical, multi-stage process to move from a phenotypic observation to a confirmed, validated molecular mechanism. We will employ a combination of unbiased, proteome-wide discovery techniques and orthogonal, target-specific validation assays.
Stage 1: Unbiased Target Identification
The primary challenge with a novel compound like EDOX is identifying its direct binding partner(s) from the tens of thousands of proteins within a cell. To mitigate the inherent risks of pursuing false leads, we will employ a cutting-edge, in-situ method that assesses target engagement in a native cellular environment.
Lead Methodology: Thermal Proteome Profiling (TPP)
Causality Behind Experimental Choice: We have selected Thermal Proteome Profiling (TPP) as our primary discovery tool.[4][5] TPP operates on the principle that ligand binding stabilizes a protein's structure, making it more resistant to heat-induced denaturation.[4][6] By heating intact cells treated with EDOX across a temperature gradient and using quantitative mass spectrometry to measure the abundance of remaining soluble proteins, we can identify which protein(s) exhibit a significant thermal shift (ΔTm) upon EDOX binding.[7][8] This in-situ approach is superior to traditional affinity chromatography methods, which are performed on cell lysates and are more prone to identifying non-specific interactions that do not occur in a live cell.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "High-level workflow for Thermal Proteome Profiling (TPP)."
Detailed Protocol: Thermal Proteome Profiling (TPP)
-
Cell Culture: Culture HT-29 cells to ~80% confluency. Harvest and wash cells with PBS.
-
Compound Treatment: Resuspend cells in media and treat with 10 µM EDOX or vehicle (0.1% DMSO) for 1 hour at 37°C.
-
Thermal Challenge: Aliquot 100 µL of each cell suspension into 10 separate PCR tubes. Heat the aliquots for 3 minutes at a temperature gradient (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C, 68°C, 72°C), with one aliquot remaining at room temperature as a reference.
-
Lysis and Fractionation: Cool samples to room temperature. Lyse cells by freeze-thaw cycles. Separate the soluble fraction from the precipitated aggregates by ultracentrifugation (100,000 x g for 20 minutes).
-
Proteomic Sample Preparation: Collect the supernatant (soluble fraction). Perform protein digestion (e.g., using trypsin), label peptides with tandem mass tags (TMT) for multiplexed quantification, and combine samples.
-
LC-MS/MS Analysis: Analyze the pooled peptide sample by high-resolution liquid chromatography-mass spectrometry.
-
Data Analysis: Identify and quantify peptides. For each identified protein, plot the relative soluble abundance against temperature to generate melting curves. Compare the curves from EDOX-treated and vehicle-treated samples to calculate the melting temperature shift (ΔTm).
Hypothetical TPP Results
For this guide, let's hypothesize that our TPP experiment identifies a single, high-confidence hit: Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5) , also known as ASK1.
| Protein Hit | Tm (Vehicle) | Tm (EDOX) | ΔTm (°C) | p-value | Biological Function |
| MAP3K5 (ASK1) | 54.2°C | 58.9°C | +4.7 | <0.001 | Pro-apoptotic Stress-Activated Kinase |
| Kinase B | 58.1°C | 58.3°C | +0.2 | >0.05 | Cell Cycle |
| Protein C | 61.5°C | 61.4°C | -0.1 | >0.05 | Metabolism |
This significant, positive thermal shift for MAP3K5 strongly suggests it is a direct target of EDOX. The stabilization indicates a binding event.
Stage 2: Orthogonal Target Validation and Engagement
While TPP is a powerful discovery tool, it is not infallible. We must now validate this putative EDOX-MAP3K5 interaction using orthogonal methods. This stage is critical for building confidence and ensuring scientific rigor.
In Vitro Validation: Surface Plasmon Resonance (SPR)
Causality Behind Experimental Choice: To confirm a direct, biophysical interaction between EDOX and MAP3K5, we will use Surface Plasmon Resonance (SPR).[9][10] SPR is a label-free technique that measures binding events in real-time, allowing for precise calculation of binding kinetics (kon, koff) and affinity (KD).[11][12][13] This in vitro assay, using purified protein, provides an independent line of evidence to corroborate the cell-based TPP data. We will compare EDOX to a known, well-characterized MAP3K5 inhibitor, Selonsertib (GS-4997) .
Detailed Protocol: Surface Plasmon Resonance (SPR)
-
Chip Preparation: Immobilize purified, recombinant human MAP3K5 protein onto a CM5 sensor chip via amine coupling.
-
Analyte Preparation: Prepare a dilution series of EDOX and Selonsertib (e.g., 0.1 µM to 50 µM) in a suitable running buffer.
-
Binding Analysis: Inject the compound solutions over the MAP3K5-functionalized surface and a reference flow cell. Monitor the change in response units (RU) in real-time to generate sensorgrams.
-
Kinetic Fitting: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to determine kon, koff, and calculate the equilibrium dissociation constant (KD).
Comparative Data: EDOX vs. Selonsertib (SPR)
| Compound | KD (µM) | kon (1/Ms) | koff (1/s) |
| EDOX | 1.5 | 2.1 x 10⁴ | 3.2 x 10⁻² |
| Selonsertib | 0.085 | 5.3 x 10⁵ | 4.5 x 10⁻² |
The SPR data would confirm a direct interaction between EDOX and MAP3K5, albeit with a lower affinity than the clinical-grade inhibitor Selonsertib. This is an expected and acceptable result for an early-stage discovery compound.
In-Cell Validation: Cellular Thermal Shift Assay (CETSA)
Causality Behind Experimental Choice: We must confirm that EDOX engages MAP3K5 inside intact cells.[14][15][16] The Cellular Thermal Shift Assay (CETSA) is the targeted, low-throughput version of TPP.[17][18] Instead of mass spectrometry, we will use a specific antibody to detect the soluble fraction of MAP3K5 via Western Blot after a thermal challenge. This confirms that the interaction observed in TPP is reproducible and not an artifact of the proteomic workflow.
Detailed Protocol: CETSA
-
Treatment & Heating: Treat HT-29 cells with a dose range of EDOX or vehicle, then heat aliquots to a single, optimized temperature (e.g., 58°C, determined from TPP data).
-
Fractionation: Lyse cells and separate soluble and aggregated fractions via centrifugation.
-
Detection: Analyze the amount of soluble MAP3K5 in the supernatant using SDS-PAGE and Western Blotting with a validated anti-MAP3K5 antibody.
-
Quantification: Densitometrically quantify the bands and plot the amount of soluble MAP3K5 against the EDOX concentration to determine a cellular EC50 for target engagement.
A successful CETSA experiment would show a dose-dependent increase in soluble MAP3K5 in EDOX-treated cells after heating, confirming target engagement in a physiological context.
Stage 3: Functional Consequence and Final Confirmation
Having established that EDOX directly binds MAP3K5 in cells, we must now prove that this binding event is responsible for the observed anti-proliferative phenotype. This is the ultimate test of our MoA hypothesis.
Pathway Modulation: Phospho-Proteomics
Causality Behind Experimental Choice: MAP3K5 (ASK1) is a key node in stress-activated signaling pathways. Its activation leads to the phosphorylation of downstream kinases, p38 and JNK. We will use Western Blotting to determine if EDOX modulates this pathway.
dot graph { layout=dot; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Hypothesized EDOX action on the MAP3K5 signaling pathway."
The Definitive Test: CRISPR-Cas9 Target Knockout
Trustworthiness Through a Self-Validating System: The most rigorous method to validate a drug target is to use genetic tools to remove it and observe the consequences.[19][][21] We will use CRISPR-Cas9 to create a MAP3K5 knockout (KO) HT-29 cell line.[22][23] Our hypothesis predicts that if EDOX's anti-proliferative effect is mediated through MAP3K5, then cells lacking MAP3K5 should be resistant to the compound. This experimental design creates a self-validating loop: the genetic perturbation (KO) should phenocopy the chemical perturbation (drug resistance).
dot graph G { rankdir=TB; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Logic diagram for CRISPR-Cas9 validation."
Detailed Protocol: CRISPR-Cas9 Validation & Cell Viability
-
gRNA Design & Transfection: Design and validate guide RNAs targeting an early exon of the MAP3K5 gene. Transfect HT-29 cells with Cas9 nuclease and the validated gRNA.
-
Clonal Selection & Validation: Select single-cell clones and expand them. Validate successful knockout via Sanger sequencing and Western Blot to confirm the absence of MAP3K5 protein.
-
Comparative Viability Assay: Plate equal numbers of wild-type (WT) and MAP3K5-KO HT-29 cells. Treat with a dose-response curve of EDOX (e.g., 0.01 µM to 100 µM) for 72 hours.
-
Data Acquisition: Measure cell viability using a standard method (e.g., CellTiter-Glo®). Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.
Anticipated Results: Comparative GI50 Values
| Cell Line | Target Status | EDOX GI50 (µM) | Selonsertib GI50 (µM) |
| HT-29 WT | MAP3K5 Present | 5.2 | 0.45 |
| HT-29 MAP3K5 KO | MAP3K5 Absent | >100 | >100 |
Conclusion: A Validated Mechanism of Action
References
-
Title: The impact of CRISPR-Cas9 on target identification and validation.[21] Source: PubMed URL: [Link]
-
Title: Target Validation with CRISPR.[22] Source: Biocompare URL: [Link]
-
Title: Surface plasmon resonance imaging validation of small molecule drugs binding on target protein microarrays.[11] Source: ResearchGate URL: [Link]
-
Title: Thermal proteome profiling (TPP) method can be performed in one of...[7] Source: ResearchGate URL: [Link]
-
Title: CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation.[23] Source: Journal of Biomedicine and Biochemistry URL: [Link]
-
Title: A Streamlined Thermal Proteome Profiling Workflow in A Core Facility Using label-free DIA and Mass Dynamics.[8] Source: Mass Dynamics URL: [Link]
-
Title: Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules.[12] Source: ACS Omega URL: [Link]
-
Title: Top-down Thermal Proteome Profiling (TD-TPP) for Functional Characterization of the Intact Proteoforms in Complex Samples.[6] Source: NIH URL: [Link]
-
Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.[14] Source: NCBI URL: [Link]
-
Title: Thermal proteome profiling for interrogating protein interactions.[5] Source: Molecular Systems Biology URL: [Link]
-
Title: Biacore SPR for small-molecule discovery.[9] Source: Cytiva Life Sciences URL: [Link]
-
Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.[17] Source: PubMed Central URL: [Link]
-
Title: Large and Small Molecule Screening by SPR.[10] Source: Bio-Rad URL: [Link]
-
Title: Characterization of Small Molecule–Protein Interactions Using SPR Method.[13] Source: SpringerLink URL: [Link]
-
Title: Cellular Thermal Shift Assay (CETSA).[16] Source: News-Medical.Net URL: [Link]
-
Title: The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies.[18] Source: Annual Reviews URL: [Link]
-
Title: Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity.[1] Source: PubMed Central URL: [Link]
-
Title: (PDF) Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity.[24] Source: ResearchGate URL: [Link]
-
Title: Beta Keto esters - Alkylating Ketones in NaOEt.[25] Source: YouTube URL: [Link]
-
Title: Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters.[26] Source: AK Lectures URL: [Link]
-
Title: Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate.[27] Source: PubChem URL: [Link]
-
Title: Recent advances in the transesterification of β-keto esters.[2] Source: RSC Publishing URL: [Link]
-
Title: Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers.[28] Source: National Library of Medicine URL: [Link]
-
Title: Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents.[3] Source: Semantic Scholar URL: [Link]
-
Title: 119637-67-1 | ethyl 3-[2-(2-methoxyphenoxymethyl)-1,3-thiazolidin-3-yl]-3-oxopropanoate.[29] Source: Chemspace URL: [Link]
-
Title: Ethyl 3-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]-2-oxopropanoate.[30] Source: PubChem URL: [Link]
-
Title: Ethyl 3-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]-2-oxopropanoate.[31] Source: PubChem URL: [Link]
Sources
- 1. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Thermal proteome profiling for interrogating protein interactions | Molecular Systems Biology | Springer Nature Link [link.springer.com]
- 6. Top-down Thermal Proteome Profiling (TD-TPP) for Functional Characterization of the Intact Proteoforms in Complex Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. massdynamics.com [massdynamics.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. bio-rad.com [bio-rad.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. CETSA [cetsa.org]
- 16. news-medical.net [news-medical.net]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. annualreviews.org [annualreviews.org]
- 19. selectscience.net [selectscience.net]
- 21. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. biocompare.com [biocompare.com]
- 23. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 24. researchgate.net [researchgate.net]
- 25. youtube.com [youtube.com]
- 26. aklectures.com [aklectures.com]
- 27. Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate | C12H14O4 | CID 2759696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 28. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. a2bchem.com [a2bchem.com]
- 30. Ethyl 3-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]-2-oxopropanoate | C19H28N2O5 | CID 23322030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 31. Ethyl 3-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]-2-oxopropanoate | C19H28N2O5 | CID 23322030 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to Evaluating the Specificity and Selectivity of Novel Chemical Probes: A Case Study of Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the specificity and selectivity of novel chemical probes. To illustrate these principles, we will use the hypothetical compound, Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate, as a case study, positioning it as a putative inhibitor of the p300/CREB-binding protein (CBP) family of histone acetyltransferases (HATs). This document outlines a multi-pronged approach, integrating biochemical, biophysical, and cellular assays to build a robust profile of a compound's activity and potential liabilities.
Foundational Principles of Chemical Probe Validation
Before delving into experimental protocols, it is crucial to understand the core tenets of chemical probe validation. A high-quality chemical probe should exhibit:
-
Potency: The compound should modulate its intended target at low concentrations, typically with an in vitro IC50 or Kd value of less than 100 nM.[1][3]
-
Selectivity: The probe must demonstrate significantly higher potency for its intended target over other related and unrelated proteins. A common benchmark is a >30-fold selectivity against other members of the same protein family.[3]
-
Target Engagement: There must be direct evidence that the compound interacts with its target within a cellular context.[3][4]
-
Cellular Activity: The probe should elicit a measurable biological response in cells that is consistent with the modulation of its target.[3]
Initial Characterization: Biochemical Potency and Target Affinity
The first step in evaluating our hypothetical compound, this compound, is to determine its potency against the intended targets, p300 and CBP, and to assess its binding affinity directly.
In Vitro Histone Acetyltransferase (HAT) Assay
This biochemical assay directly measures the enzymatic activity of p300/CBP and the inhibitory effect of the compound.[5][6]
Experimental Protocol:
-
Reaction Setup: Recombinant p300 or CBP HAT domain is incubated with a histone H3 substrate and Acetyl-CoA in a reaction buffer.
-
Inhibitor Addition: A concentration gradient of this compound is added to the reactions. A known potent and selective p300/CBP inhibitor, such as A-485, serves as a positive control.[7]
-
Reaction and Quenching: The reaction is allowed to proceed for a set time and then quenched.
-
Detection: The level of histone acetylation is quantified. This can be achieved through various methods, including immunoblotting with antibodies specific for acetylated histone residues (e.g., H3K27ac), or by using radioactivity- or fluorescence-based readouts.[6][7]
-
Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event, providing thermodynamic parameters of the interaction, including the dissociation constant (Kd).[8][9][10]
Experimental Protocol:
-
Sample Preparation: The purified p300 or CBP catalytic domain is placed in the sample cell of the calorimeter, and this compound is loaded into the injection syringe.[9][11]
-
Titration: The compound is titrated into the protein solution in a series of small injections.
-
Heat Measurement: The instrument measures the heat change upon each injection.
-
Data Analysis: The resulting data is fitted to a binding model to determine the Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[8][12]
Workflow for Initial Biochemical and Biophysical Characterization
Caption: Initial characterization workflow for a novel inhibitor.
Assessing Selectivity: Profiling Against Off-Targets
A crucial step is to determine the selectivity of this compound. This involves testing it against other related and unrelated enzymes.
Kinase and HAT Selectivity Panels
Given that many small molecule inhibitors can have off-target effects on kinases, screening against a broad panel of kinases is essential.[13] Additionally, screening against other HATs will determine its selectivity within the enzyme family.
Experimental Protocol:
-
Panel Selection: A diverse panel of kinases and other HAT family members (e.g., PCAF, GCN5) is chosen.
-
Assay Performance: The inhibitory activity of this compound is measured against each enzyme in the panel, typically at a fixed concentration (e.g., 1 µM or 10 µM).
-
Hit Identification: Enzymes that show significant inhibition are identified.
-
Follow-up: For any identified "hits," full dose-response curves are generated to determine their IC50 values.
Comparative Data Analysis
The selectivity of this compound should be compared to existing p300/CBP inhibitors.
| Compound | p300 IC50 (nM) | CBP IC50 (nM) | PCAF IC50 (nM) | Selectivity (PCAF/p300) |
| This compound | Hypothetical 25 | Hypothetical 40 | Hypothetical >10,000 | >400-fold |
| A-485 | ~50[14] | ~100[14] | >10,000 | >200-fold |
| B026 | 1.8[14][15] | 9.5[14][15] | >10,000 | >5,500-fold |
Note: Data for A-485 and B026 are sourced from published literature. Data for the hypothetical compound is for illustrative purposes.
Cellular Target Engagement and Validation
Demonstrating that the compound interacts with its intended target in a complex cellular environment is a critical validation step.[3]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in intact cells.[4][16] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[4][17]
Experimental Protocol:
-
Cell Treatment: Intact cells are treated with this compound or a vehicle control.
-
Heat Challenge: The treated cells are heated to a range of temperatures.[4][17]
-
Cell Lysis and Fractionation: Cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.
-
Protein Quantification: The amount of soluble p300/CBP remaining at each temperature is quantified, typically by Western blotting or AlphaScreen.[4][16]
-
Data Analysis: A melting curve is generated, and a shift in the melting temperature in the presence of the compound indicates target engagement.
CETSA Workflow for Target Engagement
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
Chromatin Hyperacetylation Inhibition (ChHAI) Assay
This cellular assay assesses the ability of a HAT inhibitor to block histone acetylation in a cellular context.[5][6] To enhance the signal, cells are often pre-treated with a histone deacetylase (HDAC) inhibitor to induce hyperacetylation.[5][6]
Experimental Protocol:
-
HDAC Inhibition: Cells are treated with an HDAC inhibitor (e.g., Trichostatin A) to increase basal histone acetylation.
-
HAT Inhibitor Treatment: The cells are then co-treated with a dose range of this compound.
-
Histone Extraction and Analysis: Histones are extracted, and the levels of specific acetylation marks (e.g., H3K27ac) are measured by immunoblotting.[6]
-
Data Analysis: A dose-dependent decrease in the histone acetylation mark indicates cellular activity of the HAT inhibitor.
Advanced Selectivity Profiling and Counter-Screening
To further build confidence in the selectivity of a probe, advanced proteomic approaches and counter-screening for common assay artifacts are recommended.
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique that can be used to assess the selectivity of an inhibitor across entire enzyme families in a cellular lysate.[18][19] A competitive ABPP experiment would involve treating a proteome with this compound before adding a broad-spectrum probe that targets the active sites of many HATs or other enzymes. A reduction in probe labeling of p300/CBP would confirm engagement, while a lack of change for other enzymes would demonstrate selectivity.
Counter-Screening for Assay Interference
Many compounds can interfere with assays through non-specific mechanisms, such as aggregation or thiol reactivity.[2] It is crucial to perform counter-screens to rule out these artifacts. Assays such as ALARM NMR or testing the compound's activity in the presence of detergents can help identify aggregators.[2]
Conclusion and Recommendations
The comprehensive evaluation of a chemical probe's specificity and selectivity is a multi-step process that requires the integration of biochemical, biophysical, and cellular data. For our hypothetical compound, this compound, the outlined workflow provides a rigorous path to validation as a p300/CBP inhibitor.
Key Recommendations for Researchers:
-
Orthogonal Assays: Always use multiple, independent assays to confirm the activity and selectivity of a compound.
-
Appropriate Controls: Include both positive and negative controls in all experiments. For selectivity studies, this includes structurally similar but inactive analogs of the probe if available.
-
Cellular Context: Prioritize assays that measure target engagement and activity in a cellular environment.
-
Transparency in Reporting: When publishing research using chemical probes, report all relevant characterization data, including selectivity profiles and any known off-target effects.
By adhering to these principles, researchers can ensure the quality and reliability of their chemical probes, leading to more robust and reproducible scientific discoveries.
References
-
20 (National Institutes of Health)
-
21 (PubMed)
-
8 (Frontiers in Molecular Biosciences)
-
(European Federation for Medicinal Chemistry and Chemical Biology)
-
9 (Malvern Panalytical)
-
10 (Frontiers in Molecular Biosciences)
-
11 (TU Delft Research Portal)
-
22 (Springer Nature Experiments)
-
4 (National Center for Biotechnology Information)
-
15 (PubMed)
-
12 (ACS Publications)
-
1 (AACR Journals)
-
23 (Depositonce)
-
14 (Journal of Medicinal Chemistry)
-
24 (ResearchGate)
-
25 (Johns Hopkins University)
-
26 (ResearchGate)
-
16 (PerkinElmer)
-
27 (Royal Society of Chemistry)
-
3 (Promega Corporation)
-
28 (National Center for Biotechnology Information)
-
(Wikipedia)
-
17 (Annual Review of Biochemistry)
-
5 (PubMed)
-
(JoVE)
-
(YouTube)
-
6 (JoVE)
-
18 (National Institutes of Health)
-
29 (PubMed)
-
7 (National Center for Biotechnology Information)
-
30 (JoVE)
-
2 (Nature Communications)
-
13 (PubMed)
-
31 (Benchchem)
-
32 (PubMed)
-
19 (Scholarly Publications Leiden University)
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Advancing Biomedical Research with Quality Chemical Probes [worldwide.promega.com]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Assays for Validating Histone Acetyltransferase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assays for Validating Histone Acetyltransferase Inhibitors [jove.com]
- 7. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Frontiers | Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics [frontiersin.org]
- 9. Using Isothermal Titration Calorimetry to Characterize Enzyme Kinetics Part 1: Principles | Malvern Panalytical [malvernpanalytical.com]
- 10. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.tudelft.nl [research.tudelft.nl]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Discovery of Highly Potent, Selective, and Orally Efficacious p300/CBP Histone Acetyltransferases Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. annualreviews.org [annualreviews.org]
- 18. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 20. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 26. researchgate.net [researchgate.net]
- 27. books.rsc.org [books.rsc.org]
- 28. Discovery of a Potent and Selective Covalent p300/CBP Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Small molecule selectivity and specificity profiling using functional protein microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Video: Assays for Validating Histone Acetyltransferase Inhibitors [jove.com]
- 31. benchchem.com [benchchem.com]
- 32. Identification and selectivity profiling of small-molecule degraders via multi-omics approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate
Hazard Assessment and Triage: Understanding the Compound
Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate is a complex organic molecule. Lacking a specific Safety Data Sheet (SDS), a conservative approach to its hazard assessment is essential. Its structure incorporates a beta-keto ester functional group and a substituted aromatic ring.
-
Beta-Keto Esters: This class of compounds can exhibit varying degrees of reactivity. The alpha-protons are acidic, making the molecule susceptible to reactions with bases.[1]
-
Substituted Phenyl Group: The dimethoxyphenyl group may influence the compound's biological activity and environmental fate. Substituted phenols and related aromatic compounds can have toxic effects on aquatic life and may interfere with biological processes.[2][3]
Based on the Globally Harmonized System (GHS) classifications for a structurally analogous compound, Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate, it is prudent to handle this compound as a substance that may:
-
Cause skin irritation.
-
Cause serious eye irritation.
-
Cause respiratory irritation.
Therefore, all waste containing this compound should be treated as hazardous chemical waste.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound, whether in its pure form or as a waste product, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are required at all times.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.
-
Body Protection: A standard laboratory coat is necessary.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Spill Management: A Proactive Approach
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Small Spills (<50 mL):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial absorbent.
-
Collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Large Spills (>50 mL):
-
Evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) office.
-
Prevent the spill from entering drains or waterways.
-
Only personnel trained in hazardous spill response should attempt to clean up a large spill.
-
Step-by-Step Disposal Protocol
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[4][5] The primary recommended disposal method is collection for incineration by a licensed hazardous waste contractor.
Step 1: Waste Segregation and Collection
-
Dedicated Waste Stream: Establish a dedicated hazardous waste container for all waste contaminated with this compound. This includes:
-
Unused or expired neat compound.
-
Reaction mixtures containing the compound.
-
Solvent rinses of glassware that contained the compound.
-
Contaminated consumables (e.g., pipette tips, weighing paper, gloves).
-
-
Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top lid. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The approximate concentration and other components of the waste mixture should also be listed.
Step 2: On-site Accumulation
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory.[4] This area should be away from ignition sources and incompatible chemicals.
-
Container Management: Keep the waste container closed at all times, except when adding waste.[6]
Step 3: Final Disposal
-
Contact EHS: Once the waste container is full, or if it has been in storage for an extended period (typically no more than one year for partially filled containers), contact your institution's EHS office to arrange for pickup.[4][6]
-
Licensed Contractor: The EHS office will coordinate with a licensed hazardous waste disposal contractor for the final disposal of the material, which will likely involve high-temperature incineration.[7]
Disposal of Empty Containers
The original container of this compound must also be disposed of as hazardous waste unless it has been triple-rinsed.
-
Rinse the container three times with a suitable solvent (e.g., ethanol or acetone).
-
Collect the rinsate and add it to the designated hazardous waste container for this compound.[6]
-
After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.
Data Summary and Visual Workflow
Table 1: Inferred Hazard Profile and Disposal Parameters
| Parameter | Guideline | Rationale |
| GHS Hazard Class (Inferred) | Skin Irritant, Eye Irritant, Respiratory Irritant | Based on data for structurally similar compounds. |
| Primary Disposal Route | Incineration via Licensed Contractor | Ensures complete destruction of the organic molecule.[7] |
| Drain Disposal | Prohibited | Potential for environmental toxicity and unforeseen reactions in the sewer system.[4][5] |
| Solid Waste Disposal | Prohibited | Prevents contamination of landfills and potential leaching into the environment. |
| Waste Container | Labeled, sealed, chemically compatible | Prevents leaks, spills, and exposure. |
| Empty Container Management | Triple-rinse; rinsate collected as hazardous waste | Renders the container non-hazardous for disposal.[6] |
Diagram 1: Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound.
By adhering to these rigorous disposal procedures, researchers can ensure a safe and compliant laboratory environment, upholding their responsibility to both their colleagues and the wider ecosystem.
References
-
U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]
- Di Masi, A., et al. (2022). Environmental Fate of Organic Sunscreens during Water Disinfection Processes: The Formation of Degradation By-Products and Their Toxicological Profiles.
- Redox. (2022, May 24).
- Redox. (2018, September 11).
- Cayman Chemical. (2023, April 24). Safety Data Sheet 15-keto Fluprostenol isopropyl ester.
- Chemtalk. (n.d.). Ester Disposal. Retrieved from a science forum for lab technicians.
- Environmental Safety, Sustainability and Risk - ESSR. (n.d.). EPA Hazardous Waste Codes.
- ChemBK. (2024, April 10).
- BLD Pharm. (n.d.).
- Sigma-Aldrich. (2024, November 27).
- Benchchem. (n.d.).
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- ChemistNate. (2015, March 25).
- Physikalisch-Technische Bundesanstalt. (n.d.).
- Physikalisch-Technische Bundesanstalt. (n.d.).
- Pharmaffiliates. (n.d.).
- Ragavan, R. V., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies.
- Kumar, S., & Singh, B. (2021). β‐Ketoesters: An Overview and It's Applications via Transesterification.
- Nunes, C., et al. (2009).
- U.S. Government Publishing Office. (2010, February 25). Federal Register/Vol. 75, No.
- Gkotou, M., et al. (2023). Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis.
- U.S. Environmental Protection Agency. (2025, May 30).
- Soman, N. G., et al. (2024).
- U.S. Environmental Protection Agency. (2014, July). Chapter Four: ORGANIC ANALYTES.
- Valisure. (2024, March 14).
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Substituted phenols as pollutants that affect membrane fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. ptb.de [ptb.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate. The following protocols are designed to ensure personal safety and procedural integrity throughout the handling, use, and disposal of this chemical.
Hazard Assessment: Understanding the Risks
Based on analogous compounds, this compound is predicted to present the following hazards. A thorough risk assessment should always be conducted before beginning any new procedure.
-
Skin Irritation (Predicted): Similar β-keto esters are known to cause skin irritation upon contact.[1][2] Prolonged or repeated exposure can lead to dryness or cracking of the skin.[3]
-
Serious Eye Irritation (Predicted): Direct contact with the eyes is likely to cause serious irritation.[1][2]
-
Respiratory Tract Irritation (Predicted): Inhalation of dust or aerosols may cause respiratory irritation.[1][2]
Given these potential hazards, the implementation of appropriate engineering controls and personal protective equipment (PPE) is paramount. All operations involving this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[4]
Personal Protective Equipment (PPE): Your Primary Defense
The selection of appropriate PPE is critical for minimizing exposure. The following table summarizes the minimum required PPE for handling this compound.
| Protection Type | Specific Recommendation | Rationale and Best Practices |
| Hand Protection | Nitrile or Neoprene Gloves | Provides protection against splashes of organic chemicals.[5][6] Always inspect gloves for tears or holes before use. For prolonged operations or when handling larger quantities, consider double-gloving.[7] Contaminated gloves should be removed and disposed of properly, followed by hand washing.[2][6] |
| Eye and Face Protection | Chemical Safety Goggles | Safety glasses with side shields are the minimum requirement, but chemical safety goggles provide superior protection against splashes.[7] These should comply with OSHA 29 CFR 1910.133 or European Standard EN166.[8][9] |
| Face Shield (as needed) | A face shield should be worn over safety goggles when there is a significant risk of splashing, such as when transferring large volumes of the material or solutions.[5][7] | |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully fastened to protect the skin and personal clothing from contamination.[7] |
| Respiratory Protection | Not typically required when used in a fume hood. | A NIOSH-approved respirator may be necessary if there is a potential for generating aerosols or dusts outside of a fume hood, or if engineering controls are insufficient.[9][10] |
Safe Handling Protocol: A Step-by-Step Approach
Adherence to a systematic workflow is crucial for safety and experimental success. The following protocol outlines the key steps for handling this compound from initial preparation to temporary storage.
Step 1: Preparation and Pre-Use Checks
-
Verify Engineering Controls: Ensure the chemical fume hood is operational and has a valid certification.
-
Assemble PPE: Don all required PPE as detailed in the table above before entering the designated work area.
-
Prepare Work Area: Clear the fume hood of any unnecessary equipment or chemicals. Ensure spill control materials (e.g., sand, vermiculite) are readily accessible.[8][11]
-
Locate Safety Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.[9]
Step 2: Aliquoting and Weighing
-
Container Handling: Keep the primary container of the chemical tightly closed when not in use.[11][12]
-
Weighing: If the compound is a solid, weigh it out within the fume hood or in a ventilated balance enclosure to avoid inhalation of fine particulates.
-
Static Discharge: For powdered solids, take precautionary measures against static discharge.[11][12]
Step 3: Reaction Setup and Use
-
Transfers: When transferring the chemical, do so carefully to avoid splashing or creating aerosols.
-
Ventilation: Maintain the fume hood sash at the lowest practical height throughout the procedure.
-
Incompatible Materials: Keep the compound away from strong oxidizing agents, acids, and bases, as these are common incompatibilities for similar compounds.[9][10]
Step 4: Post-Procedure and Cleaning
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent and cleaning agent.
-
PPE Removal: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed last.
-
Hand Washing: Wash hands thoroughly with soap and water after completing the work and removing gloves.[2]
Caption: Workflow for handling this compound.
Operational and Disposal Plan
Proper disposal is a critical component of the chemical handling lifecycle, ensuring the safety of all laboratory personnel and environmental compliance.
Waste Segregation
-
Solid Waste: Collect any solid waste, including contaminated weighing paper and paper towels, in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions containing the compound should be collected in a sealed, properly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Sharps: Any contaminated sharps should be disposed of in a designated sharps container.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated solid waste container for hazardous materials.
Disposal Procedure
-
Labeling: Ensure all waste containers are clearly labeled with the chemical name and primary hazard (e.g., "Irritant").
-
Storage: Store waste containers in a designated satellite accumulation area, ensuring they are tightly sealed.[2]
-
Collection: Dispose of the waste through your institution's environmental health and safety department in accordance with local, regional, and national regulations.[11][12] Do not pour chemical waste down the drain.[2]
By adhering to these guidelines, you can build a culture of safety and ensure the integrity of your research when working with this compound.
References
-
PubChem. Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate. National Center for Biotechnology Information. [Link]
-
NO. 7. Safety Data Sheet. [Link]
-
Redox. Safety Data Sheet: Ethyl 3-ethoxypropionate. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Ethyl benzoylacetate, 97%. [Link]
-
Alberta College of Pharmacy. Personal protective equipment in your pharmacy. (2019-10-30). [Link]
-
University of California, Santa Cruz - Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. [Link]
-
University of Tennessee Knoxville - Environmental Health & Safety. Personal Protective Equipment (PPE). [Link]
-
Fisher Scientific. Safety Data Sheet. [Link]
-
University of California, Irvine - Environmental Health & Safety. Chapter 10: Personal Protective Equipment for Biohazards. (2024-07-24). [Link]
-
Cole-Parmer. Material Safety Data Sheet - Ethyl benzoylacetate, 90%. [Link]
-
Occupational Safety and Health Administration (OSHA). BENZYL ACETATE. [Link]
-
International Labour Organization. ICSC 1331 - BENZYL ACETATE. [Link]
-
Safe Work Australia. GHS Hazardous Chemical Information List. [Link]
Sources
- 1. Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate | C12H14O4 | CID 2759696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chemicalsafety.ilo.org [chemicalsafety.ilo.org]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. redox.com [redox.com]
- 12. cdn1-originals.webdamdb.com [cdn1-originals.webdamdb.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
